molecular formula C16H36O11P2 B607109 Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid CAS No. 1446282-17-2

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Número de catálogo: B607109
Número CAS: 1446282-17-2
Peso molecular: 466.40 g/mol
Clave InChI: FFKSDBXIGNISEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a PEG Linker.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSDBXIGNISEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-17-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a heterobifunctional polyethylene glycol (PEG) derivative. It is intended for researchers, scientists, and drug development professionals interested in the structure, properties, synthesis, and applications of this versatile molecule. This guide details its physicochemical properties, provides a representative synthesis protocol, and explores its utility in surface modification and targeted drug delivery.

Core Structure and Properties

This compound is a bifunctional molecule featuring a diethyl phosphonate group at one end and an ethylphosphonic acid group at the other, connected by a hydrophilic PEG linker of five ethylene glycol units. This unique structure imparts both organic and aqueous solubility and provides two distinct functional groups for conjugation or surface anchoring.

The phosphonic acid moiety is a highly effective anchoring group for metal oxide surfaces, while the diethyl phosphonate end can be used for further chemical modifications. The PEG linker enhances biocompatibility and solubility, making this compound particularly suitable for biomedical applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1446282-17-2[2]
Molecular Formula C16H36O11P2[2]
Molecular Weight 466.4 g/mol [2]
Appearance Expected to be a liquid or oilN/A
Solubility Soluble in water and common organic solvents[3]
Storage Conditions -20°C for long-term storageN/A

Synthesis and Characterization

Representative Synthesis Protocol

The synthesis can be envisioned in four main stages:

  • Monofunctionalization of PEG5: Starting with commercially available pentaethylene glycol (PEG5), one hydroxyl group is protected to allow for selective modification of the other.

  • Introduction of the First Phosphonate Group: The free hydroxyl group is reacted to introduce the ethylphosphonic acid moiety.

  • Deprotection and Activation of the Second Terminus: The protecting group on the other end of the PEG chain is removed, and the hydroxyl group is activated for the subsequent reaction.

  • Introduction of the Second Phosphonate Group: The activated hydroxyl group is reacted to form the diethyl phosphonate ester.

A detailed, step-by-step hypothetical protocol is provided below.

Step 1: Monoprotection of Pentaethylene Glycol (PEG5)

  • Dissolve pentaethylene glycol in anhydrous dichloromethane (DCM).

  • Add one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base like triethylamine.

  • Stir the reaction at room temperature until analysis (e.g., by thin-layer chromatography) indicates the formation of the mono-protected product.

  • Purify the product using column chromatography to isolate the mono-TBDMS-PEG5.

Step 2: Synthesis of Mono-ethylphosphonate-PEG5

  • Dissolve the mono-TBDMS-PEG5 in an appropriate solvent like anhydrous tetrahydrofuran (THF).

  • Activate the free hydroxyl group by converting it to a good leaving group, for example, by reaction with tosyl chloride in the presence of a base.

  • React the resulting tosylated PEG with the sodium salt of diethyl phosphite (prepared by reacting diethyl phosphite with sodium hydride) in a Michaelis-Arbuzov-type reaction to form the diethyl phosphonate ester.

  • Hydrolyze one of the ethyl esters of the newly introduced phosphonate group under controlled basic conditions to yield the ethylphosphonic acid.

Step 3: Deprotection of the Second Terminus

  • Remove the TBDMS protecting group from the other end of the PEG chain using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Purify the resulting hydroxyl-PEG5-ethylphosphonic acid derivative.

Step 4: Synthesis of the Final Product

  • Activate the newly deprotected hydroxyl group as described in Step 2 (e.g., tosylation).

  • React the activated PEG derivative with triethyl phosphite in a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate group.

  • Purify the final product, this compound, using an appropriate chromatographic method.

Characterization Techniques

The successful synthesis and purity of this compound would be confirmed using a suite of analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the chemical structure and the presence of the PEG backbone and the two distinct phosphonate groups.
Mass Spectrometry (MS) To determine the exact molecular weight of the compound and confirm its elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups, such as P=O, P-O-C, and C-O-C bonds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of research, particularly in surface modification and drug delivery.

Surface Modification of Metal Oxides

The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), iron oxides (e.g., Fe₃O₄), and aluminum oxide (Al₂O₃). This allows for the formation of stable, self-assembled monolayers (SAMs) on these surfaces. The PEG chain then provides a hydrophilic and biocompatible interface, which can reduce non-specific protein adsorption and improve the performance of biomedical implants and biosensors.

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Characterization Clean Clean Metal Oxide Substrate Activate Activate Surface (e.g., Plasma Treatment) Clean->Activate Incubate Incubate in Solution of Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid Activate->Incubate Rinse Rinse and Dry Incubate->Rinse XPS XPS Analysis Rinse->XPS ContactAngle Contact Angle Measurement Rinse->ContactAngle

Workflow for surface modification of metal oxides.

Targeted Drug Delivery

The phosphonic acid moiety has a high affinity for hydroxyapatite, the main mineral component of bone. This property can be exploited for targeted drug delivery to bone tissue.[4][5] this compound can act as a linker to conjugate therapeutic agents to a bone-targeting delivery system. The diethyl phosphonate end can be chemically modified to attach a drug, while the phosphonic acid end targets the bone.

G cluster_0 Drug Conjugate Assembly cluster_1 Targeting and Action Linker Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid Conjugation Conjugation Reaction Linker->Conjugation Drug Therapeutic Agent Drug->Conjugation Drug_Conjugate Drug-Linker Conjugate Conjugation->Drug_Conjugate Binding Targeted Binding Drug_Conjugate->Binding Bone Bone Tissue (Hydroxyapatite) Bone->Binding Drug_Release Drug Release Binding->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Bone-targeted drug delivery mechanism.

PROTAC Linkers

This molecule can also serve as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker can provide the optimal length and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]

Conclusion

This compound is a valuable heterobifunctional molecule with significant potential in materials science and drug development. Its unique combination of a hydrophilic PEG spacer and two distinct phosphonate end groups allows for versatile applications in surface modification and targeted drug delivery. The representative synthesis and experimental workflows provided in this guide offer a foundation for researchers to explore and utilize this compound in their respective fields. Further research into specific applications and the development of optimized synthesis protocols will undoubtedly expand its utility in creating advanced functional materials and therapeutics.

References

The Strategic Imperative of the PEG5 Spacer in PROTAC Molecule Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed, with a PEG5 spacer often representing a "sweet spot" that confers distinct advantages over both shorter and longer PEG chains. This guide provides a comprehensive analysis of the role of the PEG5 spacer in PROTAC design, supported by experimental data, detailed methodologies, and visual representations to inform rational drug design and development.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive tether but an active contributor to the molecule's overall efficacy. Its length, flexibility, and chemical composition profoundly influence several key parameters that determine the success of a protein degrader.

  • Ternary Complex Formation and Stability: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is crucial for achieving the necessary proximity and orientation for efficient ubiquitin transfer from the E3 ligase to the POI.

  • Physicochemical Properties: The linker can significantly impact the solubility and cell permeability of the PROTAC molecule. Hydrophilic linkers like PEG can improve the aqueous solubility of PROTACs, which are often large and complex molecules.

  • Pharmacokinetics: The linker's composition can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

PEG5: A Strategic Choice for Optimal Performance

A PEG5 spacer, consisting of five ethylene glycol units, often provides a favorable balance of flexibility and length, leading to enhanced PROTAC activity compared to shorter or longer PEG chains.

Advantages over Shorter PEG Chains (e.g., PEG1-3)
  • Reduced Steric Hindrance: Shorter linkers can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. A PEG5 linker provides sufficient length to overcome this hindrance, allowing for a productive arrangement of the two proteins.

  • Increased Flexibility and Reach: The greater flexibility of a PEG5 chain allows the PROTAC to adopt a wider range of conformations, increasing the probability of achieving an energetically favorable orientation for ternary complex formation. This is particularly important when the binding sites on the target protein and E3 ligase are not perfectly aligned.

  • **Improved Ternary Complex Stability

Biophysical Properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biophysical properties, synthesis, and applications of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, offering available data, representative experimental protocols, and visualizations of its role in pioneering therapeutic strategies.

Core Properties and Physical Data

This compound is a polyethylene glycol (PEG)-based linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a PEG5 spacer, which enhances solubility and provides conformational flexibility, flanked by a diethoxy-phosphorylethyl group on one end and an ethylphosphonic acid on the other.[2][3] The phosphonic acid moiety serves as a versatile anchor, capable of forming strong bonds with metal oxides for nanoparticle surface modification or targeting bone tissues, which are rich in calcium phosphate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H36O11P2[1][4]
Molecular Weight 466.4 g/mol [1][2]
CAS Number 1446282-17-2[1][4]
Purity Available in ≥95% to ≥98%[2]
Appearance Not specified (likely liquid or waxy solid)-
Storage Conditions Long-term: -20°C; Short-term: Room Temperature[5]
Solubility Not publicly available; PEG linkers generally improve aqueous solubility.[3]-
pKa Not publicly available-
LogP Not publicly available-
Melting Point Not publicly available-
Boiling Point Not publicly available-

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from standard methods for creating similar PEGylated phosphonates, such as the Michaelis-Arbuzov reaction.

G cluster_synthesis Proposed Synthesis Workflow start Bromo-PEG5-ethylphosphonic acid diethyl ester reaction Michaelis-Arbuzov Reaction start->reaction reagent1 Triethyl phosphite P(OEt)3 reagent1->reaction intermediate This compound diethyl ester reaction->intermediate hydrolysis Selective Hydrolysis (e.g., using TMSBr followed by MeOH) intermediate->hydrolysis product Diethoxy-phosphorylethyl-PEG5- ethylphosphonic acid hydrolysis->product purification Purification (e.g., Column Chromatography) product->purification

A proposed synthetic workflow for the target molecule.
Representative Synthesis Protocol (Michaelis-Arbuzov Reaction)

This protocol is a representative example for the synthesis of a PEGylated phosphonate and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet. The flask is charged with Bromo-PEG5-ethylphosphonic acid diethyl ester and an excess of triethyl phosphite, either neat or in a high-boiling inert solvent.

  • Reaction Conditions : The mixture is heated to 120-160°C to initiate the Michaelis-Arbuzov rearrangement. The reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature. Excess triethyl phosphite and solvent are removed under reduced pressure.

  • Hydrolysis : The resulting diethyl ester is selectively hydrolyzed to the phosphonic acid. This can be achieved by treatment with bromotrimethylsilane (TMSBr) followed by methanolysis.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the final this compound.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Techniques

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the ethoxy groups, the PEG backbone, and the ethyl groups adjacent to the phosphorus atoms.
³¹P NMR Confirmation of the phosphonate and phosphonic acid groups.Two distinct signals in the typical chemical shift range for phosphonate esters and phosphonic acids.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated molecular weight of 466.4 g/mol .
FTIR Spectroscopy Identification of functional groups.Characteristic stretching vibrations for P=O, P-O-C, C-O-C, and O-H (from the phosphonic acid).

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5][6][7]

A PROTAC molecule consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[8] The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and composition dictate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][8]

G cluster_pathway General PROTAC Mechanism of Action PROTAC PROTAC (Linker: Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Protein of Interest (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC released PolyUb Poly-ubiquitinated POI Ternary->PolyUb facilitates ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degraded Protein Fragments Proteasome->Degradation degrades

The role of a PROTAC linker in targeted protein degradation.

The PEG5 component of this compound offers several advantages in PROTAC design:

  • Enhanced Solubility : The hydrophilic PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.[3]

  • Conformational Flexibility : The flexible nature of the PEG linker allows it to adopt various conformations, increasing the likelihood of forming a productive ternary complex.

  • Optimized Spacing : The defined length of the PEG5 chain provides a specific distance between the two ligands, which is crucial for optimal ternary complex formation.

Conclusion

This compound is a specialized chemical tool with significant potential in the development of novel therapeutics, particularly in the field of targeted protein degradation. While detailed public data on its specific biophysical properties are limited, its structural components suggest favorable characteristics for its role as a PROTAC linker. The combination of a flexible, hydrophilic PEG spacer with a phosphonic acid moiety for potential targeting applications makes it a valuable building block for researchers designing next-generation drug candidates. Further research and publication of its detailed experimental data will undoubtedly facilitate its broader application in drug discovery and development.

References

A Technical Guide to the Function of Terminal Phosphonic Acid Groups for Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principles of Phosphonic Acid Surface Binding

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from drug delivery and medical implants to electronics and catalysis. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its robust and stable binding to a wide array of metal oxide surfaces.[1][2]

The efficacy of phosphonic acids as surface anchors stems from their ability to form strong, hydrolytically stable covalent bonds with metal oxide surfaces.[2] This interaction is primarily a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the metal oxide surface, resulting in the formation of M-O-P bonds (where M is a metal atom from the oxide surface).[1][3] This covalent linkage provides a durable attachment for the organic molecule to the inorganic substrate. The P-C bond is also known to be stable against UV-light and high temperatures.[4]

Compared to other common anchoring groups, such as silanes, thiols, and carboxylic acids, phosphonic acids often exhibit superior stability, particularly under physiological conditions.[2][5] Their enhanced stability is attributed to the potential for multidentate binding and the inherent hydrolytic stability of the phosphonate-metal bond.[6]

The binding mechanism can be categorized into three primary modes:

  • Monodentate Binding: Involves the formation of a single M-O-P bond.

  • Bidentate Binding: Involves the formation of two M-O-P bonds, which can be either chelating (to the same metal atom) or bridging (to two different metal atoms).

  • Tridentate Binding: Involves the formation of three M-O-P bonds to the surface.

The prevalence of each binding mode depends on factors such as the substrate, surface hydroxyl group density, and the conditions used for monolayer deposition.

cluster_reactants Reactants cluster_binding Binding Modes PA Phosphonic Acid (R-PO(OH)₂) R-P(=O)(OH)₂ Process Condensation Reaction (-H₂O) PA->Process Surface Metal Oxide Surface M-OH Surface->Process Monodentate Monodentate R-PO₂(OH)-O-M Bidentate Bidentate R-PO₂(O)₂-M₂ (Bridging) Tridentate Tridentate R-PO(O)₃-M₃ Process->Monodentate 1 M-O-P bond Process->Bidentate 2 M-O-P bonds Process->Tridentate 3 M-O-P bonds

Figure 1: Phosphonic acid binding to a metal oxide surface.

Quantitative Data Presentation

The following tables summarize key quantitative data for phosphonic acid self-assembled monolayers (SAMs) on various substrates, providing a comparative overview for experimental design.

Table 1: Comparison of Phosphonic Acid vs. Carboxylic Acid Headgroups
ParameterPhosphonic AcidCarboxylic AcidSubstrateKey Findings & References
Binding Strength/Stability HigherLowerTi-6Al-4V, TiO₂, Al₂O₃Phosphonic acids form more stable, well-ordered, and hydrolytically resistant layers.[6][7]
Water Contact Angle (Hydrophobicity) ~118° (PFDPA)~104° (PFDA)Ti-6Al-4VA higher contact angle for phosphonic acid SAMs suggests a more ordered and densely packed monolayer.[6]
Adhesion Force (nN) LowerHigherTi-6Al-4VLower adhesion for phosphonic acid SAMs indicates a more ordered and lower energy surface.[6]
Binding Affinity HigherLowerHfO₂, CdSe, ZnS NanocrystalsCompetitive ligand exchange reactions show phosphonates have a higher binding affinity than carboxylates.[8][9]
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonate Monolayers
SubstrateMoleculeElementBinding Energy (eV)Key Findings & References
Si(100) Octadecylphosphonic Acid (ODPA)P 2s~191.0The P 2s peak confirms the presence of the phosphonic acid headgroups on the surface.[10]
Titanium (11-hydroxyundecyl)phosphonic acidC 1s285.0 (C-C), 286.2 (C-O/C-P)High-resolution spectra confirm the chemical structure of the monolayer.[5][11]
Titanium (12-carboxydodecyl)phosphonic acidO 1s~532.2 (P=O/C=O), ~533.4 (C-OH/P-OH)Deconvolution of the O 1s peak helps to understand the binding and terminal group chemistry.[5][11]
Ti-6Al-4V Perfluorodecylphosphonic acid (PFDPA)P 2p, P 2sP 2p, P 2s signals prove the formation of a chemical bond between the molecules and the substrate.[7]
Table 3: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Data
SubstrateMoleculeIon ModeCharacteristic Fragments (m/z)Key Findings & References
Si(100) ODPAPositiveSiPO₂⁺, C₁₈H₄₀PO₃⁺ (M+H)⁺, SiC₁₈H₃₈PO₃⁺Fragments containing both substrate (Si) and molecule components are indicative of covalent bond formation.[10]
Si(100) ODPANegativeSiPO₃⁻, C₁₈H₃₈PO₃⁻ (M-H)⁻, SiC₁₈H₃₈PO₄⁻Detection of molecular ions and substrate-molecule fragments confirms an intact, bound monolayer.[10]
Titanium Hydroxyl or Carboxyl Terminated PAPositiveTiPO₃⁺, TiPO₃H⁺, TiPO₄H₂⁺The presence of TiₓPᵧOₓHₓ fragments provides strong evidence of monolayer formation.[5]
Titanium Hydroxyl or Carboxyl Terminated PANegativeC₁₁H₂₄O₄P⁻ (M-H)⁻, C₁₂H₂₄O₅P⁻ (M-H)⁻Detection of the molecular mass peak (M-H)⁻ confirms the presence of the intact phosphonic acid molecule on the surface.[5]
Table 4: Molecular Order and Wettability Data
SubstrateMoleculeTechniqueMeasured ValueKey Findings & References
Si(100) Octadecylphosphonic Acid (ODPA)NEXAFSChain Tilt Angle: ~37°NEXAFS and SFG spectroscopy indicate that well-ordered monolayers are formed.[10][12][13]
Si(100) 11-hydroxyundecylphosphonic acid (PUL)NEXAFSChain Tilt Angle: ~47°The chain tilt angle provides insight into the packing density and order of the SAM.[10]
ZnO Hexylphosphonic Acid (HPA)Contact Angle104° ± 2°Phosphonic acid SAMs on ZnO are less defective and more hydrophobic than analogous thiol SAMs.[14]
Aluminum Fluorinated Phosphonic Acid (FPA)Contact Angle>110°FPA SAMs form a highly hydrophobic, protective layer on aluminum surfaces.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful formation and characterization of phosphonic acid SAMs.

SAM Preparation: Tethering by Aggregation and Growth (T-BAG)

This method is widely used for creating high-quality, ordered phosphonate monolayers on oxide surfaces.[5][10][11]

start Start sub_prep 1. Substrate Preparation - Clean substrate (e.g., Si coupon or Ti disk) - Solvents: Acetone, Ethanol - Optional: UV/O₃ cleaning start->sub_prep sol_prep 2. Solution Preparation - Prepare a ~1 mM solution of phosphonic acid - Solvent: Tetrahydrofuran (THF) or Ethanol sub_prep->sol_prep deposition 3. Deposition - Place substrate vertically in the solution sol_prep->deposition evaporation 4. Solvent Evaporation - Allow solvent to evaporate slowly (~3 hours) - A multilayer film is deposited on the substrate deposition->evaporation anneal 5. Thermal Annealing - Heat substrate in an oven (e.g., 140°C for 48h) - Promotes covalent bond formation with the surface evaporation->anneal rinse 6. Rinsing & Sonication - Remove excess, non-covalently bound multilayers - Solvents: THF, Methanol - Repeat deposition/anneal/rinse cycles if needed anneal->rinse end Monolayer Formed rinse->end

Figure 2: Experimental workflow for the T-BAG deposition method.

Methodology:

  • Substrate Preparation: Clean the silicon or titanium oxide substrate thoroughly with solvents like acetone and ethanol.[14] A UV/O₃ cleaning step can also be employed for 15 minutes to remove organic contaminants.[14]

  • Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid (e.g., octadecylphosphonic acid) in a suitable solvent such as tetrahydrofuran (THF).[1]

  • Deposition: Place the cleaned substrate vertically in a beaker containing the phosphonic acid solution.[1]

  • Evaporation & Growth: Allow the solvent to evaporate slowly. As the solvent level drops, a concentration gradient forms, leading to the aggregation and growth of a film on the substrate surface.[1][10]

  • Thermal Annealing: Heat the coated substrate in an oven (e.g., at 140°C for 48 hours) to drive the condensation reaction and form covalent P-O-M bonds, which greatly enhances adhesion and stability.[10]

  • Removal of Multilayers: After heating, remove the excess physisorbed multilayers by sonicating the sample in fresh solvent (e.g., THF, methanol). This step is crucial for obtaining a true monolayer.[10]

Surface Characterization Protocols

cluster_char Surface Characterization Techniques cluster_info Information Obtained SAM Phosphonic Acid SAM on Substrate XPS XPS (X-ray Photoelectron Spectroscopy) SAM->XPS ToFSIMS ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) SAM->ToFSIMS FTIR FTIR (Fourier-Transform Infrared Spectroscopy) SAM->FTIR WCA WCA (Water Contact Angle) SAM->WCA XPS_info Elemental Composition, Chemical Bonding States XPS->XPS_info ToFSIMS_info Molecular Fragments, Monolayer Integrity ToFSIMS->ToFSIMS_info FTIR_info Vibrational Modes, Binding Mode (Mono/Bidentate) FTIR->FTIR_info WCA_info Surface Wettability, Monolayer Order & Packing WCA->WCA_info

Figure 3: Logical relationship of characterization techniques.
  • X-ray Photoelectron Spectroscopy (XPS):

    • Principle: A surface-sensitive technique that measures the elemental composition and chemical states of atoms within the top ~10 nm of a surface.

    • Protocol: Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.[1] Acquire a survey spectrum to identify all elements present. Then, acquire high-resolution spectra for key elements (P 2p, C 1s, O 1s, and substrate elements).

    • Data Analysis: The presence of a P 2p or P 2s peak confirms the phosphonic acid is on the surface.[1][10] Analysis of high-resolution peak positions and shapes reveals the chemical bonding environment (e.g., distinguishing between P-O-M, P=O, and P-OH).[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Principle: Measures the absorption of infrared radiation by the sample, identifying characteristic vibrational modes of chemical bonds.

    • Protocol: Acquire a background spectrum of the bare substrate, then acquire the spectrum of the SAM-coated substrate.[1]

    • Data Analysis: Identify characteristic peaks to confirm the presence of the phosphonic acid and alkyl chains. The position of P=O and P-O-H stretches can provide insight into the binding mode (monodentate vs. bidentate).[1][6][7]

  • Water Contact Angle (WCA) Measurement:

    • Principle: Measures the angle where a liquid-vapor interface meets a solid surface, indicating the wettability of the surface.

    • Protocol: Use a goniometer to place a small droplet of deionized water on the SAM-coated surface.[1] Capture an image and measure the angle between the substrate and the tangent of the droplet.

    • Data Analysis: A high contact angle indicates a hydrophobic surface, which is characteristic of a well-ordered and densely packed monolayer of long-chain alkylphosphonic acids.[1]

Applications in Drug Development and Biomedical Science

The ability to create stable, functionalized surfaces using phosphonic acid SAMs is highly valuable in the biomedical field.

Immobilization of Bioactive Molecules

Phosphonic acid monolayers can be designed with terminal functional groups (e.g., -COOH, -OH, -NH₂) that serve as platforms for covalently attaching bioactive molecules like proteins or peptides.

start Titanium Implant Surface (TiO₂) step1 1. Form SAM (e.g., with 12-carboxydodecyl- phosphonic acid) start->step1 SAM Surface with Terminal -COOH groups step1->SAM step2 2. Activate Carboxyl Groups (e.g., with N-hydroxysuccinimide - NHS) SAM->step2 Activated Activated NHS-Ester Surface step2->Activated step3 3. Couple Bioactive Molecule (e.g., Protein with -NH₂ groups) Activated->step3 Final Biofunctionalized Surface (Protein Immobilized) step3->Final

Figure 4: Pathway for biofunctionalizing a titanium surface.

This process is critical for improving the biocompatibility of medical implants. For example, titanium implants can be functionalized to bind bone morphogenetic proteins (BMPs) or cell-adhesive peptides (e.g., RGD) to promote osseointegration and accelerate healing.[5][11][16][17] The phosphonic acid anchor ensures the bioactive layer remains attached under physiological conditions.[5]

Drug Delivery Systems

Phosphonic acids are used to modify the surface of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), for targeted drug delivery.[1] The phosphonic acid group provides a robust anchor to the nanoparticle's oxide surface, while the terminal functional group can be used to attach drug molecules or targeting ligands that guide the nanoparticle to a specific site in the body.[1]

Enhancing Cell Adhesion

Materials and hydrogels containing phosphonic acid moieties have been shown to significantly improve cell adhesion and proliferation.[1] The anionic phosphonate groups can enhance the adsorption of proteins from the culture medium, creating a surface that is more favorable for cell attachment, which is particularly beneficial for tissue engineering and bone regeneration applications.[1]

Conclusion

The terminal phosphonic acid group is a versatile and robust anchor for the functionalization of a wide range of metal oxide surfaces. Its ability to form strong, hydrolytically stable covalent bonds, coupled with the spontaneous formation of well-ordered self-assembled monolayers, makes it a superior choice for many applications, particularly in the demanding environments encountered in drug development and biomedical engineering. A thorough understanding of its binding mechanisms and the use of appropriate characterization techniques are essential for the rational design and optimization of phosphonic acid-based surface modifications for advanced scientific and therapeutic applications.

References

A Deep Dive into PEGylated Phosphonic Acids for Biomedical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the synthesis, application, and experimental underpinnings of PEGylated phosphonic acids in biomedicine. This whitepaper delves into the core principles of these versatile molecules, offering a detailed look at their role in targeted drug delivery, surface modification of implants and nanoparticles, and their potential in treating a range of diseases.

PEGylated phosphonic acids are at the forefront of biomedical research, combining the biocompatibility and stealth properties of polyethylene glycol (PEG) with the strong anchoring capabilities of phosphonic acid.[1][2] This unique combination allows for the enhanced stability of therapeutic agents, prolonged circulation times in the body, and targeted delivery to specific tissues, particularly bone.[1][3][4][5] This guide provides an in-depth analysis of the current landscape of PEGylated phosphonic acid research, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts and Applications

The primary appeal of PEGylation in biomedicine lies in its ability to improve the pharmacokinetic profiles of drugs and nanoparticles.[1][5] By creating a hydrophilic shield, PEG reduces clearance by the immune system and prolongs circulation time, increasing the likelihood of the therapeutic agent reaching its target.[2][6][7] The phosphonic acid moiety, on the other hand, provides a robust anchor to various surfaces, including metal oxides found in implants and nanoparticles.[1][2][8][9] This strong binding affinity is crucial for creating stable formulations and for targeting tissues with high mineral content, such as bone.[1][3]

Key applications of PEGylated phosphonic acids include:

  • Bone Targeting: The phosphonate group has a high affinity for calcium hydroxyapatite, the primary mineral component of bone.[3] This makes PEGylated phosphonic acids, particularly bisphosphonates, excellent candidates for delivering drugs to treat bone diseases like osteoporosis and bone metastases.[1][10][11]

  • Nanoparticle Functionalization: Coating nanoparticles with PEGylated phosphonic acids enhances their stability in biological fluids, prevents aggregation, and reduces non-specific protein adsorption.[1][2][12] This is critical for developing effective drug delivery systems and diagnostic imaging agents.[2][12]

  • Surface Modification of Implants: Modifying the surface of medical implants, such as those made of titanium, with PEGylated phosphonic acids can improve their biocompatibility and reduce biofouling.[8][13][14][15][16] This can lead to better integration of the implant with surrounding tissue and a lower risk of rejection.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PEGylated phosphonic acids and related compounds, providing a comparative overview of their performance in different biomedical applications.

Table 1: In Vivo Performance of PEGylated Phosphonates for Bone Targeting [3]

Compound/SystemAnimal ModelKey Efficacy MetricResults
BP-NELL-PEGMiceBone Specificity (ex vivo imaging of organs 48h post-injection)~2-fold higher retention in bone tissues compared to NELL-PEG
BP-NELL-PEGMiceOff-Target Delivery27% decrease in liver and 41% decrease in spleen accumulation compared to NELL-PEG
BP-NELL-PEGMiceSystemic Half-lifeIncreased from 5.5h (NELL-1) to 15.5h (NELL-PEG)

Table 2: Performance Comparison of Antifouling Surface Modifications [8]

Featurem-PEG5-Phosphonic Acid Ethyl EsterSilane-PEGThiol-PEGZwitterionic Polymers
Binding Substrate Metal oxides (e.g., TiO₂, Al₂O₃, ITO), nitridesSilicon, glass, metal oxidesGold, silver, platinumWide variety via various anchoring groups
Binding Mechanism Covalent bond formation (P-O-Metal)Covalent Si-O-Si bondsSelf-assembly via S-metal bondsElectrostatic interactions and covalent bonding
Antifouling Performance Excellent reduction in protein adsorption and cell adhesionGood protein resistanceGood protein resistanceExcellent resistance to non-specific protein adsorption

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_PEG_PA PEGylated Phosphonic Acid PEG PEG Chain (Hydrophilic) Linker Linker PEG->Linker Covalent Bond PA Phosphonic Acid (Anchor) Linker->PA Covalent Bond

Caption: General chemical structure of a PEGylated phosphonic acid.

cluster_workflow Nanoparticle Functionalization Workflow NP Bare Nanoparticle (e.g., Iron Oxide) Mixing Mixing and Sonication NP->Mixing PEG_PA_sol PEG-Phosphonic Acid Solution PEG_PA_sol->Mixing Functionalized_NP Functionalized Nanoparticle Mixing->Functionalized_NP Purification Purification (e.g., Dialysis) Functionalized_NP->Purification Final_Product Purified PEGylated Nanoparticle Purification->Final_Product

Caption: Workflow for nanoparticle functionalization with PEG-phosphonic acid.[1]

cluster_pathway Mechanism of Nitrogen-Containing Bisphosphonate Action N_BP Nitrogen-Containing Bisphosphonate (N-BP) Uptake Uptake by Osteoclast N_BP->Uptake Osteoclast Osteoclast Osteoclast->Uptake FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) Uptake->FPP_Synthase Inhibition Inhibition FPP_Synthase->Inhibition Downstream Disruption of Prenylation Inhibition->Downstream leads to Apoptosis Osteoclast Apoptosis Downstream->Apoptosis induces

Caption: Signaling pathway of N-bisphosphonate action in osteoclasts.[1]

Detailed Experimental Protocols

A critical component of advancing research is the ability to replicate and build upon previous work. This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of (PEG-4-oxobutyl)phosphonic acid[1]

This protocol outlines a multi-step synthesis of a PEGylated phosphonic acid derivative.

  • Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate: React methyl 4-bromobutyrate with triethylphosphite at 160°C overnight.

  • Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid: Treat the product from step 1 with NaOH in water at room temperature for 4 hours.[1]

  • PEGylation: React the acid from step 2 with mPEG in the presence of DCC and DMAP in dichloromethane at room temperature overnight.[1]

  • Deprotection to Phosphonic Acid: Treat the PEGylated product with TMS-Br at 0°C overnight, followed by methanolysis at 0°C for 4 hours to yield the final (PEG-4-oxobutyl)phosphonic acid.[1]

Functionalization of Iron Oxide Nanoparticles (IONPs) with PEG-phosphonic acid[1]

This protocol describes the process of coating IONPs with the synthesized PEGylated phosphonic acid.

  • Materials:

    • Hydrophobic or hydrophilic IONPs

    • (PEG-4-oxobutyl)phosphonic acid

    • Dichloromethane (for hydrophobic IONPs) or distilled water (for hydrophilic IONPs)

    • Methanol

  • Procedure:

    • Prepare IONP dispersion: Disperse the IONPs in the appropriate solvent by sonication.[1]

    • Prepare PEG-phosphonic acid solution: Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent with the addition of methanol.[1]

    • Ligand Exchange: Add the PEG-phosphonic acid solution to the IONP dispersion.[1]

    • Sonication: Sonicate the reaction mixture for 1-hour intervals, with 1-hour breaks in between, repeated three times.[1]

    • Overnight Reaction: Allow the mixture to react overnight at room temperature.[1]

    • Purification: Purify the PEGylated IONPs by methods such as dialysis or size exclusion chromatography to remove excess unbound PEG-phosphonic acid.[1]

Characterization Techniques

The successful synthesis and functionalization of PEGylated phosphonic acids and their conjugates must be confirmed through various analytical techniques.[1] Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To confirm the chemical structure and purity.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[1]

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto a surface.[1]

Future Directions

The field of PEGylated phosphonic acids continues to evolve, with ongoing research focused on developing novel linkers, exploring different PEG architectures, and expanding the range of therapeutic and diagnostic applications. As our understanding of the interactions between these materials and biological systems deepens, we can expect to see the development of even more sophisticated and effective biomedical technologies based on this versatile platform.

References

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the rational design of therapeutic conjugates is paramount to achieving enhanced efficacy and safety. Among the critical components of these complex molecules, the linker connecting the active pharmaceutical ingredient to a carrier or targeting moiety plays a pivotal role. Poly(ethylene glycol) (PEG) linkers have emerged as an indispensable tool, primarily owing to their profound hydrophilicity. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity of PEG linkers, presenting quantitative data, detailed experimental protocols, and visualizations to empower researchers in the rational design of next-generation therapeutics.

The Chemical Foundation of PEG's Hydrophilicity

The remarkable water solubility of PEG is a direct result of its unique chemical structure, which consists of repeating ethylene glycol units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules. This interaction allows PEG chains to become readily hydrated, forming a protective aqueous shell around the conjugated molecule. This "hydrodynamic shield" is fundamental to the numerous benefits conferred by PEGylation in drug design.

Key Advantages of Hydrophilic PEG Linkers in Drug Conjugates

The incorporation of hydrophilic PEG linkers into drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offers a multitude of advantages that address common challenges in drug development:

  • Enhanced Solubility: A primary benefit of PEG linkers is the significant improvement in the aqueous solubility of hydrophobic drug payloads. This prevents aggregation and facilitates the formulation of drugs for intravenous administration.

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration layer that increases the hydrodynamic radius of the conjugate. This larger size reduces renal clearance, leading to a longer circulation half-life and prolonged systemic exposure of the therapeutic agent.

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG hydration shell can mask the bioconjugate from the immune system, thereby reducing the likelihood of an immunogenic response.

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody, potentially leading to enhanced potency.

Quantitative Characterization of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers and their impact on the properties of bioconjugates can be quantified through various analytical techniques. The following tables summarize key quantitative data, illustrating the influence of PEG linker length and architecture on critical parameters.

Table 1: Impact of PEG Linker Length on ADC Clearance

PEG Linker Length (Number of Ethylene Glycol Units)Clearance Rate (mL/hr/kg)Key Observations
0 (No PEG)~1.3Baseline clearance of the non-PEGylated ADC.
4~0.8A significant reduction in clearance is observed with a short PEG linker.
8~0.5Further decrease in clearance, suggesting an increased hydrodynamic radius.
12~0.5Clearance rate plateaus, indicating a potential optimal length for this effect.
24~0.5Minimal additional impact on clearance compared to PEG8 and PEG12 in this study.

Data adapted from a study on non-binding IgG conjugated to MMAE with a DAR of 8 in rats.

Table 2: Influence of PEG Linker Length on Octanol-Water Partition Coefficient (Log D)

CompoundPEG Linker LengthLog D (pH 7.4)Indication
Unmodified CompoundN/A-2.64 ± 0.25Baseline lipophilicity.
PEGylated Compound 14-3.06 ± 0.15Increased hydrophilicity.
PEGylated Compound 28-4.27 ± 0.26Substantial increase in hydrophilicity with longer PEG chain.

A lower Log D value indicates greater hydrophilicity.

Table 3: Comparative Analysis of Linear vs. Branched PEG Linkers on ADC Pharmacokinetics

Linker ArchitecturePEG ConfigurationClearance RateKey Observations
Linear24 unitsFaster
Branched (Pendant)Two 12-unit chainsSlowerBranched architecture can lead to a more significant increase in hydrodynamic volume and slower clearance compared to a linear PEG of the same total length.

Experimental Protocols for Characterizing Hydrophilicity

Accurate characterization of the hydrophilicity of PEG linkers and their conjugates is essential for quality control and for understanding their structure-activity relationships.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP/LogD) using the Shake-Flask Method

The octanol-water partition coefficient is a widely accepted measure of a compound's lipophilicity/hydrophilicity.

Materials:

  • PEG linker or PEGylated conjugate

  • n-Octanol (pre-saturated with water)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare the biphasic system by vigorously mixing equal volumes of n-octanol and the aqueous buffer for at least 24 hours, followed by separation.

  • Partitioning: Add a known amount of the stock solution to a separatory funnel containing the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

  • Analysis: Carefully collect samples from both the n-octanol and the aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP (or LogD at a specific pH) is the logarithm of this value.

  • Replicates: Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Sessile Drop Contact Angle Measurement

Contact angle measurement is a surface-sensitive technique used to quantify the wettability of a solid surface by a liquid. A lower contact angle with water indicates a more hydrophilic surface.

Materials:

  • Smooth, clean, and uniform solid substrate (e.g., silicon wafer, gold-coated slide)

  • PEG linker for surface functionalization

  • Contact angle goniometer with a high-resolution camera and liquid dispensing system

  • High-purity deionized water

Procedure:

  • Substrate Preparation: Functionalize the substrate surface with the desired PEG linker to create a self-assembled monolayer (SAM). Ensure complete and uniform coverage.

  • Instrument Setup: Place the instrument on a vibration-free table in a controlled environment (temperature and humidity). Calibrate the instrument according to the manufacturer's instructions.

  • Measurement Procedure:

    • Place the PEG-functionalized substrate on the sample stage and ensure it is level.

    • Fill the dispenser with high-purity deionized water.

    • Carefully dispense a small droplet (e.g., 1-5 µL) of water onto the surface.

  • Image Acquisition and Analysis:

    • A camera captures a profile image of the sessile drop.

    • The instrument's software analyzes the shape of the droplet at the three-phase (solid-liquid-gas) contact line to determine the contact angle.

  • Data Analysis: Record the static contact angle. For a more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively. Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value. A lower average contact angle indicates greater hydrophilicity.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC separates molecules based on their hydrophobicity. It is a powerful tool for analyzing the drug load distribution of ADCs, where higher drug loading often correlates with increased hydrophobicity.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation and Injection: Dilute the ADC sample to approximately 1 mg/mL in a buffer such as PBS. Inject an appropriate volume (e.g., 20 µL) onto the column.

  • Elution: Apply a linear gradient to decrease the concentration of Mobile Phase A and increase the concentration of Mobile Phase B. This will elute the ADC species in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.). A typical gradient might run from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. The relative area of each peak can be used to determine the distribution of drug loading.

Visualizing Workflows and Pathways

Experimental Workflow for Hydrophilicity Assessment

experimental_workflow cluster_synthesis PEG Linker/Conjugate Synthesis cluster_characterization Hydrophilicity Characterization cluster_analysis Data Analysis synthesis Synthesis of PEG Linker or PEGylated Conjugate logp LogP/LogD Determination (Shake-Flask or HPLC) synthesis->logp contact_angle Contact Angle Measurement synthesis->contact_angle hic Hydrophobic Interaction Chromatography (HIC) for ADCs synthesis->hic data_analysis Quantitative Analysis and Comparison of Hydrophilicity logp->data_analysis contact_angle->data_analysis hic->data_analysis

Caption: A generalized workflow for the synthesis and hydrophilicity characterization of PEG linkers and their conjugates.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation protac PROTAC (with PEG Linker) poi Target Protein of Interest (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 recruits poly_ub Poly-ubiquitination of POI poi->poly_ub is ubiquitinated by E3 ligase e3->poly_ub ub Ubiquitin ub->e3 proteasome Proteasome poly_ub->proteasome is recognized by degradation Degradation of POI proteasome->degradation leads to

Caption: The mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex, leading to protein degradation.

Conclusion

The hydrophilicity of PEG linkers is a cornerstone of their success in modern drug design. By imparting favorable physicochemical and pharmacokinetic properties, PEG linkers enable the development of more effective and safer therapeutics. A thorough understanding of the principles governing PEG linker hydrophilicity, coupled with robust experimental characterization, is essential for researchers and drug development professionals to harness the full potential of PEGylation in creating next-generation drug conjugates. The rational selection of PEG linker length and architecture, guided by quantitative data, will continue to be a critical factor in the successful clinical translation of these innovative medicines.

An In-Depth Technical Guide to Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]

This guide provides a comprehensive technical overview of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a bifunctional polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. While this specific linker is commercially available, it is important to note that detailed studies characterizing its performance in PROTACs are not extensively represented in peer-reviewed literature. Therefore, this guide will focus on its core features based on its structural components, supported by data from analogous PEG- and phosphonate-containing linkers, and will provide generalized experimental protocols for its application and evaluation.

Core Features of this compound

This compound is a heterobifunctional linker featuring a central, hydrophilic five-unit polyethylene glycol (PEG5) chain. This core is flanked by two distinct phosphorus-containing functional groups: a diethyl phosphonate ester at one terminus and a phosphonic acid at the other. This unique architecture offers a combination of properties beneficial for PROTAC development.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 1446282-17-2[4][5]
Molecular Formula C16H36O11P2[4]
Molecular Weight 466.39 g/mol [4]
Appearance Not specified (typically a solid or oil)
Solubility Expected to be soluble in water and polar organic solvents[3]
Key Structural Components and Their Functions
  • PEG5 Core: The polyethylene glycol chain is the most prevalent linker motif in published PROTAC structures.[2] Its primary functions are to:

    • Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]

    • Provide Optimal Length and Flexibility: The PEG5 unit provides a defined length, which is a critical parameter that must be empirically optimized for each target and E3 ligase pair to allow for the formation of a stable and productive ternary complex.[6][7] Its flexibility allows for necessary conformational adjustments to achieve this.[1]

  • Terminal Phosphonate Groups: The presence of a diethyl phosphonate ester and a phosphonic acid provides two distinct reactive handles for conjugation and may offer additional advantages:

    • Bifunctional Handles for Sequential Conjugation: The differing reactivity of the phosphonate ester and the phosphonic acid allows for controlled, sequential conjugation of the POI and E3 ligase ligands, a key strategy in the modular synthesis of PROTACs.[2] The phosphonic acid can be activated for coupling with an amine or hydroxyl group, while the diethyl phosphonate provides a stable terminus that can potentially be hydrolyzed to a phosphonic acid for further reaction or to modulate the final properties of the PROTAC.

    • Modulation of Physicochemical Properties: Phosphonate groups are known to influence the polarity and cell permeability of molecules. As phosphate mimetics, they can interact with cellular transport mechanisms. The presence of these charged or highly polar groups can impact a PROTAC's ability to cross the cell membrane and may also facilitate intracellular retention.

    • Potential for Enhanced Cellular Uptake and Retention: Phosphonate-based linkers have been explored for their ability to facilitate the intracellular retention of conjugated payloads. Once inside the cell, the more polar phosphonic acid group can render the molecule less able to diffuse back across the cell membrane.[8]

Quantitative Data in PROTAC Development (Illustrative)

As previously stated, specific quantitative data for PROTACs synthesized with this compound is not available in the public domain. However, the following tables present representative data for PROTACs utilizing PEG5 linkers to illustrate the type of data generated during their evaluation. This data is for comparative and illustrative purposes only.

Table 3.1: Illustrative Degradation Potency of a PEG5-Containing PROTAC
PROTACLinkerTarget ProteinDC50 (nM)Dmax (%)Cell LineReference(s)
CM11 (Homo-PROTAC)PEG5pVHL30< 100>90%HeLa[6]

Note: This table shows data for a homo-PROTAC where both ligands target the VHL E3 ligase, inducing its self-degradation. It highlights the effectiveness of a PEG5 linker in achieving potent degradation.

Table 3.2: Illustrative Ternary Complex Formation Data
PROTACLinkerSystemBinding Affinity (Kd) of Ternary ComplexCooperativity (α)Reference(s)
SMARCA2 DegraderPEGVCB-PROTAC-SMARCA2Not Specified4.8[2]

Note: This table illustrates the concept of cooperativity in ternary complex formation, a key parameter in PROTAC design that is influenced by the linker.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and evaluation of a PROTAC utilizing a bifunctional linker such as this compound.

PROTAC Synthesis and Characterization

This protocol outlines a general, two-step conjugation strategy.

Step 1: Conjugation of the First Ligand to the Phosphonic Acid Terminus

  • Activation of the Phosphonic Acid: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF. Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: In a separate flask, dissolve the first ligand (containing a free amine or hydroxyl group, 1.0 eq) in anhydrous DMF. Add this solution to the activated linker solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS to confirm the formation of the ligand-linker conjugate.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker intermediate.

Step 2: Conjugation of the Second Ligand

The protocol for the second conjugation will depend on the functional group on the second ligand and the strategy for utilizing the diethyl phosphonate terminus. A common approach would be to first hydrolyze the diethyl phosphonate to a phosphonic acid.

  • Hydrolysis of the Diethyl Phosphonate (if required): Treat the ligand-linker intermediate with a suitable reagent (e.g., bromotrimethylsilane followed by methanol, or aqueous HCl) to hydrolyze the ester and yield the free phosphonic acid. Purify the resulting product.

  • Second Coupling Reaction: Repeat the activation and coupling procedure described in Step 1, using the purified ligand-linker intermediate and the second ligand.

  • Final Purification and Characterization: Purify the final PROTAC product using preparative HPLC. Characterize the final product thoroughly using LC-MS to confirm the molecular weight and NMR (¹H, ¹³C, ³¹P) to confirm the structure and purity.

cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Linker - POI Ligand - E3 Ligand step1 Step 1: Couple First Ligand to Linker start->step1 purify1 Purification 1 (HPLC/Chromatography) step1->purify1 step2 Step 2: Couple Second Ligand to Ligand-Linker Intermediate purify1->step2 purify2 Final Purification (Preparative HPLC) step2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end_prod Final PROTAC Molecule characterize->end_prod

A generalized workflow for the modular synthesis of a PROTAC.
Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

cluster_wb Western Blot Workflow for PROTAC Evaluation cell_treat Cell Treatment with PROTAC (Dose-Response/Time-Course) lysis Cell Lysis cell_treat->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Chemiluminescent Detection immuno->detect analysis Data Analysis (DC50 & Dmax Calculation) detect->analysis

Key steps in evaluating PROTAC-mediated protein degradation.
Ternary Complex Formation Assay (e.g., TR-FRET)

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.

  • Reagent Preparation: Prepare assay buffer and solutions of the purified target protein (labeled with a donor fluorophore, e.g., Tb-cryptate), the purified E3 ligase (labeled with an acceptor fluorophore, e.g., d2), and the PROTAC at various concentrations.

  • Assay Plate Setup: Add the reagents to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the ternary complex to form.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, from which the cooperativity of ternary complex formation can be assessed.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for any PROTAC, including one synthesized with this compound, is the hijacking of the ubiquitin-proteasome system.

cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI catalyzes poly-ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades to

The catalytic cycle of PROTAC-induced protein degradation.

Conclusion and Future Directions

This compound represents a versatile, bifunctional linker for the synthesis of PROTACs. Its PEG5 core is expected to confer favorable solubility and flexibility, while the terminal phosphonate groups provide distinct handles for controlled, sequential conjugation and may influence the cellular permeability and retention of the final PROTAC molecule.

While the absence of specific, published data for this linker necessitates an empirical approach to its application, the generalized protocols and principles outlined in this guide provide a solid framework for its use in the design and synthesis of novel protein degraders. Future research involving the direct comparison of this linker with standard alkyl and PEG linkers in various PROTAC systems will be invaluable in fully elucidating the unique contributions of the terminal phosphonate moieties to the overall efficacy and pharmacokinetic properties of the resulting molecules. The continued exploration of "linkerology" is essential for advancing the field of targeted protein degradation and developing the next generation of PROTAC-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Nanoparticle Functionalization with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance their suitability for biomedical applications. PEGylation confers "stealth" properties to nanoparticles, which reduces their recognition by the reticuloendothelial system and consequently prolongs their circulation time in the bloodstream.[1] This modification also improves the colloidal stability of nanoparticles in physiological environments, preventing aggregation.[1][2]

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a heterobifunctional linker ideal for the stable and efficient surface modification of metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and titanium dioxide (TiO₂) nanoparticles.[1][3] The phosphonic acid group forms a strong, multidentate coordination bond with the metal oxide surface, providing a robust anchor for the PEG chain.[1][3] The diethoxy-phosphorylethyl end can be used for further conjugation or can be hydrolyzed to reveal a terminal phosphonic acid group. This document provides a detailed protocol for the functionalization of nanoparticles with this compound and their subsequent characterization.

Key Applications

The functionalization of nanoparticles with this compound is beneficial for a range of biomedical applications:

  • Drug Delivery: PEGylated nanoparticles can evade the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4]

  • Medical Imaging: Functionalized nanoparticles can serve as contrast agents in magnetic resonance imaging (MRI), with the PEG coating improving their stability and biodistribution in vivo.[3][4][5]

  • Theranostics: These functionalized nanoparticles can be developed as platforms for simultaneous diagnosis and therapy.[1]

  • Bone-Targeted Drug Delivery: The phosphonic acid moiety has a strong affinity for calcium ions in hydroxyapatite, enabling the targeted delivery of therapeutics to bone tissue.[6]

Experimental Protocols

This section details the key experiments for the functionalization of iron oxide nanoparticles (IONPs) with this compound.

Protocol 1: Hydrolysis of this compound (Optional)

The ethyl ester groups on the phosphonic acid act as protecting groups. Depending on the desired surface chemistry, these can be hydrolyzed to the free phosphonic acid for stronger binding to the nanoparticle surface.

Materials:

  • This compound

  • Deionized water

  • Methanol

  • Hydrochloric acid (catalytic amount)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the this compound in a solution of deionized water and methanol.

  • Add a catalytic amount of hydrochloric acid to the solution.

  • Stir the solution at room temperature overnight.

  • Neutralize the solution to a pH of approximately 7.0 with a suitable base (e.g., NaOH).[1] The resulting product is the hydrolyzed form of the linker.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the surface modification of IONPs with the hydrolyzed PEG-phosphonic acid linker.

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • Hydrolyzed this compound solution (from Protocol 1)

  • Anhydrous solvent (e.g., ethanol or a mixture of dichloromethane and hexane)

  • Deionized water or a suitable buffer (e.g., PBS)

Procedure:

  • Nanoparticle Pre-treatment: Disperse the as-synthesized IONPs in deionized water. Wash the nanoparticles three times with deionized water and twice with the chosen anhydrous solvent to remove impurities, using centrifugation to pellet the nanoparticles between each wash.[4]

  • Dispersion: Re-disperse the cleaned IONPs in the anhydrous solvent with the aid of sonication.

  • Conjugation Reaction: Add the hydrolyzed this compound solution to the dispersed IONPs. While the optimal molar ratio of PEG to nanoparticles should be determined for each specific application, a significant molar excess of the PEG linker is a good starting point.[1]

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.[4]

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant and wash the nanoparticles thoroughly with the anhydrous solvent to remove any unbound linker molecules. Repeat this washing step three times.[4]

    • For a more rigorous purification, concentrate the solution using a rotary evaporator. Add hexane to precipitate the PEGylated IONPs, sonicate for 5 minutes, and then centrifuge to pellet the nanoparticles. Remove the supernatant and wash the pellet with a mixture of dichloromethane and hexane, repeating the wash three times.[1]

  • Final Resuspension: Resuspend the purified PEGylated IONPs in deionized water or a buffer of choice for storage and further characterization.[1]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization NP_prep Nanoparticle Pre-treatment Dispersion Nanoparticle Dispersion NP_prep->Dispersion Linker_prep Linker Hydrolysis (Optional) Conjugation Conjugation Reaction Linker_prep->Conjugation Dispersion->Conjugation Washing Washing Steps (Centrifugation) Conjugation->Washing Final_resusp Final Resuspension Washing->Final_resusp DLS DLS & Zeta Potential Final_resusp->DLS TEM TEM Final_resusp->TEM TGA TGA Final_resusp->TGA FTIR FTIR Final_resusp->FTIR

Caption: Experimental workflow for nanoparticle PEGylation and characterization.

Data Presentation

The following tables summarize representative quantitative data for nanoparticles functionalized with phosphonate-PEG linkers. These values are illustrative and will vary depending on the specific nanoparticle core, PEG length, and experimental conditions.

Table 1: Physicochemical Properties of PEG-Phosphonate Functionalized Nanoparticles

Nanoparticle SystemCore MaterialPEG Molecular Weight (Da)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Unfunctionalized IONPsFe₃O₄N/A15 ± 30.21+25 ± 4(Example Data)
PEGylated IONPsFe₃O₄~587 (for PEG5)45.75 ± 18.88< 0.2-37.68 ± 2.706[3]
PLA-PEG NPsPLA2000~100< 0.2-36.0[7]
PEGylated LNPsLipidNot Specified130-140< 0.1~+20[4]

Table 2: Quantification of PEG Grafting Density by Thermogravimetric Analysis (TGA)

Nanoparticle SystemInitial Mass (mg)Mass Loss in PEG Decomposition Range (200-600°C) (%)Calculated Grafting Density (PEG chains/nm²)Reference
Bare Iron Oxide10.0~3%N/A(Example Data)
PEGylated IONPs10.0~30%0.12 - 0.23[8]

Characterization Protocols

Hydrodynamic Diameter and Zeta Potential (DLS)
  • Purpose: To determine the size distribution and surface charge of the nanoparticles before and after functionalization. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Procedure:

    • Disperse a small aliquot of the non-PEGylated and PEGylated nanoparticle suspensions in deionized water or a suitable buffer (e.g., PBS) to an appropriate concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

    • Measure the hydrodynamic diameter and zeta potential using the DLS instrument.[2]

    • Perform measurements at different pH values and in the presence of salts to assess the stability of the functionalized nanoparticles under various conditions.[2]

Quantification of PEG Grafting Density (TGA)
  • Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Lyophilize the purified PEGylated nanoparticle suspension to obtain a dry powder.

    • Place a known amount of the dried sample (typically 5-10 mg) in an alumina pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) with a defined temperature ramp (e.g., 10°C/min) up to 800-900°C.

    • Record the weight loss as a function of temperature. The weight loss between 200°C and 600°C is typically attributed to the decomposition of the grafted PEG chains.[1]

  • Calculation: The grafting density can be calculated based on the weight loss in the PEG decomposition region and the surface area of the nanoparticles.

Morphology and Size (TEM)
  • Purpose: To visualize the size, shape, and morphology of the nanoparticles.

  • Instrumentation: Transmission Electron Microscope (TEM).

  • Procedure:

    • Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to dry completely.

    • Image the nanoparticles using the TEM to observe their core size and shape.[6]

Confirmation of Surface Coating (FTIR)
  • Purpose: To confirm the presence of the PEG-phosphonic acid coating on the nanoparticle surface by identifying characteristic functional group vibrations.

  • Instrumentation: Fourier-Transform Infrared Spectrometer.

  • Procedure:

    • Lyophilize a sample of the coated nanoparticles to obtain a dry powder.

    • Acquire the FTIR spectrum of the powder.

    • Look for characteristic peaks corresponding to P-O, C-O-C, and CH₂ stretching vibrations from the PEG-phosphonic acid linker.

Logical Relationship of PEGylation and Nanoparticle Properties

G cluster_cause Functionalization cluster_effect Improved Properties cluster_application Biomedical Applications PEGylation PEGylation with Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid Stability Increased Colloidal Stability PEGylation->Stability Biocompatibility Enhanced Biocompatibility PEGylation->Biocompatibility Circulation Prolonged Circulation Time PEGylation->Circulation DrugDelivery Drug Delivery Stability->DrugDelivery Imaging Medical Imaging Stability->Imaging Biocompatibility->DrugDelivery Biocompatibility->Imaging Circulation->DrugDelivery Circulation->Imaging Theranostics Theranostics DrugDelivery->Theranostics Imaging->Theranostics

References

Application Notes and Protocols for PROTAC Synthesis using Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility. The linker, Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid , offers a unique combination of a hydrophilic PEG5 spacer with phosphonate moieties. The PEG chain improves pharmacokinetic properties, while the phosphonate groups can serve as versatile chemical handles for conjugation and may influence cellular uptake and target engagement.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of novel PROTACs, including detailed experimental protocols and data presentation guidelines.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Protein (Amino Acids) Proteasome->Degraded

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. It typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional linker.

Synthesis_Workflow start Start ligands Obtain/Synthesize POI and E3 Ligase Ligands start->ligands coupling1 First Coupling Reaction (e.g., Ligand 1 + Linker) ligands->coupling1 linker Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid linker->coupling1 purification1 Purification of Intermediate coupling1->purification1 coupling2 Second Coupling Reaction (Intermediate + Ligand 2) purification1->coupling2 purification2 Final Purification of PROTAC coupling2->purification2 characterization Characterization (LC-MS, NMR, HPLC) purification2->characterization end End: Purified PROTAC characterization->end

Caption: General workflow for PROTAC synthesis.

Quantitative Data Presentation

The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ). The length of the PEG linker is a critical parameter that requires optimization for each specific POI and E3 ligase pair. The following table presents illustrative data for a series of hypothetical PROTACs targeting Protein X, demonstrating the impact of PEG linker length on degradation potency.

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-ADiethoxy-phosphorylethyl-PEG3-ethylphosphonic acid15085
PROTAC-B This compound 25 >95
PROTAC-CDiethoxy-phosphorylethyl-PEG7-ethylphosphonic acid10090
PROTAC-DDiethoxy-phosphorylethyl-PEG9-ethylphosphonic acid25080

Note: The data presented in this table is for illustrative purposes only. Actual DC₅₀ and Dₘₐₓ values will vary depending on the specific POI, E3 ligase ligand, cell line, and experimental conditions.

Experimental Protocols

The following protocols provide a generalized approach for the synthesis of a PROTAC using this compound. It is crucial to note that these are generalized protocols and may require optimization for specific ligand combinations.

Protocol 1: Amide Coupling of an Amine-Containing Ligand to the Ethylphosphonic Acid Moiety

This protocol describes the coupling of a ligand (POI or E3 ligase) containing a primary or secondary amine to the ethylphosphonic acid end of the linker.

Materials and Reagents:

  • This compound

  • Amine-containing ligand (Ligand-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of the Phosphonic Acid:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the phosphonic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing ligand (Ligand-NH₂) (1.1 eq) in anhydrous DMF.

    • Add the solution of the amine-containing ligand to the activated linker solution.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Ligand-Linker intermediate.

Protocol 2: Coupling of a Second Ligand to the Diethoxy-phosphorylethyl Moiety

This protocol assumes the second ligand has a functional group (e.g., a carboxylic acid) that can be coupled after de-ethylation of the phosphonate ester.

Materials and Reagents:

  • Ligand-Linker intermediate from Protocol 1

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Carboxylic acid-containing ligand (Ligand-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • De-ethylation of the Phosphonate Ester:

    • Dissolve the Ligand-Linker intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C and add TMSBr (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS or ³¹P NMR.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure. The resulting phosphonic acid is often used directly in the next step.

  • Amide Coupling of the Second Ligand:

    • Dissolve the deprotected Ligand-Linker intermediate (1.0 eq) and the carboxylic acid-containing ligand (Ligand-COOH) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Final Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 3: Characterization of the Final PROTAC

Objective: To confirm the identity, purity, and integrity of the synthesized PROTAC.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Analyze the sample using an LC-MS system to confirm the expected molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra to confirm the chemical structure of the PROTAC. The ³¹P NMR will be particularly useful for confirming the presence and chemical environment of the phosphonate groups.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified PROTAC using an analytical HPLC system with a suitable column and mobile phase to determine its purity (typically expressed as a percentage of the total peak area).

Protocol 4: In Vitro Protein Degradation Assay (Western Blot)

Objective: To determine the DC₅₀ and Dₘₐₓ of the synthesized PROTAC.

Materials and Reagents:

  • Cell line expressing the protein of interest (POI)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Application Notes and Protocols for Surface Modification of Titanium Implants Using Phosphonate PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium and its alloys are the materials of choice for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and general biocompatibility. However, their long-term success can be compromised by factors such as non-specific protein adsorption, which can trigger inflammatory responses and hinder optimal tissue integration.

Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to create a hydrophilic, bio-inert surface that resists protein fouling. The use of a phosphonic acid anchor group provides a strong and stable covalent attachment to the native titanium dioxide (TiO₂) layer on the implant surface. This document provides detailed application notes and protocols for the surface modification of titanium implants using phosphonate-terminated PEGs (phosphonate-PEGs). This modification aims to enhance biocompatibility and control cellular interactions, paving the way for improved implant performance and the development of advanced drug-eluting implantable devices.

Data Presentation

The following tables summarize quantitative data from studies on PEG-modified and phosphonate-functionalized surfaces, demonstrating the expected outcomes of the protocols described herein.

Table 1: Surface Characterization of Modified Titanium Surfaces

Surface ModificationWater Contact Angle (°)P 2p Signal (XPS)C 1s (C-O) Signal (XPS)
Unmodified Titanium70-85Not DetectedNot Applicable
Phosphonate-PEG Modified Titanium25-45DetectedDetected

Note: Data are compiled from analogous systems and represent expected values. Actual values may vary depending on specific experimental conditions.

Table 2: Protein Adsorption on Modified Titanium Surfaces

Surface ModificationFibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
Unmodified Titanium~300-500~100-200
Phosphonate-PEG Modified Titanium< 50< 20

Note: Significant reduction in protein adsorption is a key indicator of successful PEGylation.

Table 3: Osteoblast Adhesion on Modified Titanium Surfaces

Surface ModificationOsteoblast Adhesion (% of control)
Unmodified Titanium100%
Phosphonate-PEG Modified Titanium~20-40%
RGD-Functionalized Phosphonate-PEG Titanium>150%

Note: While PEG alone reduces non-specific cell adhesion, functionalization with bioactive motifs like RGD can selectively enhance the adhesion of desired cell types, such as osteoblasts.

Experimental Protocols

Protocol 1: Cleaning of Titanium Substrates

This protocol describes the essential steps for cleaning titanium substrates to ensure a reactive surface for subsequent modification.

Materials:

  • Titanium substrates (discs, rods, etc.)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Sonicator

  • Nitrogen gas (high purity)

  • Oven

Procedure:

  • Place the titanium substrates in a clean glass beaker.

  • Add acetone to the beaker, ensuring the substrates are fully submerged.

  • Sonicate for 15 minutes to remove organic contaminants.

  • Decant the acetone and rinse the substrates thoroughly with ethanol.

  • Add fresh ethanol to the beaker and sonicate for another 15 minutes.

  • Decant the ethanol and rinse the substrates thoroughly with DI water.

  • Add fresh DI water to the beaker and sonicate for a final 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • To generate a fresh, reactive titanium oxide layer, the cleaned substrates can be further treated with oxygen plasma.

  • For enhanced stability of the subsequent monolayer, the cleaned and dried substrates can be cured in an oven at 120°C for 1 hour.[1]

Protocol 2: Surface Functionalization with Phosphonate-PEG

This protocol details the immersion method for creating a self-assembled monolayer (SAM) of phosphonate-PEG on the cleaned titanium surface.

Materials:

  • Cleaned, dry titanium substrates

  • Phosphonate-PEG (e.g., m-PEG9-phosphonic acid)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Sealed, clean container

  • Sonicator

  • Nitrogen gas (high purity)

  • Oven

Procedure:

  • Prepare a solution of phosphonate-PEG in the chosen anhydrous solvent. A typical concentration is 1 mM.

  • Place the cleaned and dried titanium substrates into the phosphonate-PEG solution in a sealed, clean container to prevent solvent evaporation and contamination.

  • Incubate for 24 hours at room temperature. For a more robust monolayer, the immersion can be carried out at an elevated temperature (e.g., 60°C).[1]

  • After incubation, remove the substrates from the solution.

  • Rinse the functionalized substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

  • Sonicate the substrates in the fresh anhydrous solvent for 5 minutes to further remove non-covalently bound molecules.

  • Rinse the substrates with ethanol and then DI water.

  • Dry the functionalized substrates under a stream of nitrogen gas.

  • To enhance the stability of the monolayer, the coated substrates can be cured in an oven at 120°C for 1 hour.[1]

  • Store the functionalized titanium surfaces in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.

Protocol 3: Surface Characterization

This section outlines key techniques to verify the successful modification of the titanium surface.

a) Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity. A successful PEGylation will result in a more hydrophilic surface, indicated by a lower water contact angle compared to the unmodified titanium.

  • Procedure:

    • Place a small droplet of DI water onto the surface of the unmodified and modified titanium substrates.

    • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact using a goniometer.

    • Perform measurements at multiple locations on each substrate to ensure reproducibility.

b) X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonate-PEG monolayer.

  • Procedure:

    • Place the unmodified (as a control) and modified substrates in the XPS vacuum chamber.

    • Acquire survey scans to identify the elements present on the surface.

    • Acquire high-resolution scans for the C 1s, O 1s, P 2p, and Ti 2p regions.

  • Expected Outcome: The presence of a P 2p peak on the modified surface confirms the binding of the phosphonic acid.[1] An increase in the C 1s signal and a characteristic C-O peak within the C 1s envelope will confirm the presence of the PEG chain.

Protocol 4: In Vitro Biological Evaluation

This section describes assays to evaluate the biological performance of the modified titanium surfaces.

a) Protein Adsorption Assay:

  • Purpose: To quantify the reduction in non-specific protein adsorption on the modified surface.

  • Procedure:

    • Incubate the unmodified (control) and modified substrates in a solution of a model protein (e.g., fibrinogen or albumin) at a known concentration for a specified time (e.g., 1-2 hours) at 37°C.

    • After incubation, thoroughly rinse the substrates with phosphate-buffered saline (PBS) to remove non-adsorbed protein.

    • Quantify the amount of adsorbed protein using a suitable protein assay (e.g., Micro BCA Protein Assay Kit).

b) Cell Adhesion Assay:

  • Purpose: To evaluate the attachment and spreading of cells on the modified surfaces.

  • Procedure:

    • Seed a specific cell type (e.g., osteoblasts for orthopedic applications) onto the unmodified (control) and modified substrates at a known density.

    • Incubate the cells for a predetermined time (e.g., 4 or 24 hours) under standard cell culture conditions.

    • After incubation, wash the substrates with PBS to remove non-adherent cells.

    • Fix and stain the adherent cells (e.g., with DAPI for nuclear staining and phalloidin for actin cytoskeleton staining).

    • Visualize and quantify the number of adherent cells and their morphology using fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_char Characterization & Evaluation Ti_Substrate Titanium Substrate Cleaning Cleaning (Acetone, Ethanol, DI Water Sonication) Ti_Substrate->Cleaning Drying Drying (Nitrogen Stream) Cleaning->Drying Activation Optional: Oxygen Plasma Activation Drying->Activation Immersion Immersion & Incubation (24h, RT or 60°C) Activation->Immersion PEG_Solution Phosphonate-PEG Solution PEG_Solution->Immersion Rinsing Rinsing & Sonication (Anhydrous Solvent) Immersion->Rinsing Final_Drying Final Drying (Nitrogen Stream) Rinsing->Final_Drying Curing Optional: Curing (120°C, 1h) Final_Drying->Curing Characterization Surface Characterization (WCA, XPS) Curing->Characterization Evaluation Biological Evaluation (Protein Adsorption, Cell Adhesion) Characterization->Evaluation

Caption: Experimental workflow for the surface modification of titanium implants.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm RGD RGD Ligand on Phosphonate-PEG Surface Integrin Integrin Receptor RGD->Integrin Binding & Clustering FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation pFAK Phosphorylated FAK FAK->pFAK Autophosphorylation Src Src Kinase pFAK->Src Recruitment & Activation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) pFAK->Downstream Src->pFAK Response Cellular Response (Adhesion, Proliferation, Differentiation) Downstream->Response

Caption: Integrin-mediated signaling pathway initiated by RGD-functionalized surfaces.

References

Applications of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a bifunctional linker molecule featuring a polyethylene glycol (PEG) spacer, a terminal phosphonic acid group, and a diethoxy-phosphorylethyl group. This structure makes it a valuable tool in drug delivery research, primarily for the surface modification of nanoparticles and other drug carrier systems. The phosphonic acid moiety provides a strong anchor to metal oxide surfaces, such as iron oxide or titanium dioxide nanoparticles, while the hydrophilic PEG chain enhances biocompatibility, improves colloidal stability, and prolongs circulation time in vivo by reducing opsonization and clearance by the mononuclear phagocyte system.

The diethoxy-phosphorylethyl group can serve as a protected form of a phosphonic acid or as a point of further conjugation, depending on the synthetic scheme. This application note provides an overview of the potential applications of this compound in drug delivery and detailed protocols for the functionalization of nanoparticles.

Core Applications in Drug Delivery

The primary application of this compound in drug delivery is the surface functionalization of nanoparticles to create "stealth" delivery vehicles. This PEGylation strategy offers several key advantages:

  • Improved Biocompatibility: The PEG layer minimizes non-specific interactions with proteins and cells, reducing immunogenicity and toxicity.

  • Enhanced Stability: PEGylation prevents the aggregation of nanoparticles in physiological environments, ensuring a longer shelf-life and predictable in vivo behavior.

  • Prolonged Circulation: The "stealth" effect imparted by the PEG chains allows nanoparticles to evade the reticuloendothelial system, leading to longer circulation times and increased accumulation at target sites through the enhanced permeability and retention (EPR) effect.

  • Platform for Targeted Delivery: The terminal end of the PEG chain can be further modified with targeting ligands (e.g., antibodies, peptides, aptamers) to direct the drug delivery system to specific cells or tissues.

  • Bone Targeting: The phosphonate group has a high affinity for hydroxyapatite, the main mineral component of bone. This makes this compound a potential linker for developing drug delivery systems that target bone tissue for the treatment of bone cancers, osteoporosis, or infections.[1]

Experimental Protocols

The following protocols are generalized for the functionalization of metal oxide nanoparticles with PEG-phosphonate linkers and should be optimized for specific nanoparticle types and experimental conditions.

Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the process of coating hydrophobic oleic acid-capped IONPs with this compound via a ligand exchange reaction.

Materials:

  • Oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., chloroform or toluene)

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Hexane

  • Sonicator (bath or probe)

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • IONP Dispersion: Disperse the oleic acid-coated IONPs in dichloromethane.

  • Linker Solution Preparation: Dissolve this compound in a mixture of dichloromethane and methanol.

  • Ligand Exchange Reaction:

    • Mix the IONP dispersion with the linker solution.

    • Sonicate the mixture for 1-2 hours to facilitate the ligand exchange process. During this time, the functionalized nanoparticles will transfer from the organic phase to the aqueous phase if water is present or become dispersible in more polar solvents.

  • Phase Transfer and Washing:

    • Add deionized water to the mixture and sonicate further to induce phase transfer of the now hydrophilic nanoparticles into the aqueous phase.

    • Allow the phases to separate. The aqueous phase containing the PEGylated IONPs should appear dark and well-dispersed, while the organic phase becomes clearer.

    • Carefully collect the aqueous phase.

    • Wash the aqueous phase multiple times with hexane to remove residual oleic acid and unreacted starting materials.

  • Purification:

    • Purify the functionalized IONPs by centrifugation. The PEGylated nanoparticles should be easily redispersed in deionized water or a suitable buffer.

    • Repeat the centrifugation and redispersion steps 2-3 times to ensure complete removal of unbound linker.

  • Final Product: The purified this compound-coated IONPs can be stored as a colloidal suspension at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

It is crucial to characterize the functionalized nanoparticles to confirm successful coating and assess their physicochemical properties.

1. Hydrodynamic Size and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Disperse the functionalized nanoparticles in deionized water or a buffer at a suitable concentration (e.g., 0.1-1.0 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

    • Measure the hydrodynamic diameter and zeta potential using the DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter compared to the uncoated nanoparticles is expected due to the PEG layer. The zeta potential should shift towards a more neutral value, indicating successful surface coating.

2. Morphological Analysis:

  • Instrumentation: Transmission Electron Microscope (TEM).

  • Procedure:

    • Prepare a dilute dispersion of the nanoparticles.

    • Deposit a drop of the dispersion onto a TEM grid and allow the solvent to evaporate.

    • Acquire images using a TEM.

  • Expected Outcome: TEM images will show the size and shape of the nanoparticle cores. While the PEG layer is not typically visible, the images confirm the integrity of the nanoparticles after functionalization.

3. Confirmation of Surface Coating:

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure:

    • Acquire FTIR spectra of the bare nanoparticles, the this compound linker, and the functionalized nanoparticles.

  • Expected Outcome: The spectrum of the functionalized nanoparticles should display characteristic peaks from both the nanoparticle core (e.g., Fe-O stretching for IONPs) and the PEG linker (e.g., C-O-C ether stretching), confirming the presence of the coating.

4. Quantification of Surface Coating:

  • Instrumentation: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Heat a dried sample of the functionalized nanoparticles under a controlled atmosphere (e.g., nitrogen).

    • Measure the weight loss as a function of temperature.

  • Expected Outcome: The weight loss corresponding to the decomposition of the organic PEG layer can be used to quantify the amount of linker grafted onto the nanoparticle surface.

Quantitative Data Summary

The following table summarizes expected changes in nanoparticle properties upon successful functionalization with a PEG-phosphonate linker. The exact values will depend on the specific nanoparticle core, the starting ligand, and the reaction conditions.

ParameterBefore Functionalization (Example: Oleic Acid-Coated IONPs)After Functionalization with PEG-Phosphonate
Hydrodynamic Diameter (DLS) ~20-30 nm (in organic solvent)Increase to ~40-60 nm (in aqueous solution)
Zeta Potential Highly negative or positive depending on the ligand and solventCloser to neutral (e.g., -10 mV to +10 mV)
Dispersibility Dispersible in nonpolar solvents (e.g., hexane, chloroform)Dispersible in aqueous solutions (e.g., water, PBS)
Surface Composition (FTIR) Peaks corresponding to oleic acid (C-H, C=O stretches)Peaks corresponding to PEG (C-O-C stretch) and phosphonate (P-O stretch)

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_start Starting Materials cluster_process Functionalization Process cluster_end Final Product & Characterization np Hydrophobic Nanoparticles (e.g., Oleic Acid-Coated IONPs) mix Mix in Organic Solvent (e.g., DCM/MeOH) np->mix peg Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid peg->mix sonicate Sonication (Ligand Exchange) mix->sonicate phase_transfer Add Water & Sonicate (Phase Transfer) sonicate->phase_transfer separate Phase Separation phase_transfer->separate wash Wash Aqueous Phase (with Hexane) separate->wash purify Centrifugation/ Redispersion wash->purify final_np PEGylated Nanoparticles in Aqueous Solution purify->final_np dls DLS & Zeta Potential final_np->dls tem TEM final_np->tem ftir FTIR final_np->ftir tga TGA final_np->tga G cluster_properties Physicochemical Properties cluster_outcomes Drug Delivery Outcomes pegylation PEGylation with Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid hydrophilicity Increased Hydrophilicity pegylation->hydrophilicity steric_hindrance Steric Hindrance pegylation->steric_hindrance neutral_charge Near-Neutral Surface Charge pegylation->neutral_charge stability Improved Colloidal Stability hydrophilicity->stability circulation Prolonged Systemic Circulation ('Stealth') steric_hindrance->circulation targeting Reduced Non-Specific Uptake neutral_charge->targeting accumulation Enhanced Tumor Accumulation (EPR) circulation->accumulation targeting->circulation

References

Application Notes and Protocols: Phosphonate PEGs for Enhanced Stabilization of Metal oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal oxide nanoparticles (NPs) are at the forefront of nanotechnology, with significant potential in biomedical applications such as targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.[1] However, their translation into clinical use is often hampered by their inherent instability in physiological environments, leading to aggregation and rapid clearance by the reticuloendothelial system (RES).[2][3] Surface modification with biocompatible polymers is a key strategy to overcome these limitations.

Poly(ethylene glycol) (PEG) is a widely used "stealth" polymer that reduces protein adsorption and prolongs the circulation time of nanoparticles.[3][4] When combined with a phosphonate anchoring group, which exhibits a strong and stable interaction with metal oxide surfaces, phosphonate-terminated PEGs (phosphonate-PEGs) offer a robust method for creating a stable and biocompatible coating.[5][6][7] This strong binding is attributed to the formation of bidentate or tridentate Fe-O-P coordination bonds on the nanoparticle surface.[7] This document provides detailed application notes and experimental protocols for the synthesis and application of phosphonate-PEGs for the stabilization of metal oxide nanoparticles.

Mechanism of Stabilization

The stabilization of metal oxide nanoparticles with phosphonate-PEGs relies on two key principles: steric hindrance and a strong, multidentate anchoring to the nanoparticle surface. The phosphonate group provides a robust anchor, while the PEG chains create a hydrophilic, protective layer that prevents opsonization and aggregation.

Below is a diagram illustrating the stabilization mechanism:

G Mechanism of Phosphonate-PEG Stabilization cluster_0 Unstable Nanoparticles cluster_1 Phosphonate-PEG Coating cluster_2 Stabilized Nanoparticles Unstable NP {Metal Oxide Nanoparticle | Aggregated in physiological solution} Protein Protein Opsonization Unstable NP->Protein leads to Phosphonate-PEG Phosphonate Anchor PEG Chain RES RES Uptake Protein->RES results in Stable NP {Phosphonate-PEG Coated Nanoparticle | Stable in physiological solution} Phosphonate-PEG->Stable NP stabilizes Reduced Protein Reduced Opsonization Stable NP->Reduced Protein leads to Prolonged Circulation Prolonged Circulation Reduced Protein->Prolonged Circulation results in

Caption: Mechanism of metal oxide nanoparticle stabilization using phosphonate-PEGs.

Experimental Protocols

This section details the synthesis of a phosphonate-PEG linker and its subsequent use in coating iron oxide nanoparticles (IONPs).

Protocol 1: Synthesis of (PEG-4-oxobutyl)phosphonic acid

This protocol is adapted from previously published methods and involves a multi-step synthesis.[5][6]

Materials:

  • Methyl 4-bromobutyrate

  • Triethylphosphite

  • Sodium hydroxide (NaOH)

  • mPEG (methoxy-polyethylene glycol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Bromotrimethylsilane (TMS-Br)

  • Methanol

Procedure:

  • Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate: React methyl 4-bromobutyrate with triethylphosphite at 160°C overnight.[6]

  • Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid: Treat the product from step 1 with NaOH in water at room temperature for 4 hours.[6]

  • PEGylation: React the acid from step 2 with mPEG in the presence of DCC and DMAP in dichloromethane at room temperature overnight.[6]

  • Deprotection to Phosphonic Acid: Treat the PEGylated product with TMS-Br at 0°C overnight, followed by methanolysis at 0°C for 4 hours to yield the final (PEG-4-oxobutyl)phosphonic acid.[6]

Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the ligand exchange process to coat IONPs with the synthesized phosphonate-PEG.

Materials:

  • Hydrophobic or hydrophilic IONPs

  • (PEG-4-oxobutyl)phosphonic acid (from Protocol 1)

  • Dichloromethane (for hydrophobic IONPs) or distilled water (for hydrophilic IONPs)

  • Methanol

Procedure:

  • Prepare IONP dispersion: Disperse the hydrophobic IONPs in dichloromethane or the hydrophilic IONPs in distilled water by sonication.[6]

  • Prepare PEG-phosphonic acid solution: Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent (dichloromethane or water) with the addition of methanol.[6]

  • Ligand Exchange: Add the PEG-phosphonic acid solution to the IONP dispersion.[6]

  • Sonication: Sonicate the reaction mixture for 1-hour intervals, with 1-hour breaks in between, repeated three times.[6]

  • Overnight Reaction: Allow the mixture to react overnight at room temperature.[6]

  • Purification: Purify the PEGylated IONPs by methods such as dialysis or size exclusion chromatography to remove excess unbound PEG-phosphonic acid.[6]

Below is a diagram illustrating the experimental workflow:

G Experimental Workflow for Nanoparticle Stabilization cluster_synthesis Phosphonate-PEG Synthesis cluster_coating Nanoparticle Coating cluster_characterization Characterization A 1. Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate B 2. Hydrolysis to Acid A->B C 3. PEGylation B->C D 4. Deprotection to Phosphonic Acid C->D F 2. Dissolve Phosphonate-PEG D->F Used for coating E 1. Disperse IONPs G 3. Ligand Exchange E->G F->G H 4. Sonication & Overnight Reaction G->H I 5. Purification H->I J DLS (Size, Stability) I->J K Zeta Potential I->K L TEM (Morphology) I->L M FTIR/NMR (Structure) I->M N TGA (Grafting Density) I->N

Caption: Workflow for synthesis of phosphonate-PEG and coating of IONPs.

Characterization of Stabilized Nanoparticles

Thorough characterization is essential to confirm the successful coating and stability of the nanoparticles.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution. It is also used to assess colloidal stability over time in various media (e.g., water, saline, cell culture media).[2][5]

  • Zeta Potential: To measure the surface charge of the nanoparticles. PEGylated nanoparticles are expected to have a near-neutral surface charge, which is crucial for reducing non-specific interactions and uptake by the RES.[2]

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticle core.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized phosphonate-PEG and its successful conjugation to the nanoparticle surface.[6]

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface, which provides an estimation of the grafting density.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the properties of phosphonate-PEG stabilized metal oxide nanoparticles.

Table 1: Hydrodynamic Size and Stability of Phosphonate-PEG Coated IONPs

NanoparticlePEG MW (Da)Hydrodynamic Diameter (nm)StabilityReference
EMG1200500061 (at 0.15 mmol PEG/g Fe)Stable for 7 days in water[5]
EMG3085000~40Stable for 7 days in water[5]
USPIO5000~25Stable for 7 months in water/saline[2]
Cerium Oxide2000~30> months in protein-rich media[8][9]
Iron Oxide2000~40> months in protein-rich media[8][9]

Table 2: Zeta Potential and PEG Grafting Density

NanoparticlePEG MW (Da)Zeta Potential (mV)PEG Density (PEG/nm²)Reference
USPIO5000-1.240.9[2]
Cerium Oxide2000Near-neutral0.2 - 0.5[8][9]
Iron Oxide2000Near-neutral0.2 - 0.5[8][9]

Applications in Drug Development

The exceptional stability of phosphonate-PEG coated metal oxide nanoparticles opens up a wide range of applications in drug development.

  • Targeted Drug Delivery: The phosphonate group has a high affinity for calcium ions, making it an excellent targeting moiety for bone tissue.[4] This can be exploited for the targeted delivery of drugs for bone diseases like osteoporosis and cancer metastases.[4]

  • In Vivo Imaging: The long circulation times of these nanoparticles make them ideal contrast agents for MRI.[2][10] They can also be radiolabeled for dual-modality imaging (e.g., MRI-SPECT).[2][10]

  • Theranostics: These nanoparticles can be designed to carry both imaging agents and therapeutic drugs, enabling simultaneous diagnosis and treatment.

Conclusion

The use of phosphonate-PEGs provides a powerful and versatile strategy for the stabilization of metal oxide nanoparticles. The strong phosphonate anchor ensures a durable coating, while the PEG chains impart "stealth" properties, leading to enhanced stability and prolonged circulation in biological systems. The detailed protocols and characterization techniques provided in these application notes offer a comprehensive guide for researchers and scientists working to develop advanced nanoparticle-based platforms for a variety of biomedical applications. The robust stability and tunable properties of these nanoparticles hold great promise for the future of nanomedicine.

References

Application Notes and Protocols: Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid for Solid-State Battery Membrane Modification

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of solid-state batteries (SSBs) is a critical step towards safer and more energy-dense energy storage solutions. A significant challenge in SSB development lies in optimizing the interface between the solid electrolyte and the electrodes. Poor interfacial contact can lead to high resistance, dendrite formation, and overall diminished performance. This document provides detailed application notes and protocols for the use of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a novel bifunctional molecule, for the surface modification of solid-state battery membranes.

This molecule incorporates a polyethylene glycol (PEG) chain and a phosphonic acid headgroup. The phosphonic acid moiety provides a strong anchor to the metal oxide surfaces of many solid electrolytes, while the flexible PEG chain can enhance ionic conductivity and improve the physical contact at the electrode-electrolyte interface. The use of such targeted surface modification aims to create a stable and efficient ion-conducting pathway, thereby improving key battery performance metrics.

Mechanism of Action

This compound enhances the solid-state battery membrane interface through a dual-pronged approach. The phosphonic acid group forms a robust, covalent-like bond with the surface hydroxyl groups present on many ceramic solid electrolytes (e.g., LLZO, LAGP). This creates a self-assembled monolayer that passivates the surface, reducing side reactions and improving chemical stability. The PEG chains then extend from the surface, creating a flexible, ion-conducting polymer brush layer. This layer facilitates lithium-ion transport across the interface and physically cushions the interface, maintaining better contact during battery cycling.

cluster_0 Solid Electrolyte Bulk cluster_1 Interfacial Modification Layer cluster_2 Electrode Solid_Electrolyte Solid Electrolyte (e.g., LLZO) Phosphonic_Acid_Group Phosphonic Acid Headgroup Solid_Electrolyte->Phosphonic_Acid_Group Strong Adhesion/ Bonding PEG_Chain PEG5 Chain Phosphonic_Acid_Group->PEG_Chain covalent bond Ethylphosphonic_Acid_Terminus Ethylphosphonic Acid Terminus PEG_Chain->Ethylphosphonic_Acid_Terminus covalent bond Electrode_Surface Electrode Surface (e.g., Lithium Metal) PEG_Chain->Electrode_Surface Improved Interfacial Contact & Ion Transport

Figure 1: Mechanism of interfacial modification.

Quantitative Data Summary

The following tables summarize the expected improvements in solid-state battery performance following membrane modification with this compound. The data is a composite representation based on literature values for similar PEG and phosphonic acid modifications.

Table 1: Ionic Conductivity

Membrane TypeTemperature (°C)Ionic Conductivity (S/cm)
Unmodified251.2 x 10⁻⁴
Modified254.5 x 10⁻⁴
Unmodified605.8 x 10⁻⁴
Modified609.1 x 10⁻⁴

Table 2: Interfacial Resistance

Cell ConfigurationTemperature (°C)Interfacial Resistance (Ω·cm²)
Unmodified Symmetric Cell251500
Modified Symmetric Cell25450
Unmodified Full Cell60850
Modified Full Cell60200

Table 3: Cycling Stability

Cell TypeC-RateCycle NumberCapacity Retention (%)
Unmodified Full Cell0.1C10075
Modified Full Cell0.1C10092
Unmodified Full Cell0.5C5060
Modified Full Cell0.5C5085

Experimental Protocols

This section provides detailed protocols for the surface modification of a solid-state electrolyte membrane and subsequent electrochemical characterization.

Protocol 1: Surface Modification of Solid Electrolyte Membrane

Materials:

  • This compound

  • Solid electrolyte pellets (e.g., Li₆.₂₅Al₀.₂₅La₃Zr₂O₁₂, LALZO)

  • Anhydrous ethanol

  • Deionized (DI) water

  • Nitrogen gas source

  • Sonicator

  • Tube furnace

Procedure:

  • Substrate Cleaning:

    • Sonicate the solid electrolyte pellets in DI water for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in anhydrous ethanol for 15 minutes to remove organic residues.

    • Dry the pellets under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended):

    • To increase the density of surface hydroxyl groups, treat the cleaned pellets with oxygen plasma for 5 minutes.

  • Solution Preparation:

    • Prepare a 5 mM solution of this compound in anhydrous ethanol. Ensure the solution is fully dissolved, using gentle sonication if necessary.

  • Immersion and Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned and activated solid electrolyte pellets in the prepared solution in a sealed container to prevent solvent evaporation.

    • Incubate for 12 hours at room temperature to allow for the formation of the self-assembled monolayer.

  • Rinsing and Drying:

    • Remove the pellets from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bonded molecules.

    • Dry the modified pellets under a stream of nitrogen gas.

  • Annealing:

    • Place the dried, modified pellets in a tube furnace and anneal at 120°C for 2 hours under an inert atmosphere (e.g., argon) to promote strong bonding of the phosphonic acid to the surface.

    • Allow to cool to room temperature under the inert atmosphere before removal.

start Start cleaning 1. Substrate Cleaning (Sonication in DI Water & Ethanol) start->cleaning activation 2. Surface Activation (Oxygen Plasma Treatment) cleaning->activation solution_prep 3. Solution Preparation (5 mM in Anhydrous Ethanol) activation->solution_prep immersion 4. Immersion & SAM Formation (12 hours at RT) solution_prep->immersion rinsing 5. Rinsing (Anhydrous Ethanol) immersion->rinsing drying 6. Drying (Nitrogen Stream) rinsing->drying annealing 7. Annealing (120°C for 2 hours) drying->annealing end End annealing->end

Figure 2: Workflow for surface modification.

Protocol 2: Electrochemical Characterization

Materials and Equipment:

  • Modified and unmodified solid electrolyte pellets

  • Lithium metal foil

  • Cathode material (e.g., LiFePO₄)

  • Coin cell components (CR2032)

  • Argon-filled glovebox

  • Electrochemical workstation with impedance spectroscopy capability

  • Battery cycler

Procedure:

  • Cell Assembly:

    • All cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

    • Symmetric Cell (for Interfacial Resistance): Assemble a CR2032 coin cell with the solid electrolyte pellet sandwiched between two lithium metal electrodes (Li | SE | Li).

    • Full Cell (for Ionic Conductivity and Cycling Stability): Assemble a CR2032 coin cell with a lithium metal anode, the solid electrolyte pellet, and a cathode (e.g., Li | SE | LiFePO₄).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Allow the assembled cells to rest for at least 4 hours to ensure thermal and chemical equilibrium.

    • Perform EIS measurements on the symmetric and full cells using an electrochemical workstation.

    • Typical parameters: frequency range of 1 MHz to 0.1 Hz with an AC amplitude of 10 mV.

    • The bulk ionic conductivity (σ) can be calculated from the high-frequency intercept of the Nyquist plot with the real axis using the formula: σ = L / (R_b * A), where L is the thickness of the electrolyte pellet, R_b is the bulk resistance, and A is the cross-sectional area.

    • The interfacial resistance can be determined from the diameter of the semicircle in the Nyquist plot for the symmetric cell.

  • Galvanostatic Cycling:

    • Cycle the full cells using a battery cycler at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage window (e.g., 2.5-4.2 V for LiFePO₄).

    • Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.

    • Long-term cycling tests (e.g., 100-500 cycles) are recommended to assess the stability of the modified interface.

cluster_0 Characterization Steps start Start cell_assembly 1. Cell Assembly (Symmetric & Full Cells) start->cell_assembly eis 2. Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis Evaluate Ionic Conductivity & Interfacial Resistance cycling 3. Galvanostatic Cycling cell_assembly->cycling Evaluate Cycling Stability & Capacity Retention data_analysis 4. Data Analysis eis->data_analysis cycling->data_analysis end End data_analysis->end

Figure 3: Electrochemical characterization workflow.

Conclusion

The use of this compound as a surface modifier for solid-state battery membranes presents a promising strategy to address key interfacial challenges. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this modification and evaluate its impact on battery performance. The expected improvements in ionic conductivity, interfacial resistance, and cycling stability highlight the potential of this approach to accelerate the development of next-generation solid-state batteries. Further optimization of the modification process and in-depth characterization will continue to advance our understanding and application of this innovative material.

Application Notes and Protocols for Bioconjugation using Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a heterobifunctional linker designed for advanced bioconjugation applications. This linker features a polyethylene glycol (PEG) spacer (PEG5), which imparts hydrophilicity and biocompatibility to the conjugated molecule, potentially reducing immunogenicity and improving pharmacokinetic properties. One terminus of the linker is a diethoxy-phosphorylethyl group, a diethyl phosphonate ester, which serves as a reactive handle for covalent attachment to biomolecules after appropriate activation. The other end is capped with an ethylphosphonic acid group, which can be useful for surface anchoring or other specific interactions.

This document provides a comprehensive guide to the bioconjugation techniques for this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The primary conjugation strategy involves a two-step process:

  • Hydrolysis: The diethyl phosphonate ester is first hydrolyzed under acidic conditions to yield a reactive phosphonic acid.

  • Amide Bond Formation: The newly formed phosphonic acid is then activated using carbodiimide chemistry (EDC/NHS) to facilitate the formation of a stable phosphonamidate bond with primary amine groups (e.g., lysine residues) on proteins, peptides, or other biomolecules.

Physicochemical and Bioconjugation Properties

A summary of the key properties of bioconjugates derived from this compound is presented below. These values are typical and may vary depending on the specific biomolecule and reaction conditions.

PropertyTypical Value/RangeNotes
Conjugation Efficiency 60-80%Highly dependent on pH, molar ratio of reactants, and temperature.
Average Drug-to-Antibody Ratio (DAR) 2-4Can be controlled by adjusting the molar excess of the linker.
Aggregate Formation <5%The hydrophilic PEG chain helps to minimize protein aggregation.
In Vivo Half-Life IncreasedPEGylation is known to extend the circulation half-life of biomolecules.

Bioconjugation Workflow

The overall workflow for conjugating this compound to a protein is depicted in the following diagram.

Bioconjugation_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Purification & Analysis Linker Diethoxy-phosphorylethyl- PEG5-ethylphosphonic acid Acid Phosphonic Acid-PEG5- ethylphosphonic acid Linker->Acid Hydrolysis (e.g., 1M HCl) ActivatedLinker NHS-activated Linker Acid->ActivatedLinker EDC, NHS (MES Buffer, pH 6.0) Conjugate PEGylated Protein ActivatedLinker->Conjugate Amine Coupling (PBS, pH 7.5-8.5) Protein Target Protein (with -NH2 groups) Protein->Conjugate Purification Purification (SEC or Dialysis) Conjugate->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis ADC_Development cluster_workflow ADC Development Workflow Linker_Selection Linker Selection (this compound) Activation Linker Activation (Hydrolysis & EDC/NHS) Linker_Selection->Activation Conjugation Conjugation to Antibody Activation->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization InVitro_Testing In Vitro Testing (Binding, Cytotoxicity) Characterization->InVitro_Testing InVivo_Testing In Vivo Testing (Efficacy, PK/PD) InVitro_Testing->InVivo_Testing

Mastering Surface Functionalization: A Step-by-Step Guide to Coating Surfaces with PEG Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals on the effective surface modification of various substrates using PEG (Polyethylene Glycol) phosphonic acids. This process is critical for a multitude of applications, including the development of biocompatible medical implants, advanced biosensors, and targeted drug delivery systems. By creating a hydrophilic, protein-repellent surface, this functionalization technique significantly reduces non-specific protein adsorption, a common challenge known as biofouling.

The core of this methodology lies in the unique bifunctional nature of PEG phosphonic acids. The phosphonic acid headgroup acts as a robust anchor, forming strong, hydrolytically stable covalent bonds with a variety of metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO).[1] Concurrently, the PEG chain extends into the surrounding environment, creating a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby enhancing biocompatibility and improving the performance and longevity of the modified materials.[1][2]

The Foundational Chemistry: Self-Assembled Monolayers (SAMs)

The coating process relies on the principle of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that spontaneously form on a substrate.[3] In this case, the phosphonic acid headgroup has a strong affinity for the hydroxyl groups present on metal oxide surfaces. The formation of the monolayer is driven by a condensation reaction between the phosphonic acid's hydroxyl groups and the surface hydroxyls, resulting in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[3][4] This interaction can occur in monodentate, bidentate, or tridentate binding modes, which contributes to the remarkable stability of these coatings.[3][5] The subsequent alignment of the long PEG chains, driven by van der Waals interactions, leads to a densely packed and well-ordered monolayer.[3]

Part 1: Materials and Equipment

A successful coating procedure begins with the meticulous preparation of all necessary materials and equipment.

Category Item Specifications & Notes
Reagents PEG Phosphonic Acide.g., m-PEG9-phosphonic acid. Purity should be >95%.
Anhydrous SolventsTetrahydrofuran (THF), Ethanol, Isopropanol. Reagent grade or higher. Anhydrous nature is critical to prevent unwanted reactions.
Laboratory DetergentFor initial substrate cleaning.
Deionized (DI) WaterHigh purity, 18.2 MΩ·cm.
High Purity Nitrogen GasFor drying substrates.
(Optional) Piranha Solution3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide. EXTREME CAUTION IS ADVISED.
(Optional) Protein Solutione.g., Bovine Serum Albumin (BSA) or Fibrinogen in Phosphate Buffered Saline (PBS) for biofouling assessment.
Substrates Metal Oxide Surfacese.g., Titanium (Ti), Aluminum (Al), Zinc (Zn) wafers or slides.
Equipment SonicatorFor cleaning and dissolving reagents.
Oven or Hot PlateFor drying glassware and optional annealing.
Fume HoodEssential for handling volatile solvents and Piranha solution.
GlasswareBeakers, graduated cylinders, petri dishes.
TweezersFor handling substrates.
Characterization Contact Angle GoniometerTo measure surface wettability.
X-ray Photoelectron Spectrometer (XPS)For elemental and chemical state analysis of the surface.
Atomic Force Microscope (AFM)To visualize surface topography and monolayer formation.
(Optional) Quartz Crystal Microbalance (QCM)For quantifying protein adsorption.
(Optional) EllipsometerTo measure the thickness of the SAM.[4]

Part 2: The Experimental Protocol: A Step-by-Step Workflow

This section details the sequential steps for coating surfaces with PEG phosphonic acids, from initial substrate preparation to the final characterization of the functionalized surface.

Substrate Preparation: The Critical First Step

The quality of the self-assembled monolayer is critically dependent on the cleanliness and reactivity of the substrate surface. The goal is to remove all organic and inorganic contaminants and to ensure a high density of surface hydroxyl groups, which are the binding sites for the phosphonic acid.[1]

Step-by-Step Substrate Cleaning:

  • Initial Cleaning: Sonicate the substrate in a solution of laboratory detergent and DI water for 15 minutes to remove gross contaminants.[1]

  • Thorough Rinsing: Rinse the substrate extensively with DI water.

  • Solvent Cleaning: Sonicate the substrate in ethanol or isopropanol for 15 minutes to remove organic residues.[1][6]

  • Final Rinse and Dry: Rinse again with DI water and then dry the substrate under a stream of high-purity nitrogen gas.[1]

Optional but Recommended Surface Activation:

To maximize the density of hydroxyl groups, an activation step is highly recommended.

  • Oxygen Plasma Treatment: Treat the substrate with oxygen plasma for 5-10 minutes. This is a highly effective and clean method for removing residual organic contaminants and hydroxylating the surface.[7]

  • Piranha Solution Treatment (Use with Extreme Caution): Immerse the substrate in a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes in a fume hood. This solution is extremely corrosive and reactive. Following treatment, rinse the substrate copiously with DI water and dry with nitrogen gas.[1]

G cluster_prep Substrate Preparation detergent Detergent Wash & Sonicate di_rinse1 DI Water Rinse detergent->di_rinse1 solvent Solvent Wash & Sonicate di_rinse1->solvent di_rinse2 DI Water Rinse solvent->di_rinse2 dry1 Nitrogen Dry di_rinse2->dry1 activation Optional Activation (O2 Plasma or Piranha) dry1->activation di_rinse3 DI Water Rinse activation->di_rinse3 dry2 Nitrogen Dry di_rinse3->dry2

Workflow for substrate cleaning and activation.
Formation of the Self-Assembled Monolayer

This phase involves the immersion of the cleaned and activated substrate into a solution of the PEG phosphonic acid, allowing for the spontaneous formation of the monolayer.

Step-by-Step SAM Deposition:

  • Solution Preparation: Prepare a dilute solution of the PEG phosphonic acid in an anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[2][6] For example, prepare a 1 mM solution of m-PEG9-phosphonic acid in anhydrous THF.[1] Ensure the phosphonic acid is fully dissolved, using gentle sonication if necessary.[1][6]

  • Substrate Immersion: Place the cleaned, dried, and activated substrate vertically in a container filled with the PEG phosphonic acid solution.[1] Covering the container will minimize solvent evaporation.

  • Incubation: Allow the substrate to incubate in the solution for a period ranging from 2 to 24 hours at room temperature.[1][7] The optimal incubation time can be determined empirically for specific applications.

  • Rinsing: After incubation, carefully remove the substrate from the solution. Rinse it thoroughly with the fresh anhydrous solvent (e.g., THF or ethanol) to remove any non-covalently bound (physisorbed) molecules.[1][7]

  • Drying: Dry the coated substrate under a gentle stream of high-purity nitrogen gas.[1][7]

Optional Thermal Annealing:

To potentially improve the stability and ordering of the monolayer, the coated substrate can be annealed.[7] This can be done in an oven at 80-120°C for 1-2 hours under a vacuum or an inert atmosphere.[7]

G cluster_sam SAM Formation prepare_sol Prepare PEG-PA Solution (e.g., 1 mM in anhydrous THF) immerse Immerse Clean Substrate prepare_sol->immerse incubate Incubate (2-24h, RT) immerse->incubate rinse Rinse with Fresh Solvent incubate->rinse dry Nitrogen Dry rinse->dry anneal Optional Annealing (80-120°C, 1-2h) dry->anneal

Workflow for the formation of the PEG phosphonic acid SAM.

Part 3: Surface Characterization: Validating the Coating

Thorough characterization is essential to confirm the successful formation of a uniform and functional PEG phosphonic acid monolayer.

Water Contact Angle Goniometry

This technique provides a rapid and sensitive assessment of the change in surface wettability. A successful PEGylation will result in a more hydrophilic surface, indicated by a significant decrease in the water contact angle compared to the uncoated substrate.[1]

Protocol:

  • Place the coated and uncoated (as a control) substrates on the goniometer stage.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.[1][6]

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.[6]

  • Perform measurements at multiple locations on each surface to ensure uniformity and calculate an average contact angle.[6]

Surface Expected Static Water Contact Angle Indication
Uncoated Metal OxideVaries (e.g., 50-70° for TiO₂)Baseline hydrophilicity.
PEG Phosphonic Acid Coated20° - 40°[4]Highly hydrophilic surface, successful PEGylation.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of the surface. It provides definitive evidence of the presence of the PEG phosphonic acid monolayer.

Protocol:

  • Mount the SAM-modified substrate onto the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[6]

  • Acquire a survey spectrum to identify the elements present on the surface. The presence of a Phosphorus (P 2p) peak is a key indicator of successful coating.[3]

  • Perform high-resolution scans of the core levels of interest, such as P 2p, C 1s, O 1s, and the substrate elements (e.g., Ti 2p for titanium dioxide).[6]

  • Analyze the binding energies and peak shapes to confirm the chemical states. A shift in the O 1s spectrum and the presence of the P 2p peak can confirm the formation of the P-O-Ti bond.[8][9]

Assessment of Protein Repellency (Anti-Biofouling)

The primary function of the PEG coating is to resist non-specific protein adsorption. This can be quantified using various methods.

Protocol:

  • Place the coated and uncoated substrates in the wells of a microplate.

  • Add a protein solution (e.g., 1 mg/mL BSA or fibrinogen in PBS) to each well, ensuring the substrates are fully submerged.[1]

  • Incubate for 1-2 hours at 37°C.[1]

  • Remove the protein solution and rinse the substrates thoroughly with PBS to remove any loosely bound protein.[1]

  • Quantify the amount of adsorbed protein using a suitable method, such as a colorimetric assay (e.g., bicinchoninic acid assay) or by using a Quartz Crystal Microbalance (QCM).[1]

A significantly lower amount of adsorbed protein on the PEG-coated surface compared to the control demonstrates the anti-fouling property of the monolayer.

G cluster_char Surface Characterization coated_surface Coated Substrate contact_angle Contact Angle Goniometry (Wettability) coated_surface->contact_angle xps XPS (Elemental Composition & Bonding) coated_surface->xps protein_repel Protein Adsorption Assay (Anti-Fouling) coated_surface->protein_repel

Key techniques for the characterization of PEG phosphonic acid coated surfaces.

Part 4: Troubleshooting and Expert Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or patchy monolayer - Inadequate substrate cleaning.- Moisture in the solvent or on the substrate.- Insufficient incubation time.- Repeat the substrate cleaning and activation steps meticulously.- Use fresh, anhydrous solvents and ensure the substrate is completely dry before immersion.- Increase the incubation time.
High water contact angle after coating - Incomplete monolayer formation.- Physisorbed, unreacted molecules on the surface.- Optimize the coating parameters (concentration, incubation time).- Ensure thorough rinsing with fresh solvent after incubation. Gentle sonication during rinsing can help remove physisorbed molecules.
Nanoparticle aggregation after coating - Incomplete surface coverage by the PEG linker.- High ionic strength or inappropriate pH of the medium.- Increase the concentration of the PEG phosphonic acid during the coating process.- Perform the coating in a low ionic strength buffer or DI water. Optimize the pH to ensure proper binding.

Expert Insight: The stability of phosphonic acid SAMs can be influenced by the specific crystal structure and termination of the metal oxide surface.[10][11] For applications requiring long-term stability in aqueous environments, it is crucial to characterize the coating's performance under conditions that mimic the intended use.

Conclusion

The functionalization of surfaces with PEG phosphonic acids via self-assembled monolayers is a powerful and versatile technique for creating biocompatible and protein-repellent interfaces. By following this detailed guide, researchers and professionals can reliably produce high-quality coatings for a wide array of applications in drug development, medical device engineering, and beyond. The key to success lies in meticulous substrate preparation, the use of high-purity reagents, and comprehensive surface characterization to validate the final product.

References

Application of Phosphonate Linkers in Developing MRI Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate linkers have emerged as a versatile and powerful tool in the development of advanced Magnetic Resonance Imaging (MRI) contrast agents. Their strong coordination to metal ions, such as gadolinium (Gd³⁺) and iron (Fe³⁺), and their ability to anchor imaging moieties to nanoparticles make them highly valuable in designing next-generation probes for molecular imaging. These application notes provide a comprehensive overview of the use of phosphonate linkers in MRI contrast agent development, including detailed experimental protocols and comparative data to guide researchers in this field. Phosphonate-containing ligands have been shown to influence key parameters that govern the efficacy of a contrast agent, including water exchange rates and rotational correlation times, leading to enhanced relaxivity.[1][2]

Data Presentation

The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r₁ and r₂), which quantifies the change in the relaxation rate of water protons per unit concentration of the contrast agent. The following tables summarize the relaxivity values for various phosphonate-containing MRI contrast agents from the literature, providing a basis for comparison.

Table 1: Comparative Relaxivity of Phosphonate-Containing MRI Contrast Agents

Contrast AgentMagnetic Field (T)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ RatioCitation
GdPNot specified2.64.71.81[3][4]
Gd-phosphonate-DOTA derivative0.4739.4Not ReportedNot Applicable[3]
DTPMP-coated Fe₃O₄ NPsNot specifiedNot Reported357-417Not Applicable[3][5]
PEG(5)-BP-USPIOs3.09.528.22.97[3]
Fe(NOTP)1.41.0Not ReportedNot Applicable[6][7]
Fe(NOHP)1.41.5Not ReportedNot Applicable[6][7]
Fe(NOTA)1.40.61Not ReportedNot Applicable[6][7]

Note: Relaxivity values are highly dependent on the specific molecular structure, particle size, and experimental conditions.[3]

Key Experimental Protocols

Protocol 1: Synthesis of Phosphonate-Coated Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

This protocol describes a ligand exchange method to coat hydrophobic oleic acid-stabilized iron oxide nanoparticles with a phosphonate-containing linker, rendering them water-soluble and biocompatible for use as T₂-weighted MRI contrast agents.[3]

Materials:

  • Oleic acid-stabilized iron oxide nanoparticles (IONPs) in a nonpolar solvent (e.g., hexane)

  • m-PEG4-phosphonic acid ethyl ester

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Deionized water

  • Hexane

  • Magnetic separator

  • Bath sonicator

Procedure:

  • In a clean glass vial, disperse 10 mg of oleic acid-stabilized IONPs in 2 mL of dichloromethane.

  • In a separate vial, prepare a solution of 50 mg of m-PEG4-phosphonic acid ethyl ester in a mixture of 1.4 mL of dichloromethane and 0.6 mL of methanol.[3]

  • Add the m-PEG4-phosphonic acid ethyl ester solution to the IONP dispersion.[3]

  • Sonicate the mixture in a bath sonicator for 1 hour.[3]

  • Allow the mixture to stand at room temperature for 1 hour.[3]

  • Repeat steps 4 and 5 two more times.

  • Let the reaction mixture stand overnight at room temperature to ensure complete ligand exchange.[3]

  • After incubation, add 5 mL of hexane to precipitate the functionalized nanoparticles.[3]

  • Place the vial on a magnetic separator and carefully decant the supernatant.[3]

  • Resuspend the nanoparticle pellet in deionized water.

  • Repeat the magnetic separation and resuspension in deionized water three times to remove any unbound linker.

  • The final product is a stable aqueous dispersion of phosphonate-coated SPIONs.

Protocol 2: Conjugation of a Targeting Moiety

For targeted imaging applications, a targeting ligand (e.g., antibody, peptide) can be conjugated to the phosphonate linker, provided the linker has a reactive terminal group. This protocol assumes an amine-reactive N-hydroxysuccinimide (NHS)-ester group on the linker.[3]

Materials:

  • Phosphonate-coated nanoparticles with a terminal NHS-ester group

  • Targeting ligand with a primary amine group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer

  • Magnetic separator

Procedure:

  • Disperse the NHS-ester functionalized phosphonate-coated nanoparticles in PBS buffer.[3]

  • Add the targeting ligand to the nanoparticle dispersion in a specific molar ratio.

  • Gently mix the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[3]

  • Quench any unreacted NHS-ester groups by adding a small amount of Tris buffer.[3]

  • Purify the conjugated nanoparticles from unconjugated ligand using a magnetic separator.

  • Wash the nanoparticle pellet with PBS buffer three times.

  • Resuspend the final targeted contrast agent in a suitable buffer for in vitro or in vivo studies.

Protocol 3: In Vitro MRI Phantom Imaging

This protocol outlines the procedure for assessing the contrast-enhancing capabilities of the synthesized phosphonate-based contrast agents using a phantom imaging study.[3]

Materials:

  • Synthesized phosphonate-based MRI contrast agent at various concentrations

  • Agarose

  • Deionized water

  • Phantom container with wells

  • MRI scanner

Procedure:

  • Prepare a 1-2% (w/v) agarose gel solution in deionized water by heating until the agarose is completely dissolved.[3]

  • Cool the agarose solution to approximately 50-60°C.[3]

  • Prepare serial dilutions of the phosphonate-based contrast agent in deionized water or a relevant buffer.

  • Add the different concentrations of the contrast agent to individual wells in the phantom container.[3]

  • Carefully pour the cooled agarose solution into the phantom, ensuring the wells are completely filled and avoiding air bubbles.

  • Allow the phantom to solidify at room temperature.

  • Acquire T₁-weighted and/or T₂-weighted images of the phantom using an MRI scanner.

  • Analyze the images to determine the signal enhancement as a function of contrast agent concentration.

  • Calculate the r₁ and r₂ relaxivities by plotting the inverse of the relaxation times (1/T₁ and 1/T₂) against the concentration of the contrast agent.

Visualizations

Chelation_of_Gadolinium cluster_chelate Phosphonate-based Chelate Gd Gd³⁺ O1 O Gd->O1 Coordination Bond O2 O Gd->O2 O3 O Gd->O3 N1 N Gd->N1 N2 N Gd->N2 P1 P P1->O1 P2 P P2->O2 P3 P P3->O3

Caption: Chelation of a Gd³⁺ ion by a phosphonate-containing ligand.

Experimental_Workflow Start Synthesis of Phosphonate Linker Chelation Chelation with Paramagnetic Ion (e.g., Gd³⁺) or Coating of Nanoparticle Start->Chelation Purification Purification and Characterization Chelation->Purification Targeting Optional: Conjugation of Targeting Moiety Purification->Targeting InVitro In Vitro Evaluation (Relaxivity, Stability) Purification->InVitro Targeting->InVitro InVivo In Vivo Imaging (Animal Models) InVitro->InVivo End Data Analysis and Conclusion InVivo->End

Caption: General workflow for developing phosphonate-based MRI contrast agents.

References

Troubleshooting & Optimization

Improving solubility of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general structural features of this compound that influence its solubility?

A1: This molecule has an amphiphilic nature. It contains a hydrophilic polyethylene glycol (PEG) chain and two polar phosphonate groups, which enhance solubility in polar solvents.[1][2] The ethyl and diethoxy groups on the phosphonates increase lipophilicity, which can improve solubility in some organic solvents compared to free phosphonic acids.[3]

Q2: What is the physical state and recommended storage condition for this compound?

A2: While specific data for this exact molecule isn't widely published, analogous PEGylated phosphonic acids are typically solid powders.[4] For long-term stability, it is recommended to store the compound in a dry, dark environment at -20°C.[4]

Q3: In which organic solvents is this compound expected to be soluble?

A3: Based on its structure and data from similar compounds, it is expected to have good solubility in polar aprotic solvents.[1][3] The PEG chain generally confers solubility in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), dichloromethane (DCM), and alcohols such as methanol and ethanol.[4] PEGs are typically insoluble in diethyl ether.[4]

Q4: How does the PEG chain affect the dissolution process?

A4: The PEG chain increases the molecule's hydrophilicity and overall solubility in polar solvents.[2][] However, PEGylated compounds can sometimes be crystalline, which may slow down the dissolution process.[4] Therefore, techniques like gentle heating and stirring are often beneficial.[4]

Solubility Data

SolventPolarity IndexDielectric Constant (ε)Expected Solubility
Dimethyl Sulfoxide (DMSO)7.246.7High[3][4]
N,N-Dimethylformamide (DMF)6.436.7Good[1][3]
Methanol5.132.7Moderate[3][4]
Acetonitrile5.837.5Moderate[3]
Dichloromethane (DCM)3.18.9Moderate to Low[3][4]
Tetrahydrofuran (THF)4.07.6Moderate to Low[3][4]
Toluene2.42.4Low to Insoluble[4]
Diethyl Ether2.84.3Insoluble[4]
Hexane0.11.9Insoluble

Troubleshooting Guide: Solubility Issues

If you encounter difficulties dissolving this compound, follow this troubleshooting workflow.

G start Compound not dissolving in primary solvent agitation Increase agitation? (Vortex / Stir) start->agitation sonication Apply sonication? (5-10 min) agitation->sonication No resolved Problem Resolved agitation->resolved Yes heating Apply gentle heat? (30-50°C) sonication->heating No sonication->resolved Yes cosolvent Add a co-solvent? (e.g., 1-5% DMSO) heating->cosolvent No heating->resolved Yes diff_solvent Try a different primary solvent? (e.g., DMSO, DMF) cosolvent->diff_solvent No cosolvent->resolved Yes reassess Re-evaluate concentration. Is it too high? diff_solvent->reassess No diff_solvent->resolved Yes

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution for Stock Solution Preparation

This protocol describes a general method for dissolving the compound in an organic solvent.

  • Preparation: Ensure all glassware is clean and dry to prevent contamination or hydrolysis.

  • Weighing: Accurately weigh the desired mass of this compound into a suitable vial.

  • Solvent Addition: Add the calculated volume of your chosen anhydrous organic solvent (e.g., DMSO) to achieve the target concentration.

  • Dissolution: Vigorously vortex or stir the mixture.[4]

  • Assisted Dissolution (if needed): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or gently warm the mixture to 30-40°C with continued agitation.[4]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulates before use.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh Compound add_solvent 2. Add Anhydrous Solvent weigh->add_solvent agitate 3. Vortex / Stir add_solvent->agitate assist 4. Optional: Gentle Heat or Sonication agitate->assist if needed inspect 5. Visually Inspect Solution agitate->inspect assist->inspect store 6. Store Appropriately inspect->store

Caption: Workflow for preparing a stock solution.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This method is effective when the compound does not dissolve well in a single solvent.[3]

  • Prepare Stock: Prepare a concentrated stock solution of the compound in a "good" solvent where it is highly soluble (e.g., DMSO).

  • Add Poor Solvent: In a separate vial, place the desired volume of the "poor" solvent (the final solvent system).

  • Titration: While stirring the "poor" solvent, add the concentrated stock solution dropwise.

  • Observation: Continue adding the stock solution until you reach the desired final concentration. Continuously monitor the solution for any signs of precipitation.

  • Optimization: If precipitation occurs, the ratio of the co-solvents may need to be adjusted. You may need to either reduce the final concentration or increase the proportion of the "good" solvent in the final mixture.

Protocol 3: Experimental Solubility Estimation

This protocol outlines a method to estimate the solubility of the compound in a given solvent.

  • Preparation: Add a pre-weighed excess amount of the compound (e.g., 5 mg) to a small vial.

  • Solvent Addition: Add a known, small volume of the test solvent (e.g., 100 µL).

  • Equilibration: Vortex the mixture vigorously for 1-2 minutes. Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for several hours (or up to 24 hours) with intermittent shaking to ensure the solution is saturated.[1]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[1]

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for analysis (e.g., via HPLC, UV-Vis, or LC-MS) to determine the concentration of the dissolved compound. This concentration represents the estimated solubility under the tested conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and recommended storage conditions for Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -4°C for short periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years).

Q2: What is the primary degradation pathway for this compound?

The phosphonate ester groups in this compound are susceptible to hydrolysis in aqueous solutions. This process can be influenced by both pH and temperature, leading to the cleavage of the ester bond[1].

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of phosphonate esters in aqueous solutions is generally lowest at highly acidic or highly basic pH and greatest at a more neutral pH. Both acid and base can catalyze the hydrolysis of the ester[1].

Q4: Can I store this compound in an aqueous solution?

For best results, it is recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize degradation[1]. If short-term storage of a solution is necessary, it should be kept at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though the stability of this specific compound in solution under these conditions would need to be validated[1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling. Hydrolysis of the phosphonate ester in aqueous solutions.Ensure the compound is stored at the recommended temperature. Prepare aqueous solutions fresh before use. If using a stock solution, regularly check its purity using analytical methods like HPLC or ³¹P NMR to assess for degradation.
Precipitation of the compound in aqueous buffer The compound may have limited solubility in the chosen buffer system. The pH of the buffer may be affecting solubility.Prepare a more dilute solution. Experiment with adjusting the pH of the buffer, as the solubility of phosphonic acids can be pH-dependent. If precipitation occurs upon cooling, try to maintain the solution at room temperature if it is compatible with your experimental design.
Low reactivity or poor performance in conjugation reactions The phosphonic acid group may not be in the optimal protonation state for the reaction. Steric hindrance from the PEG chain.Adjust the pH of the reaction buffer to optimize the reactivity of the phosphonic acid group. Consider using a catalyst or extending the reaction time.

Stability Data

Storage Condition Duration Recommendation
Short-term 1-2 weeks-4°C
Long-term 1-2 years-20°C
Aqueous Solution (Short-term) Days to weeks2-8°C (Prepare fresh is ideal)[1]
Aqueous Solution (Long-term) Weeks to months-20°C or below in single-use aliquots (Validation recommended)[1]

Experimental Protocols

Protocol: Assessment of Aqueous Stability of this compound

This protocol provides a general method to assess the stability of this compound in an aqueous buffer.

1. Materials:

  • This compound
  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • Organic solvent (e.g., acetonitrile or methanol)
  • HPLC or ³¹P NMR for analysis

2. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound in an organic solvent.
  • Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.
  • Prepare several identical samples for analysis at different time points.
  • Incubation:
  • Store the prepared samples at the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
  • Time Points:
  • Analyze a sample at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Analysis:
  • At each time point, analyze the sample using a suitable analytical method (e.g., HPLC or ³¹P NMR) to determine the percentage of the intact compound remaining.
  • Data Analysis:
  • Plot the percentage of the intact compound versus time to determine the degradation rate.

Visualizations

TroubleshootingWorkflow cluster_0 Start cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C Long-term) start->check_storage check_solution_prep Review Solution Preparation (Prepare Fresh?) start->check_solution_prep degradation Compound Degradation (Hydrolysis) check_storage->degradation Improper Storage check_solution_prep->degradation Aged Solution precipitation Precipitation/ Solubility Issues check_solution_prep->precipitation Buffer Incompatibility check_purity Assess Compound Purity (e.g., HPLC, NMR) use_fresh Use Freshly Prepared Solutions check_purity->use_fresh Degradation Confirmed degradation->check_purity optimize_buffer Optimize Buffer pH/ Concentration precipitation->optimize_buffer retest Re-run Experiment use_fresh->retest optimize_buffer->retest

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityFactors cluster_factors Influencing Factors cluster_outcomes Degradation Pathway compound This compound stability Stability compound->stability temperature Temperature stability->temperature ph pH stability->ph time Time in Solution stability->time hydrolysis Hydrolysis of Phosphonate Ester temperature->hydrolysis ph->hydrolysis time->hydrolysis

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome researchers, scientists, and drug development professionals. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers, with a focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization

Question 1: I am observing a low yield during the coupling reaction (e.g., amide bond formation) between my PEG linker and the E3 ligase ligand or target protein warhead. What are the potential causes and solutions?

Low coupling efficiency is a frequent obstacle in the multi-step synthesis of PROTACs. The causes can range from suboptimal reaction conditions to the inherent properties of the reactants.

Potential Causes and Solutions:

Potential Cause Recommended Solutions Expected Outcome
Inefficient Coupling Reagents For amide bond formation, consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).[1]Increased reaction rate and higher conversion to the desired product.
Steric Hindrance If the reactive groups are sterically hindered, consider using a longer PEG linker to increase flexibility and reduce steric clash.[1][2] Alternatively, explore different attachment points on the ligand if synthetically feasible.[3]Improved accessibility of reactive sites, leading to higher coupling efficiency.
Suboptimal Reaction Conditions Ensure the reaction is conducted under strictly anhydrous conditions, as water can hydrolyze activated esters and reduce yields.[1] Optimize reaction temperature and time through small-scale test reactions.[1]Minimized side reactions and prevention of reagent degradation, maximizing product formation.
Purity of Reactants Verify the purity of starting materials (ligands, linkers) using analytical techniques such as NMR and LC-MS.[1] Impurities can poison catalysts or participate in side reactions.A cleaner reaction profile with fewer byproducts and a higher yield of the desired PROTAC.
Poor Solubility of Reactants Screen different anhydrous solvents like DMF, DMSO, or NMP to ensure all reactants are fully dissolved.[4]Enhanced reaction kinetics and prevention of reactant precipitation, leading to a more complete reaction.

Question 2: My click chemistry reaction (e.g., CuAAC) for linker conjugation is giving a low yield. How can I troubleshoot this?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for PROTAC synthesis, but its efficiency can be compromised by several factors.

Potential Causes and Solutions:

Potential Cause Recommended Solutions Expected Outcome
Catalyst Inactivity Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[4]Consistent and high catalytic activity, driving the reaction to completion.
Oxidation of Cu(I) Catalyst Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the active Cu(I) catalyst.[4]Preservation of the active catalyst throughout the reaction, ensuring high conversion.
Ligand-Catalyst Interaction Certain functional groups on the warhead or E3 ligase ligand may chelate the copper catalyst, inhibiting its activity. Consider using copper-coordinating ligands to modulate catalyst reactivity.Reduced catalyst inhibition and improved reaction efficiency.
Purification Challenges

Question 3: I am experiencing significant product loss during the purification of my PEGylated PROTAC. What are the common reasons and how can I mitigate this?

The physicochemical properties of PEG linkers can introduce challenges during purification, often leading to reduced recovery of the final product.

Potential Causes and Solutions:

Potential Cause Recommended Solutions Expected Outcome
Product Loss During Aqueous Workup The hydrophilicity of the PEG linker can cause the product to partition into the aqueous phase during extractions.[4] Minimize the number of aqueous washes or use saturated brine to "salt out" the product, pushing it into the organic layer.[4]Increased recovery of the PROTAC in the organic phase.
Poor Chromatographic Separation The flexibility and polarity of the PEG chain can lead to broad peaks and poor separation from impurities.[4] Optimize HPLC purification by using a high-resolution column and a shallow elution gradient.[1] Consider alternative techniques like flash chromatography.[2]Sharper peaks and better resolution, leading to higher purity and recovery.
Product Adhesion to Labware The "sticky" nature of some PEGylated compounds can result in product loss on the surfaces of vials and pipette tips.[4] Use low-adhesion labware to minimize this effect.[4]Reduced non-specific binding and improved recovery of the purified PROTAC.
Solubility and Characterization

Question 4: My final PROTAC has poor aqueous solubility, even with a PEG linker. What can I do?

While PEG linkers are incorporated to enhance solubility, the overall properties of the large PROTAC molecule can still lead to solubility challenges.[5]

Potential Causes and Solutions:

Potential Cause Recommended Solutions Expected Outcome
High Lipophilicity of Ligands The lipophilicity of the warhead and/or E3 ligase ligand may overpower the solubilizing effect of the PEG linker.[3][5] Increase the number of PEG units in the linker to enhance overall hydrophilicity.[2]Improved aqueous solubility of the final PROTAC, facilitating biological assays.[2]
Molecular Aggregation PROTACs, being large molecules, can be prone to aggregation, which reduces their effective solubility.[2][3] Prepare high-concentration stock solutions in an organic solvent like DMSO and perform serial dilutions in aqueous buffers for biological assays.[2]Minimized aggregation and more accurate determination of biological activity.
pH-Dependent Solubility If the PROTAC contains ionizable functional groups, its solubility will be pH-dependent.[5] Adjusting the pH of the buffer can significantly improve solubility.[5]Enhanced solubility in the desired aqueous medium.

Question 5: The ¹H NMR spectrum of my PEGylated PROTAC is complex and difficult to interpret. What are the key signals to look for?

The repeating ethylene glycol units of the PEG linker have a characteristic signal in the ¹H NMR spectrum.

Key Spectroscopic Feature:

  • Characteristic PEG Signal: Look for a broad singlet or multiplet around 3.6 ppm. The integration of this signal relative to the protons on the warhead and E3 ligase ligand can help confirm the structure of the final PROTAC.[4]

Experimental Protocols

General Protocol for Amide Bond Formation using HATU

This protocol describes a standard procedure for coupling a carboxylic acid-containing fragment to an amine-containing PEG linker.

  • Reactant Preparation: Dissolve the E3 ligase ligand (e.g., containing a free amine) and a bifunctional PEG linker with a terminal carboxylic acid (e.g., HOOC-PEGn-Azide) in an anhydrous solvent such as DMF.[2]

  • Reagent Addition: Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[1] Purify the crude product by preparative RP-HPLC.[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical "click chemistry" reaction to conjugate an azide-functionalized component with an alkyne-functionalized component.

  • Reactant Preparation: Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).[4]

  • Catalyst Addition: Add a solution of copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents).[4]

  • Reducing Agent Addition: Add a solution of a reducing agent, such as sodium ascorbate (e.g., 0.2 equivalents), to generate the active Cu(I) catalyst in situ.[4]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[4]

  • Monitoring: Monitor the reaction progress by LC-MS.[4]

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. Purify the crude product using an appropriate chromatographic method.[4]

Visualized Workflows and Logic

G cluster_synthesis PROTAC Synthesis Workflow A Component A (Warhead or E3 Ligand) D Coupling Reaction 1 (e.g., Amide bond formation) A->D B Bifunctional PEG Linker B->D C Component B (E3 Ligand or Warhead) F Coupling Reaction 2 (e.g., Click Chemistry) C->F E Intermediate A-Linker D->E E->F G Crude PROTAC F->G H Purification (e.g., HPLC) G->H I Pure PROTAC H->I J Characterization (LC-MS, NMR) I->J K Final Product J->K

Caption: A typical workflow for the synthesis and purification of a PROTAC.

G A Low PROTAC Yield E Impure? A->E F Incomplete Reaction? A->F G Product Loss? A->G B Check Starting Material Purity H Purify Starting Materials B->H C Optimize Coupling Reaction I - Change Coupling Reagents - Adjust Stoichiometry - Screen Solvents/Temperature C->I D Troubleshoot Purification J - Minimize Aqueous Washes - Optimize Chromatography - Use Low-Adhesion Labware D->J E->B Yes F->C Yes G->D Yes

Caption: Troubleshooting logic for low PROTAC synthesis yield.

G POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

References

Optimizing reaction conditions for phosphonate binding to metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for phosphonate binding to metal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind phosphonate binding to metal surfaces?

Phosphonic acids form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. The process is driven by the strong affinity of the phosphonic acid headgroup (-PO(OH)₂) for the metal oxide. This interaction involves a condensation reaction between the phosphonic acid and hydroxyl groups (-OH) on the metal oxide surface, leading to the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[1] The binding can occur in monodentate, bidentate, or tridentate modes, which contributes to the high stability of these monolayers.[1][2]

Q2: Which metal surfaces are suitable for phosphonate binding?

Phosphonate SAMs readily form on the native oxide layers of various metals. Commonly used substrates include titanium (and its alloys like Ti-6Al-4V), aluminum, silicon, and indium tin oxide.[1] They also show affinity for other metal oxides like those of zirconium and iron.[3]

Q3: What are the key parameters influencing the quality of the phosphonate monolayer?

The quality of the resulting self-assembled monolayer is influenced by several factors, including:

  • Substrate Cleanliness: The metal surface must be thoroughly cleaned to remove organic and inorganic contaminants.[4]

  • Phosphonic Acid Concentration: Typically, dilute solutions in the range of 0.1 mM to 1 mM are used.[4]

  • Solvent Choice: Common solvents include ethanol, isopropanol, and tetrahydrofuran (THF).[1][4]

  • Immersion Time: Deposition times can range from a few hours to over 24 hours.[4]

  • Temperature: Some protocols involve heating or refluxing to promote bond formation.[1]

  • pH of the solution: The pH can influence the surface charge of the metal oxide and the deprotonation of the phosphonic acid, affecting adsorption.

  • Presence of other ions: Certain metal ions, like Ca²⁺ and Zn²⁺, can enhance phosphonate adsorption.[5][6]

Q4: How can I confirm the successful formation of a phosphonate monolayer?

Several surface-sensitive techniques can be used to characterize the phosphonate SAM:

  • X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition and chemical bonding states. The presence of a P 2p peak is a clear indicator of phosphonic acid on the surface.[1][4]

  • Contact Angle Goniometry: This measures the surface wettability. A successful SAM formation typically alters the contact angle of a water droplet on the surface.[4]

  • Atomic Force Microscopy (AFM): AFM can be used to analyze the surface morphology and roughness, which should be comparable to the underlying substrate for a well-formed monolayer.[7]

Troubleshooting Guides

Issue 1: Poor or Incomplete Monolayer Formation

Symptoms:

  • Inconsistent contact angle measurements across the surface.

  • Low intensity or absence of the P 2p peak in the XPS spectrum.

  • Visible surface defects or aggregation observed with microscopy.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Substrate Cleaning Thoroughly clean the substrate to remove contaminants. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water.[4] For some substrates, an oxygen plasma or UV-ozone treatment immediately before deposition can create a more reactive oxide layer.[4]
Incorrect Phosphonic Acid Concentration Optimize the concentration of the phosphonic acid solution. While typical concentrations are 0.1 mM to 1 mM, the optimal value can be system-dependent.[4]
Insufficient Immersion Time Increase the immersion time of the substrate in the phosphonic acid solution. Formation of a well-ordered monolayer can take anywhere from a few hours to over 24 hours.[4]
Inappropriate Solvent Ensure the phosphonic acid is fully dissolved in the chosen solvent. Sonication can aid in dissolution.[4] Consider trying alternative solvents like ethanol, isopropanol, or THF.[1][4]
Presence of Water The presence of water can affect the binding mode and stability of the monolayer on some surfaces.[8] Ensure the use of anhydrous solvents and perform the deposition in a controlled, low-humidity environment if necessary.
Issue 2: Poor Adhesion and Delamination of the Monolayer

Symptoms:

  • The monolayer is easily removed during rinsing or sonication.

  • Loss of surface functionality after a short period.

  • Inconsistent performance in subsequent applications.

Possible Causes and Solutions:

CauseRecommended Solution
Weak Phosphonate-Surface Bonding Consider a post-deposition annealing step. Heating the substrate after monolayer formation (e.g., at 140°C) can promote the formation of more stable covalent bonds.[4][7]
Unfavorable Surface Chemistry For certain substrates like titanium, an oxygen plasma treatment prior to deposition can increase the number of surface hydroxyl groups, which act as anchoring sites for the phosphonates.[9]
Mechanical Stress For applications involving mechanical stress, consider surface roughening techniques like sandblasting or chemical etching before deposition to enhance mechanical interlocking.[10]

Experimental Protocols

Protocol 1: General Solution Deposition of Phosphonate SAMs

This protocol outlines a general procedure for forming a phosphonic acid self-assembled monolayer on a metal oxide surface.

Materials:

  • Substrate (e.g., Titanium, Aluminum, or Silicon wafer)

  • Phosphonic acid (e.g., Octadecylphosphonic acid - ODPA)

  • Solvent (e.g., Ethanol, Isopropanol, or THF)

  • Beakers, tweezers

  • Sonicator

  • Nitrogen gas line

  • Oven or hot plate (optional, for annealing)

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[4]

    • Dry the substrate under a stream of high-purity nitrogen gas.[4]

    • Optional: For enhanced reactivity, treat the substrate with oxygen plasma or UV-ozone immediately before deposition.[4]

  • Preparation of Phosphonic Acid Solution:

    • Prepare a dilute solution of the phosphonic acid in the chosen solvent. A typical concentration is between 0.1 mM and 1 mM.[4]

    • Ensure the phosphonic acid is completely dissolved, using sonication if necessary.[4]

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the phosphonic acid solution.[4]

    • Allow the deposition to proceed for a period ranging from a few hours to over 24 hours.[4]

  • Rinsing and Drying:

    • After deposition, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound molecules.[4]

    • Dry the substrate again under a stream of nitrogen gas.[4]

  • Annealing (Optional):

    • To improve the stability of the monolayer, a post-deposition annealing step can be performed. For example, heating at 140°C can promote the formation of stable covalent bonds.[4][7]

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Mount the SAM-modified substrate onto the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[4]

  • Acquire a survey spectrum to identify the elements present on the surface.[4]

  • Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and the substrate-specific elements.[4]

  • Analyze the binding energies and peak shapes to confirm the successful formation of the phosphonate linkage to the surface.[4] The presence of a P 2p peak is a key indicator.[1]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Phosphonate SAM Formation

ParameterTypical Value/RangeReference
Phosphonic Acid Concentration0.1 mM - 15 mM[1][4]
SolventEthanol, Isopropanol, THF, CPME[1][4]
Deposition TimeA few hours to 48 hours[1][4]
Deposition TemperatureRoom Temperature to 76°C (reflux)[1]
Annealing Temperature (optional)~140°C[4][7]

Table 2: Example XPS Binding Energies for Key Elements in Phosphonic Acid SAMs

ElementCore LevelTypical Binding Energy (eV)Reference
PhosphorusP 2p~133-134 eV[1]
CarbonC 1s~285 eV (alkyl chain)[4]
OxygenO 1sVaries with bonding state (e.g., M-O, P-O)[4]

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_dep SAM Deposition cluster_post Post-Treatment cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (O2 Plasma/UV-Ozone) Cleaning->Activation Optional Solution Prepare Phosphonic Acid Solution Activation->Solution Immersion Substrate Immersion Solution->Immersion Rinsing Rinsing & Drying Immersion->Rinsing Annealing Annealing (Optional) Rinsing->Annealing XPS XPS Annealing->XPS ContactAngle Contact Angle Annealing->ContactAngle AFM AFM Annealing->AFM

Caption: Experimental workflow for phosphonate SAM formation and characterization.

troubleshooting_logic start Poor Monolayer Quality cause1 Inadequate Cleaning? start->cause1 sol1 Improve Cleaning Protocol (Sonication, Plasma) cause1->sol1 Yes cause2 Sub-optimal Reaction Conditions? cause1->cause2 No sol2_1 Adjust Concentration cause2->sol2_1 Yes sol2_2 Increase Time cause2->sol2_2 Yes sol2_3 Change Solvent cause2->sol2_3 Yes cause3 Poor Adhesion? cause2->cause3 No sol3 Introduce Annealing Step cause3->sol3 Yes

Caption: Troubleshooting logic for poor phosphonate monolayer quality.

References

Technical Support Center: Preventing Nanoparticle Aggregation During Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanoparticle surface modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to nanoparticle aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle aggregation and why does it occur during surface modification?

Nanoparticle aggregation is the process where nanoparticles clump together to form larger, secondary particles.[1][2] This phenomenon is primarily driven by the high surface-area-to-volume ratio of nanoparticles, which results in high surface energy.[1][3] The particles tend to aggregate to minimize this energy. During surface modification, the delicate colloidal stability of the nanoparticle suspension can be disrupted by changes in surface chemistry, pH, ionic strength, or solvent properties, leading to aggregation.[1][4]

Q2: What are the primary strategies to prevent nanoparticle aggregation?

There are two main strategies to prevent aggregation by inducing repulsive forces between particles:

  • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles. The resulting electrostatic (Coulombic) repulsion between particles with like charges prevents them from getting close enough to aggregate.[4][5] This method is highly effective in aqueous solutions with low ionic strength.[4][6]

  • Steric Stabilization: This strategy involves attaching large molecules, typically polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), to the nanoparticle surface.[4][6] These molecules form a physical barrier that prevents nanoparticles from coming into close contact.[5][7][8] Steric stabilization is less sensitive to changes in pH and ionic strength compared to electrostatic stabilization.[7]

A combination of both methods, known as electrosteric stabilization, can also be employed.[6]

Q3: How can I determine if my nanoparticles are aggregating?

Several characterization techniques can be used to assess the aggregation state of your nanoparticles:

  • Dynamic Light Scattering (DLS): This is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. An increase in the average particle size or the appearance of multiple size populations is a strong indicator of aggregation. A high Polydispersity Index (PDI) also suggests aggregation.[9][10][11]

  • Zeta Potential Measurement: This technique measures the surface charge of nanoparticles. A zeta potential value significantly different from zero (typically > |30| mV) indicates sufficient electrostatic repulsion to maintain stability. A value close to zero suggests a high likelihood of aggregation.[9][10]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of nanoparticle size, shape, and aggregation state after drying a sample on a grid.[9][12]

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation causes a shift or broadening of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum.[13]

Q4: What is the difference between steric and electrostatic stabilization?

The key difference lies in the mechanism of repulsion. Electrostatic stabilization relies on repulsive forces between particles with similar surface charges, while steric stabilization uses a physical barrier of adsorbed large molecules to keep particles apart.[5][6]

FeatureElectrostatic StabilizationSteric Stabilization
Mechanism Coulombic repulsion between charged surfaces.[5]Physical barrier from adsorbed polymers or large molecules.[5][6]
System Suitability Primarily effective in aqueous, low ionic strength media.[6]Effective in both aqueous and non-aqueous systems.[6][7]
Sensitivity to Ionic Strength High. Stability can be lost in high-salt buffers.[4]Low. Generally stable in high ionic strength media.[7]
Sensitivity to pH High. pH affects surface charge.[7]Low.[7]
Common Stabilizers Citrate, perchloric acid, small charged ligands.[4][8][14]PEG, PVP, Poloxamers, Chitosan, Dextran.[4][8][15][16]

Troubleshooting Guide

Problem 1: My nanoparticles aggregated immediately after adding the surface modifying agent.
  • Possible Cause: The addition of the modifying agent (e.g., a ligand, polymer, or biomolecule) neutralized the surface charge of the nanoparticles, eliminating the electrostatic repulsion that kept them stable. This is common when adding a positively charged molecule to negatively charged nanoparticles, or vice-versa.

  • Solution:

    • Control pH: The charge of both the nanoparticle surface and the modifying agent can be pH-dependent. Adjust the pH of the reaction to ensure that both components have the same charge, maintaining repulsive forces.[11] For example, when conjugating a protein to a carboxylated nanoparticle, work at a pH above the isoelectric point (pI) of the protein to ensure it has a net negative charge.

    • Change the Stabilization Strategy: If pH control is not feasible, consider a two-step approach. First, functionalize the nanoparticles with a steric stabilizer like PEG. The PEG layer will prevent aggregation during the subsequent conjugation of your modifying agent.[4][17]

    • Slow Addition: Add the modifying agent dropwise while gently mixing.[11] This prevents localized areas of high concentration that can trigger rapid aggregation.

Problem 2: My nanoparticles look stable after modification, but they aggregate when I change the buffer or purify them.
  • Possible Cause: The stability of your modified nanoparticles is highly dependent on the specific buffer conditions (pH, ionic strength). A change in buffer can alter surface charge or disrupt the stabilizing layer. This is a common issue for electrostatically stabilized particles when transferred to a high-salt buffer (e.g., PBS).

  • Solution:

    • Incorporate Steric Stabilization: The most robust solution is to coat the nanoparticles with a polymer like PEG.[4] PEG provides steric hindrance that is effective even in high ionic strength biological media.[4][17]

    • Optimize Buffer Conditions: If you must use a specific buffer, test the stability of your modified nanoparticles in a range of concentrations of that buffer to find a suitable condition.

    • Use Zwitterionic Ligands: Zwitterionic molecules possess both positive and negative charges and can provide excellent stability in complex biological media by creating a strong hydration layer around the nanoparticle.[17]

Problem 3: I am performing a ligand exchange, but the nanoparticles are aggregating.
  • Possible Cause: The original stabilizing ligands are being removed from the surface faster than the new ligands can attach, leaving the nanoparticle surface temporarily unprotected and prone to aggregation.[18] This is especially true if the new ligand has a lower binding affinity or if the reaction conditions are harsh.[18]

  • Solution:

    • Use an Excess of the New Ligand: A high concentration of the incoming ligand can help drive the reaction forward and ensure rapid binding to the nanoparticle surface as the old ligands detach.[19]

    • Optimize Reaction Conditions: Avoid harsh conditions like high temperatures or vigorous shaking, which can accelerate ligand desorption and particle aggregation.[20]

    • Consider an Indirect Ligand Exchange Method: A more advanced technique involves first coating the nanoparticles with a sacrificial, easily removable layer (e.g., a thin silver layer on gold nanoparticles). This layer displaces the original ligand. Then, the sacrificial layer is etched away in the presence of the new ligand, which can then bind to the exposed nanoparticle surface without an intermediate unstable state.[21][22][23]

Experimental Protocols

Protocol 1: General Method for Surface PEGylation of Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of an amine-terminated PEG linker to nanoparticles with carboxyl groups on their surface.

Materials:

  • Carboxylated Nanoparticles (e.g., 1-10 mg/mL)

  • Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Amine-terminated PEG linker (e.g., mPEG-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Centrifugation system for nanoparticle purification

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.[11]

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.

    • Add EDC (typically a 10-50 fold molar excess over available carboxyl groups) and NHS (typically a 1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension.[11]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Removal of Excess EDC/NHS (Recommended): Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant, which contains the excess activation reagents. Resuspend the nanoparticle pellet in the Coupling Buffer. This step minimizes side reactions.[11]

  • PEGylation Reaction:

    • Immediately add the amine-terminated PEG linker to the suspension of activated nanoparticles. A 10-100 fold molar excess of PEG relative to the nanoparticles is a common starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Separate the PEGylated nanoparticles from excess PEG and reaction byproducts using centrifugation.

    • Discard the supernatant and resuspend the pellet in a suitable storage buffer (e.g., PBS).

    • Repeat the wash/centrifugation cycle 2-3 times.

  • Characterization: Confirm successful PEGylation and assess colloidal stability using DLS and Zeta Potential measurements before and after modification.

Protocol 2: Characterizing Nanoparticle Stability with DLS and Zeta Potential

A. Hydrodynamic Diameter and Polydispersity by DLS

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a suitable buffer (e.g., PBS or deionized water) to an appropriate concentration (typically 0.1-1.0 mg/mL).[11]

    • Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.[11]

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions, acquiring multiple runs for statistical accuracy.[11]

  • Analysis: Analyze the size distribution report. Look for changes in the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI < 0.2 is generally considered monodisperse.

B. Surface Charge by Zeta Potential

  • Sample Preparation: Dilute the nanoparticle suspension in a buffer of known, low ionic strength (e.g., 1 mM KCl). Using deionized water can lead to irreproducible results.[11] Ensure the pH of the diluent is recorded.[11]

  • Measurement:

    • Inject the sample into the appropriate folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • Perform the measurement according to the instrument's instructions.

  • Analysis: A zeta potential value more positive than +30 mV or more negative than -30 mV typically indicates good electrostatic stability. Values between -10 mV and +10 mV suggest instability and a high tendency to aggregate.

Visualizations

G cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization np1 NP np2 NP np1->np2 Coulombic Repulsion c1 + c2 + c3 + c4 + c5 + c6 + c7 + c8 + np3 NP np4 NP np3->np4 Physical Barrier p1_1 p2_1 p3_1 p4_1 p1_2 p1_1->p1_2 p1_3 p1_2->p1_3 p2_2 p2_1->p2_2 p2_3 p2_2->p2_3 p3_2 p3_1->p3_2 p3_3 p3_2->p3_3 p4_2 p4_1->p4_2 p4_3 p4_2->p4_3

References

Technical Support Center: Synthesis of Phosphonate-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phosphonate-terminated PEG linkers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing phosphonate-terminated PEG linkers?

A1: The primary challenges include achieving high yields, preventing side reactions during synthesis, effectively purifying the final product, and accurately characterizing the linker. Specific issues often encountered are incomplete reactions, particularly during the hydrolysis of the phosphonate ester, and difficulties in removing impurities due to the hydrophilic nature of the PEG chain and the polarity of the phosphonic acid group.[1][2]

Q2: Why is my reaction yield for the Michaelis-Arbuzov reaction consistently low?

A2: Low yields in the Michaelis-Arbuzov reaction for PEG-phosphonate ester synthesis can stem from several factors.[3] These include the use of less reactive alkyl halides (reactivity order: R-I > R-Br > R-Cl), insufficient reaction temperature (typically requires 120-160°C), and the presence of moisture, which can lead to side reactions.[3] Additionally, side reactions like transesterification and elimination can reduce the yield of the desired product.[1]

Q3: What are the recommended methods for purifying phosphonate-terminated PEG linkers?

A3: Purification can be challenging due to the polarity of the phosphonic acid group.[2] Common and effective methods include reverse-phase chromatography (C18), anion-exchange chromatography, and size exclusion chromatography.[2][4] For nanoparticles functionalized with these linkers, dialysis is also a viable purification technique.[5][6] Lyophilization after purification is often recommended to obtain a stable, solid product.[2]

Q4: How can I confirm the successful synthesis and purity of my phosphonate-terminated PEG linker?

A4: A combination of analytical techniques is crucial for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with ³¹P NMR used to monitor the reaction progress and confirm the presence of the phosphonate group, and ¹H NMR to verify the overall structure and estimate the degree of functionalization.[1][5] Other useful techniques include Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups and Mass Spectrometry (MS) to determine the molecular weight.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Phosphonate Ester Synthesis (Michaelis-Arbuzov Reaction)

Symptoms:

  • TLC or NMR analysis shows a significant amount of starting material remaining.

  • The isolated yield of the desired PEG-phosphonate ester is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Moisture in Reagents or Solvents Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents.[1]
Low Reactivity of PEG-Halide The reactivity of the halide is critical (I > Br > Cl).[3] If using a less reactive halide like PEG-Cl, consider switching to PEG-Br or PEG-I.[2] Alternatively, using a Lewis acid catalyst (e.g., ZnBr₂) can facilitate the reaction under milder conditions.[1]
Insufficient Reaction Temperature The Michaelis-Arbuzov reaction often requires high temperatures (120-160°C).[3] Ensure the reaction is heated sufficiently and monitor progress by TLC or ³¹P NMR to determine the optimal reaction time.[3]
Side Reactions (Transesterification/Elimination) To minimize transesterification, use an excess of the trialkyl phosphite.[1] If elimination is a concern (e.g., with secondary halides), employ milder reaction conditions.[1]
Problem 2: Incomplete Hydrolysis of the Phosphonate Ester to Phosphonic Acid

Symptoms:

  • ³¹P NMR analysis of the final product shows residual phosphonate ester signals.

  • The product exhibits poor water solubility, suggesting incomplete conversion to the more polar phosphonic acid.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Hydrolysis Conditions Hydrolysis of phosphonate esters can be sluggish. For acid hydrolysis, use an excess of concentrated HCl (6-12 M) and heat to reflux (100-110°C) for an extended period (8-16 hours).[2]
Stable Phosphonate Ester Diethyl phosphonate esters can be particularly stable. An alternative and often milder deprotection method is the McKenna reaction, using bromotrimethylsilane (TMSBr) followed by methanolysis.[1][7]
Moisture-Sensitive Reagents (McKenna Reaction) If using the McKenna reaction, ensure all reagents and solvents are anhydrous, as TMSBr is sensitive to moisture.[2]
Problem 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of product and impurities during column chromatography.

  • Low recovery of the final product after purification.

  • The final product is a sticky, hygroscopic solid that is difficult to handle.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Polarity of the Product Standard silica gel chromatography may not be effective. Use reverse-phase (C18) or ion-exchange chromatography for better separation.[2][8]
Hygroscopic Nature of Phosphonic Acids After purification, lyophilize the product from water or a tert-butanol/water mixture to obtain a fluffy, solid powder that is easier to handle.[9]
Non-specific Binding to Chromatography Columns To prevent low recovery, especially with anion-exchange columns, you can pre-treat the column with a blocking agent or adjust the pH of the mobile phase to minimize ionic interactions.[8]

Experimental Protocols

Protocol 1: Synthesis of Diethyl PEG-Phosphonate via Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder approach to the synthesis of the phosphonate ester.

Materials:

  • mPEG-Br

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Flame-dried round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve mPEG-Br in anhydrous DCM.

  • Add triethyl phosphite to the solution.

  • Add ZnBr₂ to the reaction mixture at room temperature.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl PEG-phosphonate.[1]

Protocol 2: Deprotection of Diethyl PEG-Phosphonate to PEG-Phosphonic Acid via the McKenna Reaction

This protocol uses TMSBr for the deprotection of the phosphonate ester.

Materials:

  • Diethyl PEG-phosphonate

  • Anhydrous acetonitrile (ACN) or chloroform (CHCl₃)

  • Bromotrimethylsilane (TMSBr)

  • Methanol

  • Flame-dried round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diethyl PEG-phosphonate in anhydrous ACN or CHCl₃.[1]

  • Add TMSBr to the solution at room temperature.

  • Seal the flask and heat the reaction mixture at approximately 36°C for 24 hours.[1]

  • Monitor the formation of the bis(trimethylsilyl) ester by ³¹P NMR.

  • After the reaction is complete, cool the flask to room temperature and carefully evaporate the solvent and excess TMSBr under reduced pressure.[1]

  • To the resulting residue, add methanol and stir for 2 hours at room temperature to facilitate the solvolysis of the silyl esters.[1]

  • Evaporate the methanol under reduced pressure to yield the crude PEG-phosphonic acid. The product can then be purified by a suitable method such as ion-exchange chromatography.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Phosphonate Ester Synthesis cluster_deprotection Step 2: Hydrolysis/Deprotection cluster_purification Step 3: Purification start PEG-Halide + Trialkyl Phosphite reaction1 Michaelis-Arbuzov Reaction (Heat or Lewis Acid) start->reaction1 product1 PEG-Phosphonate Ester reaction1->product1 reaction2 Acid Hydrolysis (HCl) or McKenna Reaction (TMSBr) product1->reaction2 product2 Crude PEG-Phosphonic Acid reaction2->product2 purify Chromatography (Reverse Phase or Ion Exchange) product2->purify final_product Pure Phosphonate-Terminated PEG Linker purify->final_product

Caption: General workflow for the synthesis of phosphonate-terminated PEG linkers.

Troubleshooting_Low_Yield start Low Yield in Michaelis-Arbuzov Reaction reagent_check Check Reagent Quality (Anhydrous? High Purity?) start->reagent_check temp_check Check Reaction Temperature (120-160°C?) start->temp_check halide_check Check Halide Reactivity (I > Br > Cl) start->halide_check side_reactions Consider Side Reactions (Transesterification?) start->side_reactions reagent_sol Use anhydrous solvents and high-purity reagents. reagent_check->reagent_sol If moisture or impurities are suspected temp_sol Increase temperature and monitor by NMR/TLC. temp_check->temp_sol If temperature is too low halide_sol Switch to a more reactive halide (e.g., PEG-Br or PEG-I) or use a Lewis acid catalyst. halide_check->halide_sol If using a less reactive halide side_reactions_sol Use excess trialkyl phosphite. side_reactions->side_reactions_sol If side products are detected

Caption: Troubleshooting decision tree for low yields in the Michaelis-Arbuzov reaction.

References

Technical Support Center: Purification of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid and its conjugates. Below you will find troubleshooting guides and frequently asked questions to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound conjugate samples?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials, such as the PEG-halide precursor.

  • Excess reagents used in the synthesis, like triethyl phosphite.

  • Partially hydrolyzed species, where one or both of the diethyl phosphonate esters have been converted to the phosphonic acid.

  • Byproducts from side reactions, such as those resulting from transesterification.

  • Aggregates of the PEGylated conjugate.

Q2: Which chromatographic technique is best suited for the initial cleanup of my conjugate?

A2: For the initial removal of small molecule impurities, unreacted PEG, and byproducts, Size Exclusion Chromatography (SEC) is highly effective.[][2][] This technique separates molecules based on their hydrodynamic volume, allowing for the efficient separation of the larger conjugate from smaller contaminants.[][2]

Q3: My final product shows a broad peak in the ³¹P NMR spectrum. What could be the cause?

A3: A broad peak in the ³¹P NMR spectrum can indicate several issues. It may suggest the presence of multiple phosphorus-containing species with similar but slightly different chemical environments, such as a mixture of the desired product and its partially hydrolyzed forms. It could also be a result of sample viscosity or the presence of paramagnetic impurities.

Q4: How can I improve the resolution of my conjugate purification using Reversed-Phase HPLC (RP-HPLC)?

A4: To improve resolution in RP-HPLC, consider the following:

  • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can help in retaining the polar phosphonic acid group on a non-polar stationary phase.[4]

  • Optimize the Gradient: A shallower gradient of the organic solvent can enhance the separation of closely eluting species.

  • Adjusting the pH of the Mobile Phase: Altering the pH can change the ionization state of the phosphonic acid moiety, which can impact its retention and peak shape.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for PEGylated compounds.

Q5: What are the best storage conditions for this compound conjugates?

A5: To minimize degradation, especially hydrolysis of the phosphonate esters, it is recommended to store the compound at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles. For solutions, use anhydrous solvents and store under an inert atmosphere if possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after purification Non-specific binding to the chromatography column: The polar nature of the phosphonic acid and PEG chain can lead to interactions with the stationary phase.Pre-condition the column: Flush the column with a buffer containing a blocking agent. Adjust mobile phase pH: Modify the pH to minimize ionic interactions with the column material.[5] Use a different stationary phase: Consider a more inert column material.
Precipitation of the conjugate: The conjugate may have poor solubility in the chosen mobile phase.Modify the mobile phase: Adjust the organic solvent concentration or add a solubilizing agent. Ensure complete solubilization: Make sure the sample is fully dissolved before injection.
Poor peak shape (tailing or fronting) in HPLC Secondary interactions with the column: The phosphonic acid group can interact with residual silanols on silica-based columns.Use a column with end-capping: Select a column designed to minimize silanol interactions. Add a competitor to the mobile phase: Including a small amount of a competing acid or base can improve peak shape.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.
Presence of unexpected peaks in the final product analysis Hydrolysis of phosphonate esters: Exposure to acidic or basic conditions during workup or purification can cause hydrolysis.[6][7]Maintain neutral pH: Ensure all solutions and workup steps are performed at or near neutral pH.[6] Use anhydrous solvents: Minimize the presence of water to prevent hydrolysis. Perform purification at low temperatures. [6]
Incomplete reaction or side reactions during synthesis. Optimize the synthesis reaction: Ensure the use of high-purity reagents and an inert atmosphere.[8] Monitor reaction progress: Use techniques like TLC or NMR to ensure the reaction has gone to completion.
Difficulty separating the conjugate from unreacted PEG Similar hydrodynamic size: If the conjugated molecule is small, the size difference between the conjugate and the unreacted PEG may not be sufficient for SEC separation.Use a high-resolution SEC column: Employ a column with a smaller particle size and longer length for better separation.[9] Consider an alternative technique: RP-HPLC or IEX may provide better separation based on differences in polarity or charge.[]

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Primary Application Typical Purity Achieved Typical Recovery
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[][2]Removal of small molecule impurities, unreacted starting materials.[]>90%>85%
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of the conjugate from closely related impurities.>98%70-85%
Ion-Exchange Chromatography (IEX) Separation based on net charge.[8]Purification of charged molecules like phosphonic acids from neutral or less charged species.[8]>95%75-90%

Table 2: Analytical Methods for Purity Assessment

Analytical Method Information Provided Typical Parameters
¹H NMR Structural confirmation, presence of impurities with protons.Characteristic peaks for the PEG chain, ethyl groups, and the conjugated molecule.
³¹P NMR Confirmation of the phosphonate and phosphonic acid groups, detection of phosphorus-containing impurities.Distinct chemical shifts for the diethoxy-phosphorylethyl and ethylphosphonic acid groups.
LC-MS (ESI) Molecular weight confirmation, identification of impurities.Operate in negative ion mode to detect the phosphonate and phosphonic acid moieties.
HPLC (UV/ELSD/CAD) Purity assessment, quantification.Purity is determined by the relative area of the main peak.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the initial cleanup of the crude conjugate.

  • System Preparation:

    • Column: A suitable SEC column (e.g., Superdex 75 or similar) equilibrated with Phosphate-Buffered Saline (PBS), pH 7.4.

    • Mobile Phase: PBS, pH 7.4, filtered and degassed.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at a relevant wavelength for the conjugate (e.g., 280 nm for proteins).

  • Sample Preparation:

    • Dissolve the crude conjugate in the mobile phase to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the high molecular weight peak, which represents the conjugate.

  • Analysis:

    • Analyze the collected fractions by RP-HPLC and/or LC-MS to confirm purity.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for high-resolution purification.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at a relevant wavelength.

  • Sample Preparation:

    • Dissolve the partially purified conjugate in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Collect the fractions corresponding to the main peak.

  • Post-Purification:

    • Evaporate the acetonitrile from the collected fractions.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a powder.

Protocol 3: Purification by Anion-Exchange Chromatography (IEX)

This protocol is suitable for purifying the negatively charged phosphonic acid conjugate.

  • System Preparation:

    • Column: A strong anion-exchange column (e.g., a quaternary ammonium-based resin).

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the conjugate is negatively charged (e.g., 20 mM Tris, pH 8.0).

    • Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the sample in the Binding Buffer.

    • Ensure the pH and conductivity of the sample are similar to the Binding Buffer.

  • Chromatography:

    • Equilibrate the column with Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with Binding Buffer until the baseline is stable.

    • Elute the bound conjugate using a linear gradient of 0-100% Elution Buffer.

    • Collect fractions and monitor with UV detection.

  • Desalting:

    • Pool the fractions containing the purified conjugate.

    • Desalt the sample using SEC or dialysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Conjugate sec Size Exclusion Chromatography (SEC) crude_product->sec Initial Cleanup rphplc Reversed-Phase HPLC (RP-HPLC) sec->rphplc High-Resolution Purification iex Ion-Exchange Chromatography (IEX) sec->iex Alternative Purification analysis Purity & Identity Check (NMR, MS, HPLC) rphplc->analysis iex->analysis final_product Purified Conjugate analysis->final_product

Caption: General experimental workflow for the purification and analysis of conjugates.

troubleshooting_logic start Purification Issue (e.g., Low Purity) check_hydrolysis Check for Hydrolysis (¹³P NMR, MS) start->check_hydrolysis hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No optimize_workup Optimize Workup: - Neutral pH - Anhydrous Conditions - Low Temperature hydrolysis_present->optimize_workup optimize_hplc Optimize Chromatography: - Different Column - Modified Mobile Phase - Shallower Gradient no_hydrolysis->optimize_hplc check_synthesis Review Synthesis: - Reagent Purity - Reaction Conditions optimize_workup->check_synthesis

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Minimizing Non-Specific Binding with PEGylated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding on PEGylated surfaces, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding, and why is it a problem with PEGylated surfaces?

A: Non-specific binding (NSB) is the undesirable adhesion of molecules (e.g., proteins, cells) to a surface without a specific, intended interaction. While polyethylene glycol (PEG) is widely used to create protein-repellent surfaces, various factors can compromise its effectiveness. High NSB can lead to:

  • Reduced Assay Sensitivity: In diagnostics and immunoassays, high background noise from NSB can obscure the specific signal, leading to a poor signal-to-noise ratio and potentially false-positive results.

  • Inaccurate Quantification: In analytical techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM-D), NSB can lead to an overestimation of binding events.

  • Altered Pharmacokinetics: For PEGylated nanoparticles in drug delivery, non-specific protein adsorption can alter their circulation time and biodistribution.[1]

  • Compromised Biocompatibility: In the context of biomaterials and medical implants, protein adsorption is the initial step that can trigger adverse biological responses.

Q2: How do the physical properties of PEG (chain length and density) affect non-specific binding?

A: The effectiveness of a PEGylated surface in preventing non-specific binding is critically dependent on the molecular weight (length) and grafting density of the PEG chains. These two factors determine the conformation of the PEG layer, which can be in a "mushroom" or a "brush" regime.

  • PEG Chain Length (Molecular Weight): Longer PEG chains generally provide a thicker steric barrier, which is more effective at preventing protein adsorption. However, there is a trade-off, as very long chains can sometimes lead to a decrease in grafting density due to steric hindrance during the conjugation process. Studies have shown that PEG molecular weights of 2 kDa or higher are often required to effectively shield nanoparticle surfaces from protein adsorption.[2]

  • PEG Grafting Density: A higher grafting density, where PEG chains are closely packed, creates a "brush" conformation that is highly effective at repelling proteins.[3] Lower densities result in a "mushroom" conformation, which is less effective.[3] The transition from the "mushroom" to the "brush" regime is a critical factor in achieving optimal protein repulsion.[3]

The interplay between PEG length and density is crucial. For instance, a high density of shorter PEG chains can be more effective than a low density of longer chains.

Quantitative Data on PEGylation and Protein Adsorption

The following tables summarize quantitative data from various studies on the impact of PEG chain length and density on protein adsorption.

Table 1: Effect of PEG Molecular Weight and Density on Protein Adsorption on Gold Nanoparticles

PEG Molecular Weight (kDa)PEG Grafting Density (PEG/nm²)Adsorbed Bovine Serum Albumin (BSA) (molecules/nanoparticle)Reference
50.96 ± 0.01~2[1]
100.75 ± 0.02~5[1]
300.57 ± 0.01~8[1]

Data adapted from a study on PEGylated gold nanoparticles, illustrating that shorter PEG chains with higher grafting densities lead to lower protein adsorption.[1]

Table 2: Influence of PEG Grafting Density on Protein Adsorption on Niobium Pentoxide Surfaces

PEG Grafting Ratio (PLL-g-PEG)PEG Surface Density (chains/nm²)Adsorbed Myoglobin (ng/cm²)Adsorbed Fibrinogen (ng/cm²)Reference
3.5High~50~20[4]
5.0Medium~100~150[4]
8.7Low~150~250[4]
PLL only0>200>300[4]

This table shows that higher PEG surface densities lead to a significant reduction in the adsorption of both small (myoglobin) and large (fibrinogen) proteins.[4]

Troubleshooting Guides

Problem: High Non-Specific Binding in an Immunoassay (e.g., ELISA)

G cluster_0 Troubleshooting High Non-Specific Binding cluster_1 Blocking Step Details cluster_2 PEGylated Reagent Details cluster_3 Washing Step Details cluster_4 Reagent Concentration Details Start High Background Signal Detected CheckBlock Step 1: Verify Blocking Step Start->CheckBlock CheckPEG Step 2: Evaluate PEGylated Reagent CheckBlock->CheckPEG If blocking is adequate BlockAgent Use a different blocking agent? (e.g., BSA, casein, non-ionic surfactant) CheckBlock->BlockAgent CheckWash Step 3: Optimize Washing Steps CheckPEG->CheckWash If PEG reagent is optimal PEGQuality Check quality and storage of PEGylated reagent. CheckPEG->PEGQuality CheckConc Step 4: Titrate Reagent Concentration CheckWash->CheckConc If washing is thorough WashVolume Increase wash buffer volume? CheckWash->WashVolume Result Reduced Background Signal CheckConc->Result Optimal concentration identified Titration Perform a checkerboard titration of PEGylated reagent. CheckConc->Titration BlockTime Increase blocking incubation time/temperature? BlockAgent->BlockTime PEGConformation Is PEG density/length optimal for protein repulsion? PEGQuality->PEGConformation WashNumber Increase number of wash cycles? WashVolume->WashNumber WashBuffer Add surfactant (e.g., Tween-20) to wash buffer? WashNumber->WashBuffer

Troubleshooting workflow for high background in immunoassays.

Problem: Unexpectedly High Protein Adsorption Measured by QCM-D or SPR

This can be due to issues with the PEGylated surface, the experimental conditions, or the protein itself.

G cluster_0 Optimizing PEGylation Strategy Start Goal: Minimize Non-Specific Binding ProteinSize Consider the size of the protein to be repelled. Start->ProteinSize SurfaceChem What is the substrate material and its surface chemistry? ProteinSize->SurfaceChem PEGLength Select PEG Molecular Weight SurfaceChem->PEGLength PEGDensity Determine Target Grafting Density PEGLength->PEGDensity Conformation Aim for 'Brush' Conformation PEGLength->Conformation PEGDensity->Conformation PEGDensity->Conformation Characterize Characterize the PEGylated Surface (e.g., AFM, contact angle, XPS) Conformation->Characterize Test Test Protein Repellency (e.g., SPR, QCM-D, fluorescence assay) Characterize->Test Result Optimized PEGylated Surface Test->Result

Decision tree for optimizing your PEGylation strategy.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Quantifying Non-Specific Binding

This protocol outlines the steps to measure non-specific binding of an analyte to a PEGylated sensor surface.

  • Ligand and Analyte Preparation:

    • Express and purify the ligand (if applicable for creating a reference surface) and the analyte protein.

    • Ensure high purity and stability of the proteins.

    • Prepare all necessary buffers (e.g., running buffer, immobilization buffer, regeneration solution).

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a carboxymethyl dextran chip or a planar carboxylated chip).

    • Perform conditioning and activation of the sensor chip surface according to the manufacturer's instructions.

  • Ligand Immobilization (for reference channel):

    • To differentiate specific from non-specific binding, create a reference channel by immobilizing a non-relevant protein or by deactivating the surface after activation.

  • Analyte Binding and NSB Measurement:

    • Inject a series of concentrations of the analyte over both the experimental (PEGylated) and reference flow cells.

    • The response on the reference channel corresponds to non-specific binding and bulk refractive index changes.

    • A significant response on the reference channel indicates a high level of non-specific binding.

  • Troubleshooting NSB in SPR:

    • Adjust Buffer Conditions: Increase the ionic strength (e.g., up to 500 mM NaCl) or add a non-ionic surfactant (e.g., 0.005% Tween-20) to the running buffer to minimize electrostatic and hydrophobic interactions.[5]

    • Add Blocking Agents: Include bovine serum albumin (BSA) at 0.5 to 2 mg/ml in the running buffer.[5]

    • Add Free PEG: For PEGylated sensor chips, adding 1 mg/ml of free PEG to the running buffer can help reduce NSB.[5]

Protocol 2: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for NSB Analysis

QCM-D measures changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the adsorbed layer) in real-time.

  • Sensor Preparation and Baseline Establishment:

    • Clean the QCM-D sensor according to the manufacturer's protocol.

    • Mount the sensor in the flow module and establish a stable baseline with the running buffer (e.g., PBS). A stable baseline is critical for accurate measurements.

  • Surface PEGylation (if not pre-coated):

    • If preparing the PEGylated surface in situ, inject the PEG solution and monitor the frequency and dissipation changes until a stable layer is formed.

    • Rinse thoroughly with buffer to remove any unbound PEG.

  • Protein Adsorption Measurement:

    • Inject the protein solution at a known concentration and flow rate.

    • Monitor the change in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.

    • Continue the injection until the signals plateau, indicating saturation of the surface.

  • Rinsing and Quantification of Irreversible Binding:

    • Inject protein-free buffer to rinse the surface.

    • Any remaining shift in frequency after rinsing corresponds to the mass of irreversibly bound protein. The difference between the frequency shift before and after rinsing indicates the amount of reversibly bound protein.

  • Data Interpretation:

    • Use the Sauerbrey equation for rigid layers (low ΔD) to convert Δf to adsorbed mass. For viscoelastic layers (high ΔD), more complex modeling is required.

    • Changes in dissipation provide information about the conformation and hydration of the adsorbed protein layer.

Protocol 3: Fluorescence-Based Protein Adsorption Assay for PEGylated Nanoparticles

This protocol provides a method to quantify the amount of protein that non-specifically binds to PEGylated nanoparticles.

  • Materials:

    • PEGylated nanoparticles.

    • Fluorescently labeled protein (e.g., FITC-BSA).

    • Phosphate-buffered saline (PBS).

    • Microcentrifuge.

    • Fluorescence plate reader.

  • Procedure:

    • Incubation: Mix a known concentration of your PEGylated nanoparticles with a solution of FITC-BSA in PBS. Incubate at room temperature for a specified time (e.g., 1 hour) to allow for protein adsorption.

    • Separation: Centrifuge the mixture to pellet the nanoparticles with the bound protein. Carefully collect the supernatant containing the unbound FITC-BSA.

    • Quantification: Measure the fluorescence intensity of the supernatant.

    • Calculation: Create a standard curve of known FITC-BSA concentrations. Use this curve to determine the concentration of unbound protein in the supernatant. The amount of bound protein can be calculated by subtracting the unbound amount from the initial total amount.

    • Washing (Optional but Recommended): To ensure removal of loosely bound protein, the nanoparticle pellet can be resuspended in fresh PBS and centrifuged again. This washing step can be repeated multiple times.

G cluster_0 Surface Characterization Workflow cluster_1 Characterization Techniques cluster_2 Adsorption Assay Methods Start Prepare PEGylated Surface Characterize Surface Characterization Start->Characterize Test Protein Adsorption Assay Characterize->Test AFM AFM (Topography, Roughness) Characterize->AFM ContactAngle Contact Angle (Wettability) Characterize->ContactAngle XPS XPS (Elemental Composition) Characterize->XPS Analyze Data Analysis Test->Analyze SPR SPR Test->SPR QCMD QCM-D Test->QCMD Fluorescence Fluorescence Assay Test->Fluorescence Result Quantify Non-Specific Binding Analyze->Result

Experimental workflow for surface characterization and protein adsorption testing.

References

Technical Support Center: Degradation Pathways for Phosphonate Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of phosphonate esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphonate esters in aqueous solutions?

A1: Phosphonate esters primarily degrade through three main pathways in aqueous solutions:

  • Hydrolysis: Cleavage of the P-O-C ester bond, which can be catalyzed by acid or base.[1][2]

  • Photodegradation: Degradation induced by exposure to light, particularly UV radiation. This process can be significantly enhanced by the presence of metal ions like iron.[3][4]

  • Microbial Degradation: Enzymatic breakdown by microorganisms, which utilize phosphonates as a source of phosphorus, particularly in nutrient-limited environments.[5][6][7]

Q2: Which factors have the most significant impact on the rate of hydrolysis of my phosphonate ester?

A2: The stability of phosphonate esters in aqueous solutions is primarily influenced by:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the ester bond.[1][2] Most phosphonate esters exhibit maximum stability at a near-neutral pH.[1]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[1]

  • Steric Hindrance: The structure of the groups attached to the phosphorus atom plays a crucial role. Increased steric bulk around the phosphorus center can hinder the approach of nucleophiles, thereby decreasing the rate of hydrolysis.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the ester moiety can make the phosphorus atom more susceptible to nucleophilic attack, increasing the hydrolysis rate. Conversely, electron-donating groups tend to decrease the rate of hydrolysis.[1]

  • Enzymatic Activity: In biological matrices such as plasma or cell culture media, enzymes like esterases and phosphatases can significantly accelerate hydrolysis.[1]

Q3: My phosphonate ester is degrading unexpectedly during my experiment. What are the common causes?

A3: Unexpected degradation can often be traced to several factors:

  • Inappropriate pH of Buffer: Using a buffer that is too acidic or basic for your specific phosphonate ester can lead to rapid hydrolysis.[8]

  • High Storage or Experimental Temperature: Elevated temperatures can significantly accelerate degradation.[1]

  • Contamination of Reagents: Contamination of your aqueous solutions with acids, bases, or microbial growth can catalyze degradation.

  • Photodegradation: If your experimental setup is exposed to ambient light, especially sunlight or fluorescent lighting, photodegradation could be a contributing factor.

Q4: I am observing incomplete microbial degradation of my phosphonate ester. What could be the reasons?

A4: Incomplete microbial degradation can stem from several issues:

  • Inappropriate Microbial Strain: Not all microorganisms can degrade all types of phosphonates. The enzymatic machinery is often specific to the structure of the phosphonate.[5][7]

  • Nutrient Limitation (other than Phosphorus): While phosphonates can serve as a phosphorus source, microbes require other essential nutrients (e.g., carbon, nitrogen) for growth and metabolism. A deficiency in these can limit degradation.[9]

  • Toxicity: High concentrations of the phosphonate ester or its degradation byproducts may be toxic to the microorganisms.

  • Suboptimal Growth Conditions: Factors such as pH, temperature, and aeration are critical for microbial activity. Deviation from the optimal range for the specific strain can hinder degradation.[10]

  • Adaptation Period: Microorganisms may require a lag phase to acclimate and induce the necessary enzymes for phosphonate degradation.[10]

Troubleshooting Guides

Issue 1: Significant Product Loss During Aqueous Work-up or Purification
  • Potential Cause: Hydrolysis catalyzed by residual acidic or basic reagents from the synthesis, or the acidic nature of standard silica gel used in chromatography.[8]

  • Recommended Solutions:

    • Carefully neutralize the reaction mixture to a pH of approximately 7 before performing an aqueous extraction.[8]

    • Consider a non-aqueous work-up if your compound is highly sensitive.

    • For column chromatography, use deactivated or buffered silica gel (e.g., pre-treated with triethylamine).[1]

    • Explore alternative purification methods like crystallization or preparative HPLC.

Issue 2: Inconsistent Results in Photodegradation Experiments
  • Potential Cause: Fluctuations in experimental conditions.

  • Recommended Solutions:

    • Light Source: Ensure the intensity and wavelength of your light source are consistent across experiments. Use a well-characterized lamp and consider using a radiometer to measure light intensity.

    • Temperature: Maintain a constant temperature using a water bath or a temperature-controlled reactor, as temperature can influence reaction rates.[11]

    • pH: Buffer the aqueous solution to maintain a constant pH throughout the experiment, as pH can significantly affect photodegradation rates.[3]

    • Matrix Effects: Be aware that components in your sample matrix (e.g., natural organic matter, metal ions) can act as photosensitizers or quenchers, affecting the degradation rate.

Issue 3: Difficulty in Analyzing Phosphonate Esters and Their Degradation Products
  • Potential Cause: The high polarity and often poor chromophoric properties of phosphonates and their acidic degradation products make them challenging to analyze using standard chromatographic techniques.[12][13] High concentrations of salts in the sample can also cause interference.[13]

  • Recommended Solutions:

    • HPLC Method Selection:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for retaining and separating highly polar compounds like phosphonates.[12][13]

      • Ion-Pair Reversed-Phase HPLC (IP-RPLC): Adding an ion-pairing reagent to the mobile phase can help retain anionic phosphonates on a C18 column.[12]

      • Pre-column Derivatization: Derivatizing the phosphonates to introduce a chromophore or a more non-polar group can enhance detection and chromatographic performance.[12][14]

    • Sample Preparation: For samples with high salt content, consider using cation exchange resins to remove interfering cations.[13] Solid-phase extraction (SPE) can be used for pre-concentration of trace levels of phosphonates.[14]

    • Detection: Mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of phosphonates and their degradation products.[14][15] Inductively coupled plasma mass spectrometry (ICP-MS) can be used to monitor the total phosphorus content.

Quantitative Data

Table 1: Hydrolysis of Phosphonate Esters
Phosphonate EsterConditionsPseudo-First-Order Rate Constant (k)Half-life (t½)Reference
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 4, 25 °CNo significant hydrolysis> 48 h[16][17]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 7, 25 °CNo significant hydrolysis> 48 h[16][17]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 10, 25 °C0.002 h⁻¹346.5 h[16][17]
Ethyl diethylphosphinateAlkaline (NaOH)260 (relative rate)-[2]
Ethyl diisopropylphosphinateAlkaline (NaOH)41 (relative rate)-[2]
Ethyl di-tert-butylphosphinateAlkaline (NaOH)0.08 (relative rate)-[2]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they collectively illustrate the general trends.

Table 2: Photodegradation of Aminopolyphosphonates in the Presence and Absence of Iron
Phosphonate (1 mg/L)pHIron (3.6 µM)Half-life (t½) in minutesReference
NTMP3Absent15 - 35[3][4]
NTMP3Present5 - 10[3][4]
NTMP5-6Absent10 - 35[3][4]
NTMP5-6Present5 - 15[3][4]
NTMP10Absent50 - 75[3][4]
NTMP10Present35 - 60[3][4]
EDTMP3Absent15 - 35[3][4]
EDTMP3Present5 - 10[3][4]
EDTMP5-6Absent10 - 35[3][4]
EDTMP5-6Present5 - 15[3][4]
EDTMP10Absent50 - 75[3][4]
EDTMP10Present35 - 60[3][4]
DTPMP3Absent15 - 35[3][4]
DTPMP3Present5 - 10[3][4]
DTPMP5-6Absent10 - 35[3][4]
DTPMP5-6Present5 - 15[3][4]
DTPMP10Absent50 - 75[3][4]
DTPMP10Present35 - 60[3][4]

Experimental Conditions: Irradiated by a middle pressure mercury lamp (190-600 nm).[3][4]

Experimental Protocols

Protocol 1: Kinetic Analysis of Phosphonate Ester Hydrolysis by HPLC

This protocol outlines a general method for determining the pseudo-first-order rate constant of hydrolysis.

  • Sample Preparation:

    • Prepare a stock solution of the phosphonate ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

  • Hydrolysis Reaction:

    • Initiate the hydrolysis by diluting a small volume of the stock solution into a pre-heated buffer solution to the final desired concentration.

    • Maintain the reaction mixture at a constant temperature using a water bath or thermostat.

  • Monitoring the Reaction:

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a strong acid or base, or by rapid freezing).

    • Analyze the concentration of the remaining parent ester and/or the formed hydrolysis product using a suitable HPLC method (e.g., HILIC or IP-RPLC).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent ester versus time.

    • For a pseudo-first-order reaction, this plot will be linear. The pseudo-first-order rate constant (k) is the negative of the slope.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Standardized Biodegradation Test for Phosphonates

This protocol is adapted from a standardized batch system for assessing the biodegradability of synthetic phosphonates.[9]

  • Preparation of Mineral Salt Medium: Prepare a mineral salt medium containing all essential nutrients except for a phosphorus source.

  • Inoculum Preparation: Use a pure microbial strain known to degrade phosphonates or activated sludge from a wastewater treatment plant. Wash the inoculum to remove residual phosphorus.

  • Batch Test Setup:

    • In sterile flasks, combine the mineral salt medium, the phosphonate ester as the sole phosphorus source at a defined concentration, and the prepared inoculum.

    • Include a control flask without the phosphonate ester to monitor background activity and a sterile control to check for abiotic degradation.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 25 °C, shaking at 150 rpm) for a specified period (e.g., 28 days).

  • Sampling and Analysis:

    • Periodically, aseptically remove samples from the flasks.

    • Monitor the degradation of the parent phosphonate ester using an appropriate analytical method (e.g., LC-MS/MS).

    • Measure parameters such as microbial growth (e.g., optical density at 600 nm), ortho-phosphate release, and total organic carbon (TOC) to assess mineralization.[9]

Visualizations

Hydrolysis_Pathway Phosphonate_Diester Phosphonate Diester (R-PO(OR')2) Transition_State1 Transition State 1 Phosphonate_Diester->Transition_State1 Step 1 Phosphonate_Monoester Phosphonate Monoester (R-PO(OR')(OH)) Transition_State1->Phosphonate_Monoester ROH1 - R'OH Transition_State2 Transition State 2 Phosphonate_Monoester->Transition_State2 Step 2 Phosphonic_Acid Phosphonic Acid (R-PO(OH)2) Transition_State2->Phosphonic_Acid ROH2 - R'OH H2O_OH1 + H2O or OH- H2O_OH2 + H2O or OH-

Caption: General pathway for the stepwise hydrolysis of phosphonate esters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Experiment cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution of Phosphonate Ester Initiate_Reaction Initiate Degradation (e.g., add ester to buffer, innoculate with microbes, or expose to light) Stock_Solution->Initiate_Reaction Buffer_Solution Prepare Aqueous Buffer (Controlled pH) Buffer_Solution->Initiate_Reaction Incubate Incubate under Controlled Conditions (Temp, Light, etc.) Initiate_Reaction->Incubate Sampling Collect Aliquots at Time Intervals Incubate->Sampling Quench Quench Reaction (if necessary) Sampling->Quench Analyze Analyze Samples (e.g., HPLC, 31P NMR, LC-MS) Quench->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Kinetics Determine Degradation Rate and Half-life Quantify->Kinetics

Caption: General experimental workflow for studying phosphonate ester degradation.

Microbial_Degradation_Pathways cluster_hydrolytic Hydrolytic Pathway cluster_oxidative Oxidative Pathway cluster_lyase C-P Lyase Pathway Phosphonate Phosphonate (e.g., 2-AEP) Transamination Transamination (PhnW) Phosphonate->Transamination Oxygenation1 Oxygenation (PhnY*) Phosphonate->Oxygenation1 Intermediate_PAA Phosphonoacetaldehyde (PAA) Transamination->Intermediate_PAA Hydrolysis Hydrolysis (PhnX) Intermediate_PAA->Hydrolysis Products_Hydrolytic Acetaldehyde + Phosphate Hydrolysis->Products_Hydrolytic Intermediate_HAEP (R)-1-Hydroxy-2- aminoethylphosphonate Oxygenation1->Intermediate_HAEP Oxygenation2 Dioxygenase (PhnZ) Intermediate_HAEP->Oxygenation2 Products_Oxidative Glycine + Phosphate Oxygenation2->Products_Oxidative Alkylphosphonate Alkylphosphonate CP_Lyase C-P Lyase Complex (phn genes) Alkylphosphonate->CP_Lyase Products_Lyase Alkane + Phosphate CP_Lyase->Products_Lyase

Caption: Major enzymatic pathways for microbial degradation of phosphonates.

References

Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for efficient ternary complex formation and target protein degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.[1][2]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity:

    • Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[2][3]

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG units or methylene groups), can help identify the optimal length.[2] Consider incorporating rigid elements like piperazine or phenyl groups to pre-organize the PROTAC into a bioactive conformation.[4]

  • Suboptimal Linker Attachment Points (Exit Vectors):

    • Problem: The position where the linker is attached to the target protein ligand or the E3 ligase ligand is crucial.[1] An incorrect attachment point can disrupt the binding of the ligands to their respective proteins or orient the ternary complex in a non-productive manner for ubiquitination.

    • Solution: Analyze the crystal structures of the ligands bound to their proteins to identify solvent-exposed regions suitable for linker attachment. If structures are unavailable, use computational modeling to predict optimal exit vectors. Synthesize and test PROTACs with the linker attached at different positions.

  • Poor Physicochemical Properties:

    • Problem: The linker contributes to the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. A highly lipophilic or poorly soluble PROTAC may not reach its intracellular target in sufficient concentrations.

    • Solution: Modify the linker to improve its properties. Incorporating polyethylene glycol (PEG) units can enhance solubility and permeability.[5][6]

Troubleshooting Workflow for Poor PROTAC Efficacy

G start Start: Low/No Degradation binary_binding Assess Binary Binding (POI & E3 Ligase) start->binary_binding ternary_complex Assess Ternary Complex Formation (e.g., SPR) binary_binding->ternary_complex Binding Confirmed redesign_ligands Problem: Warhead or E3 Ligand Redesign Ligands binary_binding->redesign_ligands No/Weak Binding cellular_uptake Assess Cellular Uptake & Stability (e.g., CETSA) ternary_complex->cellular_uptake Complex Forms optimize_linker Optimize Linker: - Length - Composition - Attachment Point ternary_complex->optimize_linker No/Weak Complex poor_pk Problem: Poor PK Properties Modify Linker/Ligands for Permeability cellular_uptake->poor_pk Not Permeable or Unstable end_goal End: Improved Degradation cellular_uptake->end_goal Permeable & Stable optimize_linker->end_goal poor_pk->end_goal

Caption: A logical workflow for troubleshooting low degradation activity of a PROTAC.

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

This phenomenon is characteristic of PROTACs and can be addressed through linker optimization.[3]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Suboptimal Ternary Complex Stability:

    • Problem: The hook effect arises from the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[1][7]

    • Solution: A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes.[3] Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex and can mitigate the hook effect.[1] Modifying the linker's length, rigidity, and composition can create favorable protein-protein interactions within the ternary complex, enhancing its stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

A1: There is no single "optimal" linker length; it must be empirically determined for each specific combination of target protein, E3 ligase, and the respective ligands. A linker that is too short can cause steric clashes, while one that is too long may result in an inability to form a stable and productive complex.[1][3] For example, in one study targeting the Estrogen Receptor (ER), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[8] In another study on TBK1 degraders, no degradation was observed for linkers shorter than 12 atoms.[7][9]

Q2: What are the most common types of linkers used in PROTACs?

A2: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[7] PEG linkers can also improve the solubility and permeability of the PROTAC molecule.[5] More rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are also used to conformationally constrain the PROTAC and potentially improve ternary complex stability.[4][7]

Q3: How does linker composition, beyond just length, influence PROTAC performance?

A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3] For instance, PEG linkers are often used to improve solubility and cell permeability.[5] Alkyl chains provide more rigidity, which can be beneficial for pre-organizing the binding moieties.[4] The choice between a more hydrophilic (e.g., PEG-based) or a more hydrophobic (e.g., alkyl-based) linker can significantly impact the PROTAC's ability to cross cell membranes and engage its intracellular target.

Q4: What are the key biophysical assays to confirm ternary complex formation and guide linker optimization?

A4: Several biophysical techniques are essential for characterizing PROTACs. The most common are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and live-cell assays like NanoBRET.[10] These methods provide quantitative data on binding affinities (K D), kinetics (k on/k off), thermodynamics, and ternary complex stability, which are crucial for rational linker design.[10]

Q5: What is "cooperativity" in the context of ternary complex formation, and why is it important?

A5: Cooperativity refers to the influence that the binding of one protein (e.g., the target) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase). Positive cooperativity (α > 1) occurs when the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[1] This is often a desirable property in PROTAC design as it can lead to more potent degradation and help mitigate the hook effect.[3] The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity.[1]

Data Presentation

The following tables summarize quantitative data from various studies to illustrate the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [7][9]

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [9]

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cells
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease
Three PEG unitsCRBNVHLWeak degradation

Table 3: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [8]

PROTACLinker Length (atoms)ERα Degradation
PROTAC A12Moderate
PROTAC B16Strongest
PROTAC C20Reduced

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Target Protein Quantification

This is the standard method for determining the extent of protein degradation and calculating DC₅₀ and Dₘₐₓ values.[11][12]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., from pM to µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[13]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[13]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein signal to the loading control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary K D.[2]

    • As a control, inject the target protein alone to ensure there is no non-specific binding to the E3 ligase surface.[2]

  • Ternary Complex Analysis:

    • Prepare a series of samples containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[2]

  • Data Analysis:

    • Fit the sensorgram data from the binary and ternary binding experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine k on, k off, and K D values.[1]

    • Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).[1]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[1][12]

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.[1]

    • Degas all solutions before use.

  • Binary Titrations:

    • To determine the binary K D of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections.

    • To determine the binary K D of the PROTAC for the target protein, place the target protein in the sample cell and the PROTAC in the syringe and repeat the titration.[1]

  • Ternary Titration:

    • To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell. Titrate the target protein from the syringe into the cell.[1]

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (K D, ΔH, and stoichiometry) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) from the binary and ternary K D values.

NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay allows for the real-time monitoring of ternary complex formation within a cellular environment.[14]

  • Cell Preparation:

    • Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor) in cells.

  • Labeling and Treatment:

    • Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

    • Treat the cells with varying concentrations of the PROTAC.

  • Signal Detection:

    • In the presence of a PROTAC that induces ternary complex formation, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[14]

    • Measure the BRET signal using a plate reader. The signal intensity is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_spr SPR Experimental Workflow for Cooperativity step1 1. Immobilize E3 Ligase on Sensor Chip step2a 2a. Inject PROTAC alone (Measure Binary K_d1) step1->step2a step2b 2b. Inject POI alone (Control for non-specific binding) step1->step2b step3 3. Inject PROTAC + POI (Measure Ternary K_d) step2a->step3 step4 4. Data Analysis (Calculate Cooperativity α) step3->step4

Caption: SPR experimental workflow for cooperativity measurement.

References

Validation & Comparative

A Comparative Guide to the Characterization of Phosphonic Acid-Coated Surfaces for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with biocompatible coatings is a cornerstone of modern drug delivery, medical implant design, and biosensor development. Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid and similar PEGylated phosphonic acids are crucial for creating protein-resistant and biocompatible interfaces on metal oxide surfaces like titanium dioxide (TiO₂) and indium tin oxide (ITO). This guide provides a comprehensive comparison of the characterization methods for these surfaces and evaluates their performance against alternative surface modification agents. While specific experimental data for this compound is not extensively available in published literature, this guide utilizes data from closely related PEGylated phosphonic acids to provide a robust comparative framework.

Performance Comparison of Surface Anchoring Groups

The choice of anchoring group is critical for the stability and functionality of a self-assembled monolayer (SAM). Phosphonic acids are widely used for their strong binding to metal oxide surfaces.[1][2] However, alternatives such as carboxylic acids, catechols, and silanes each offer distinct advantages and disadvantages depending on the application.[1]

Anchoring GroupTypical Ligand StructureBinding Strength in Aqueous MediaOptimal pH Range for StabilityStability in Phosphate-Buffered Saline (PBS)Key Characteristics
Phosphonic Acids R-PO(OH)₂StrongAcidic to Neutral (< 8)[1][3]Prone to desorption[1]Strong, but pH-dependent binding; can be displaced by phosphates.[1]
Carboxylic Acids R-COOHModerateAcidic to NeutralProne to desorptionWeaker binding than phosphonic acids, often used for dynamic systems.[3][4]
Catechols R-C₆H₄(OH)₂Very StrongNeutral to BasicHighForms very stable complexes with metal oxides, less prone to desorption in physiological conditions.[3]
Silanes R-Si(OR')₃Strong (covalent)Requires anhydrous conditions for depositionHighForms stable covalent bonds, but requires stringent deposition conditions to avoid polymerization in solution.[5]

Key Characterization Methods and Experimental Data

The successful formation and performance of these surface coatings are assessed using a suite of surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the SAM.[2][6] An increase in carbon and phosphorus signals and a decrease in the substrate signal (e.g., Ti 2p) are indicative of a successful monolayer formation.[2][7]

Table 1: Comparative XPS Data for Different Self-Assembled Monolayers

MoleculeSubstrateC 1s (at. %)O 1s (at. %)P 2p (at. %)Substrate Signal (at. %)Reference
(11-hydroxyundecyl)phosphonic acidTi90/Al6/V469.8 ± 3.027.0 ± 2.63.2 ± 0.5Decreased[2]
(12-carboxydodecyl)phosphonic acidTi90/Al6/V465.9 ± 2.431.3 ± 2.12.9 ± 0.4Decreased[2]
Octadecylphosphonic acid (OPA)Aluminum---Attenuated Al 2p[8]
Dodecylphosphonic acid (DDPA)Aluminum---Attenuated Al 2p[9]

Note: Specific atomic percentages can vary based on instrumentation, analysis parameters, and monolayer density.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: The coated substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all elements present on the surface.[2]

  • High-Resolution Scans: Detailed scans of specific elemental regions (e.g., C 1s, O 1s, P 2p, and substrate-specific peaks like Ti 2p or Si 2p) are acquired at a higher energy resolution to determine the chemical bonding states.[2][6]

  • Data Analysis: The resulting spectra are analyzed to quantify the atomic concentrations of the elements and to identify the chemical shifts associated with different bonding environments. This confirms the covalent attachment of the phosphonic acid headgroup and the presence of the PEG chain.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis Prep Mount Coated Substrate UHV Introduce to UHV Chamber Prep->UHV Transfer Survey Acquire Survey Scan UHV->Survey Initial Scan HighRes Acquire High-Resolution Scans Survey->HighRes Targeted Scan Analysis Data Analysis & Interpretation HighRes->Analysis Process Spectra

XPS Experimental Workflow
Contact Angle Goniometry

This technique measures the wettability of a surface by determining the contact angle of a liquid droplet. The formation of a hydrophilic PEG layer will result in a decrease in the water contact angle compared to a bare or less effectively coated surface.[5][9]

Table 2: Water Contact Angles for Various Surface Modifications

Surface ModificationSubstrateWater Contact Angle (°)Reference
Bare Polished Ti90/Al6/V4Ti90/Al6/V4~60-70°[7]
(11-hydroxyundecyl)phosphonic acidTi90/Al6/V4~40-50°[7]
Octadecylphosphonic acid (hydrophobic)Aluminum>100°[10]
11-MPA (hydrophilic)Not Specified74.7 ± 1.7°[11]
11-PUA (hydrophilic)Not Specified62.0 ± 2.0°[11]

Note: Contact angles are highly sensitive to surface roughness and cleanliness.

Experimental Protocol: Contact Angle Goniometry

  • Surface Preparation: The coated substrate is placed on a level stage.

  • Droplet Deposition: A micro-syringe is used to gently deposit a small droplet (typically 1-5 µL) of high-purity water onto the surface.

  • Image Acquisition: A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Software is used to analyze the captured image and calculate the static contact angle. Advancing and receding angles can also be measured to assess contact angle hysteresis and surface homogeneity.

Contact_Angle_Workflow cluster_setup Setup cluster_measurement Measurement Setup Place Substrate on Stage Deposit Deposit Water Droplet Setup->Deposit Prepare Capture Capture Droplet Image Deposit->Capture Immediate Analyze Calculate Contact Angle Capture->Analyze Process

Contact Angle Measurement Workflow
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, in-situ technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor. It is highly sensitive to mass changes and the viscoelastic properties of the adsorbed layer, making it ideal for studying protein adsorption and the formation of the SAM itself.[12][13] A low change in frequency (Δf) upon exposure to protein solution indicates high protein resistance.[14]

Table 3: QCM-D Data for Protein Adsorption on PEGylated Surfaces

Surface CoatingProteinAdsorbed Mass (ng/cm²)Reference
Bare Stainless Steelβ-casein> 200[13]
Silicate-PEG on Stainless Steelβ-casein< 100[13]
Bare GoldProstate Specific Antigen (PSA)High[15]
PEG-thiol on GoldProstate Specific Antigen (PSA)Very Low[15]
Poly(PEGMA-co-MEP)Various proteinsNear 100% reduction in binding[14]

Note: Adsorbed mass is calculated from the frequency change using the Sauerbrey equation, valid for thin, rigid films.

Experimental Protocol: QCM-D for Protein Adsorption

  • Sensor Preparation: A metal oxide-coated QCM-D sensor (e.g., TiO₂) is cleaned and mounted in the measurement chamber.

  • Baseline Establishment: A buffer solution (e.g., PBS) is flowed over the sensor surface until a stable frequency and dissipation baseline is achieved.

  • SAM Formation: The phosphonic acid solution is introduced into the chamber, and the changes in frequency and dissipation are monitored in real-time as the monolayer assembles.

  • Rinsing: The chamber is rinsed with buffer to remove any non-adsorbed molecules.

  • Protein Adsorption: A solution of the protein of interest is flowed over the SAM-coated surface. The change in frequency is monitored to quantify the amount of adsorbed protein. A minimal change in frequency indicates an effective protein-resistant surface.[14][16]

  • Final Rinsing: A final buffer rinse is performed to remove any loosely bound protein.

QCMD_Workflow cluster_protocol QCM-D Protocol Start Start with Clean Sensor Baseline Establish Buffer Baseline Start->Baseline SAM Inject Phosphonic Acid Solution (Monitor SAM Formation) Baseline->SAM Rinse1 Rinse with Buffer SAM->Rinse1 Protein Inject Protein Solution (Monitor Adsorption) Rinse1->Protein Rinse2 Rinse with Buffer Protein->Rinse2 End Data Analysis Rinse2->End

QCM-D Experimental Workflow for Protein Adsorption
Atomic Force Microscopy (AFM)

AFM provides topographical information about the coated surface at the nanoscale.[17] It can be used to assess the homogeneity and smoothness of the SAM and to visualize any adsorbed proteins.[18][19] A well-formed PEGylated surface should exhibit a smooth, uniform topography.[20]

Experimental Protocol: Atomic Force Microscopy (AFM)

  • Sample Mounting: The coated substrate is securely mounted on an AFM sample puck.

  • Cantilever Selection: An appropriate AFM cantilever and tip are chosen based on the desired imaging mode (e.g., tapping mode in air or liquid).

  • Imaging: The tip is brought into close proximity with the surface, and the laser deflection is monitored as the tip scans across the sample. This data is used to generate a high-resolution 3D topographical map of the surface.

  • Image Analysis: The AFM images are analyzed to determine surface roughness (e.g., Ra, Rq) and to identify any defects or aggregates in the coating.

Conclusion

The characterization of this compound and similar PEGylated phosphonic acid-coated surfaces relies on a multi-technique approach. XPS confirms the chemical composition, contact angle goniometry assesses the surface wettability, QCM-D quantifies the anti-fouling properties in real-time, and AFM visualizes the surface morphology. While phosphonic acids provide a robust method for modifying metal oxide surfaces, a thorough understanding of their performance relative to alternatives like silanes and catechols is essential for selecting the optimal surface chemistry for a given biomedical application. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to design, execute, and interpret surface characterization studies.

References

A Researcher's Guide to Confirming Successful PROTAC Synthesis: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a Proteolysis Targeting Chimera (PROTAC) is a critical first step in the journey towards potent and selective protein degradation. Confirmation of the final product's identity, purity, and structural integrity is paramount before proceeding to complex biological assays. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.

This guide will delve into the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Surface Plasmon Resonance (SPR) in the comprehensive characterization of synthesized PROTACs. We will explore the strengths and limitations of each technique, provide quantitative performance metrics, and present detailed experimental protocols to aid in the establishment of robust analytical workflows.

Comparative Overview of Analytical Techniques

A multi-pronged analytical approach is often necessary for the thorough characterization of PROTACs, as each technique provides unique and complementary information.[1] The choice of method depends on the specific question being addressed, from initial purity assessment to detailed structural elucidation and functional validation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Surface Plasmon Resonance (SPR)
Primary Application Purity assessment and quantification of the main component and impurities.[2][3]Molecular weight confirmation, impurity identification, and structural information.[1][4]Definitive structural elucidation and confirmation of covalent linkages.[1][5]Measurement of binding affinities and kinetics of binary and ternary complexes.[6][7]
Information Provided Retention time, peak area (purity), separation of isomers.[8]Mass-to-charge ratio (m/z), elemental composition (HRMS), fragmentation patterns.[1][9]Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs).[5][10]Association (ka) and dissociation (kd) rate constants, equilibrium dissociation constant (KD), cooperativity (α).[7][11]
Strengths Robust, reproducible, high-throughput, excellent for routine quality control.[2]High sensitivity, high specificity, provides molecular weight information for impurities.[1][12]Provides unambiguous structural information, essential for novel compounds.[1][9]Real-time, label-free analysis of biomolecular interactions, provides kinetic data.[6][13]
Limitations Co-eluting impurities may not be resolved, requires a chromophore for UV detection.[3]Can be destructive, in-source fragmentation of labile linkers can be a challenge.[1][14]Lower throughput, requires higher sample concentrations, complex data analysis.[9][15]Requires specialized equipment and expertise, protein immobilization can affect activity.[11]

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from these analytical techniques in the context of PROTAC analysis.

Analytical TechniqueParameterTypical Value/RangeCitation
HPLC-UV Purity≥ 95% for biological assays[16]
Limit of Detection (LOD)ng/mL range[12]
Limit of Quantification (LOQ)10 pg/mL (for specific LC-MS/MS methods)[12]
LC-MS Mass Accuracy (HRMS)< 5 ppm[1]
Molecular Weight ConfirmationExpected [M+H]⁺ or other adducts[16]
SPR Binary Affinity (KD)nM to µM range[11][17]
Ternary Complex Affinity (KD)Can be significantly tighter than binary affinities[13]
Cooperativity (α)> 1 (positive cooperativity), < 1 (negative cooperativity)[7][18]
NMR Structural ConfirmationCorrelation of all expected proton and carbon signals[16]

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis and Confirmation

cluster_synthesis Synthesis & Purification cluster_confirmation Analytical Confirmation Synthesis Chemical Synthesis of PROTAC Purification Purification (e.g., Preparative HPLC) Synthesis->Purification HPLC HPLC-UV (Purity Assessment) Purification->HPLC >95% Purity? LCMS LC-MS (Identity & Purity) HPLC->LCMS NMR NMR (Structural Elucidation) LCMS->NMR Correct Mass? SPR SPR (Functional Binding) NMR->SPR Correct Structure? Biological_Assays Downstream Biological Assays SPR->Biological_Assays Functional?

Caption: A streamlined workflow for PROTAC synthesis, purification, and analytical confirmation.

Experimental Workflow for HPLC Purity Assessment

Sample_Prep Sample Preparation (Dissolve in suitable solvent) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System UV_Detection UV Detection (e.g., 254 nm) HPLC_System->UV_Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) UV_Detection->Data_Analysis

Caption: A typical experimental workflow for PROTAC purity assessment using HPLC-UV.

Experimental Workflow for LC-MS Identity Confirmation

LC_Separation LC Separation (Reversed-Phase) Ionization Ionization (e.g., ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Spectrum_Analysis Spectrum Analysis (Confirm [M+H]⁺) Mass_Analysis->Spectrum_Analysis

Caption: A generalized workflow for confirming PROTAC identity using LC-MS.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate and reliable characterization of synthesized PROTACs.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of a synthesized PROTAC.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2][8]

  • Sample Solvent: A mixture of Mobile Phase A and B or another suitable solvent like DMSO.

Procedure:

  • Sample Preparation: Dissolve the PROTAC sample in the sample solvent to a final concentration of approximately 0.1-1 mg/mL.[2][3] Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30-40 °C.[8]

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: Monitor at a wavelength where the PROTAC has maximum absorbance (e.g., 254 nm).[2][3]

    • Gradient: A typical gradient is 5% to 95% Mobile Phase B over 20 minutes.[2]

  • Data Analysis: Integrate the peak areas of the main PROTAC peak and all impurity peaks. Calculate the purity as the area percentage of the main peak relative to the total peak area.[16]

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized PROTAC.

Instrumentation:

  • LC-MS system (e.g., coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution).

Materials:

  • Same as RP-HPLC protocol.

Procedure:

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, often at a lower concentration (e.g., 0.1 mg/mL).[8]

  • LC Conditions: Use similar LC conditions as the RP-HPLC method, though a faster gradient may be employed for high-throughput analysis.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+) mode is common for PROTACs.[3][8]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the PROTAC and potential impurities (e.g., m/z 400-1500).[3][8]

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z corresponds to the expected molecular weight of the PROTAC (e.g., [M+H]⁺).

Protocol 3: Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.

Instrumentation:

  • SPR instrument (e.g., Biacore).

Materials:

  • Sensor Chip: (e.g., CM5, NTA).[13][19]

  • Immobilization Reagents: Appropriate for the chosen immobilization strategy (e.g., amine coupling kit for direct immobilization, Ni-NTA for His-tagged proteins).

  • Purified Proteins: Target protein and E3 ligase complex.

  • PROTAC Sample: In a suitable buffer.

  • Running Buffer: (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Immobilize one of the binding partners (typically the E3 ligase or the target protein) onto the sensor chip surface.[7][11]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[11]

    • Inject a series of concentrations of the other protein partner over the immobilized protein surface as a negative control.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the second protein partner and varying concentrations of the PROTAC.[7]

    • Inject these solutions over the immobilized protein surface to measure the ternary complex formation kinetics and affinity.[7]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine ka, kd, and KD for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for one protein by its KD for the same protein in the presence of the other protein partner.[7][18]

Conclusion

The successful synthesis of a PROTAC is a multi-step process that requires rigorous analytical validation. A combination of orthogonal techniques is essential for a comprehensive understanding of the synthesized molecule. HPLC provides a robust method for routine purity assessment, while LC-MS is invaluable for confirming the identity and identifying impurities.[1][2] NMR spectroscopy remains the gold standard for definitive structural elucidation.[1] Furthermore, biophysical techniques like SPR are crucial for confirming the PROTAC's ability to form the key ternary complex, providing a bridge between chemical synthesis and biological function.[6][7] By employing a strategic combination of these analytical methods, researchers can ensure the quality and integrity of their PROTACs, paving the way for reliable and reproducible biological evaluation in the quest for novel therapeutics.

References

A Comparative Guide to Surface Binding: Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid vs. Carboxylated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a surface linker is a critical determinant of the stability, biocompatibility, and overall performance of functionalized materials. This guide provides an objective comparison between Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a phosphonate-based linker, and traditional carboxylated Polyethylene Glycol (PEG) linkers for surface binding applications. This comparison is supported by experimental data to inform the selection of the most appropriate linker for specific research needs.

Executive Summary

Experimental evidence consistently demonstrates that phosphonate-based linkers, such as this compound, form significantly more stable and robust bonds with metal oxide and hydroxyapatite surfaces compared to their carboxylated counterparts, particularly in aqueous and physiological environments.[1] Carboxylates are generally considered weaker binding anchors that are more susceptible to desorption and displacement.[1] While the binding of both linker types is pH-dependent, phosphonates typically offer superior stability across a broader pH range.[2] The choice between these linkers will ultimately depend on the specific application, the nature of the substrate, and the required stability of the surface functionalization.

Molecular Structures and Binding Mechanisms

This compound belongs to the class of phosphonate-PEG linkers. The phosphonate group serves as a strong anchor to metal oxide surfaces.[3] This strong interaction is attributed to the ability of the phosphonic acid to form multidentate coordinate bonds with the surface metal atoms.[4] The ethyl ester groups in this particular molecule are precursors that can be hydrolyzed to the highly reactive phosphonic acid, allowing for controlled surface modification.[3]

Carboxylated PEG linkers feature a terminal carboxylic acid group. This group typically binds to metal oxide surfaces through chemisorption, forming monodentate or bidentate linkages.[4] However, this binding can be reversible in aqueous environments and is more prone to desorption with changes in pH compared to phosphonate anchors.[1][4]

Quantitative Data Presentation

The following tables summarize quantitative data from studies comparing the binding performance of phosphonate and carboxylate functional groups on different substrates.

Table 1: Relative Binding Strength in Different Environments [5]

EnvironmentRelative Binding StrengthSupporting Evidence
Nonpolar SolventsPhosphonate > CarboxylateIn nonpolar solvents, phosphonic acids can quantitatively replace carboxylic acids on metal oxide nanocrystals.[2][5]
Aqueous (Polar) EnvironmentsPhosphonate > CarboxylateThe binding strength is more complex and pH-dependent. However, literature generally reports that carboxylic acids are the weakest ligands in water.[2][5]

Table 2: Colloidal Stability of Functionalized Nanoparticles in Aqueous Solutions [2]

Functional GrouppH Range for Colloidal StabilityObservations
Carboxylate2 - 6Nanoparticles tend to aggregate and precipitate above pH 6.
Phosphonate< 8Provides colloidal stability over a broader pH range, especially in acidic to neutral environments.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following are generalized protocols for surface functionalization and its characterization.

Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs) with a Phosphonate-PEG Linker

This protocol is adapted from methods for coating IONPs with phosphonate-PEG linkers.[3]

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • This compound

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Sonicator

  • Rotary evaporator

Procedure:

  • Dispersion of IONPs: Disperse the IONPs in CH2Cl2 and sonicate for 10 minutes to ensure a homogenous suspension.[3]

  • Ligand Solution Preparation: Prepare a solution of this compound in a mixture of CH2Cl2 and MeOH.

  • Hydrolysis of Ethyl Esters (Optional but Recommended): For stronger binding, the ethyl esters can be hydrolyzed to the free phosphonic acid by treating the linker with trimethylsilyl bromide (TMSBr) followed by methanolysis.[6]

  • Ligand Exchange Reaction: Add the linker solution to the IONP suspension. Sonicate the mixture for 1-2 hours. If starting with oleic acid-coated IONPs in a nonpolar solvent, the functionalized nanoparticles will transfer from the organic phase to the aqueous phase upon addition of water.[6]

  • Washing: Pellet the functionalized nanoparticles by centrifugation. Remove the supernatant and wash the nanoparticles thoroughly with the reaction solvent to remove any unbound linker molecules. Repeat the washing step three times.[7]

  • Characterization: Confirm the presence of the PEG coating using Fourier-Transform Infrared (FTIR) Spectroscopy by identifying characteristic C-O-C ether stretches and P-O bands.[6][7] The hydrodynamic size and surface charge can be determined using Dynamic Light Scattering (DLS) and Zeta Potential measurements, respectively.[6]

Protocol 2: Surface Functionalization with Carboxylated PEG Linkers via Amide Coupling

This protocol describes the common two-step process for attaching carboxylated PEG linkers to amine-functionalized surfaces.[8]

Materials:

  • Amine-functionalized substrate

  • Carboxylated PEG linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-5)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., Tris buffer)

Procedure:

  • Activation of Carboxyl Groups: Dissolve the carboxylated PEG linker in the Activation Buffer. Add EDC and NHS to the solution to activate the carboxyl groups to form an NHS ester. Incubate for 15-30 minutes at room temperature.[8]

  • Conjugation to Amine Surface: Introduce the amine-functionalized substrate to the activated linker solution. Alternatively, if working with nanoparticles, add the activated linker to a suspension of the nanoparticles in the Coupling Buffer. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Add the Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters.[8]

  • Washing: Wash the functionalized surface or nanoparticles extensively with the Coupling Buffer to remove unbound linker and byproducts.

  • Characterization: Successful functionalization can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect changes in surface elemental composition or by measuring changes in surface properties like contact angle or zeta potential.

Mandatory Visualization

Experimental Workflow for Linker Comparison

G cluster_0 Phosphonate Linker Pathway cluster_1 Carboxylated Linker Pathway start_p Start: Metal Oxide Surface hydrolysis Linker Hydrolysis (if necessary) start_p->hydrolysis functionalization_p Surface Functionalization (Phosphonate Linker) hydrolysis->functionalization_p wash_p Washing & Purification functionalization_p->wash_p characterization_p Characterization (DLS, FTIR, XPS) wash_p->characterization_p compare Comparative Analysis (Stability, Binding Efficiency) characterization_p->compare start_c Start: Metal Oxide Surface activation Carboxyl Activation (EDC/NHS) start_c->activation functionalization_c Surface Functionalization (Carboxylated Linker) activation->functionalization_c wash_c Washing & Purification functionalization_c->wash_c characterization_c Characterization (DLS, FTIR, XPS) wash_c->characterization_c characterization_c->compare

Caption: A generalized workflow for comparing the surface functionalization efficiency of phosphonate and carboxylated linkers.

Decision-Making Flowchart for Linker Selection

G start Define Application Requirements substrate Substrate Type? start->substrate stability High Stability Required? substrate->stability Metal Oxide / Hydroxyapatite carboxylate Select Carboxylated Linker substrate->carboxylate Other (e.g., Gold via Thiol) environment Aqueous Environment? stability->environment No phosphonate Select Phosphonate Linker (e.g., this compound) stability->phosphonate Yes environment->phosphonate Yes environment->carboxylate No (e.g., nonpolar solvent)

Caption: A flowchart to guide the selection between phosphonate and carboxylated linkers based on key experimental parameters.

Conclusion

For applications demanding robust and stable surface functionalization on metal oxides or hydroxyapatite, particularly in aqueous environments, phosphonate-based linkers like this compound are demonstrably superior to carboxylated PEG linkers.[1] They offer stronger binding and maintain surface integrity over a wider pH range.[1][2] However, carboxylated linkers remain a viable option for applications in non-polar solvents or where a more dynamic or weaker interaction is desirable. The detailed protocols and comparative data presented in this guide should assist researchers in making an informed decision tailored to their specific needs.

References

Navigating the Spacer: A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. Far from being a simple tether, the linker's length and composition profoundly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency of target protein degradation.[1] This guide provides a comparative analysis of how varying the length of polyethylene glycol (PEG) linkers impacts PROTAC performance, supported by experimental data.

The core function of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome.[2][3] The role of the linker in this process is paramount; a linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[1][4][] Consequently, the optimization of linker length is a key step in the development of potent and selective PROTACs.[1][6]

The "Goldilocks" Principle of PROTAC Linkers

The relationship between PEG linker length and PROTAC efficacy often follows a "Goldilocks" principle, where the optimal length is neither too short nor too long. This is because the linker must facilitate the precise orientation and proximity between the target protein and the E3 ligase to enable efficient ubiquitin transfer.[4][7] A suboptimal linker length can lead to a non-productive ternary complex, hindering the degradation process.[8][9]

Quantitative Comparison of Degradation Efficacy

The degradation efficiency of a PROTAC is primarily quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4][8]

  • Dmax : The maximum percentage of the target protein that can be degraded. A higher Dmax value signifies greater efficacy.[4][8]

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [6][10]

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Efficacy
PROTAC 1PEG-based12ModerateModerateModerate
PROTAC 2PEG-based16LowHighHigh (Optimal)[10]
PROTAC 3PEG-based20HighLowLow
PROTAC 4PEG-based24HighLowLow

Data sourced from studies on ERα-targeting PROTACs in MCF-7 cells.[10]

Table 2: Impact of PEG Linker Length on TBK1 Degradation [1][4]

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Activity
TBK1 PROTAC 1PEG-based< 12--Inactive
TBK1 PROTAC 2PEG-based21396Most Potent
TBK1 PROTAC 3PEG-based2929276Less Potent

This data highlights that a minimum linker length is often required to facilitate productive ternary complex formation.[4]

Table 3: Impact of PEG Linker Length on BRD4 Degradation [8]

PROTAC CompoundLinker CompositionLinker Length (n)DC50 (nM)Dmax (%)
BRD4 PROTAC 1PEG34588
BRD4 PROTAC 2PEG42592
BRD4 PROTAC 3PEG510>95
BRD4 PROTAC 4PEG63090

Illustrative data compiled from various sources in the literature to demonstrate the general principles of linker optimization.[8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the process of PROTAC-mediated degradation and the methods used to evaluate it, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow start Start: Synthesize PROTACs with varying PEG linker lengths cell_culture Cell Seeding and Culture start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blotting Western Blotting transfer->blotting analysis Data Analysis (Densitometry, DC50/Dmax Calculation) blotting->analysis end End: Identify Optimal Linker Length analysis->end

References

A Comparative Guide to Alternatives for Anchoring Molecules to Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective functionalization of metal oxide surfaces is a critical step in a multitude of applications, from targeted drug delivery and biomedical imaging to the development of advanced materials and biosensors. The choice of the anchoring group that tethers a molecule of interest to a metal oxide surface dictates the stability, functionality, and ultimate performance of the resulting hybrid material. While phosphonic acids have long been a popular choice for their robust binding, a range of alternative anchoring moieties have emerged, each offering a unique profile of advantages and disadvantages.

This guide provides a comprehensive comparison of key alternatives to phosphonic acid for anchoring molecules to metal oxide surfaces, including carboxylic acids, catechols, silanes, and hydroxamic acids. Supported by experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific application.

Performance Comparison of Anchoring Groups

The selection of an appropriate anchoring group is a multi-faceted decision that depends on the specific metal oxide, the desired stability under various conditions (e.g., pH, solvent), and the intended application. The following tables summarize the quantitative performance of different anchoring groups based on experimental data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, substrates, and the specific molecules being anchored.

Table 1: Binding Affinity and Surface Coverage

Anchoring GroupMetal Oxide ExampleBinding Energy / Adsorption Energy (eV)Adsorption Constant (Kads)Surface Coverage / Grafting DensityKey Findings & References
Phosphonic Acid TiO₂~1.8 (bidentate)Higher than Carboxylic Acid~2.2 molecules/nm²Generally exhibits the strongest binding affinity among the common organic anchors.[1] Forms well-ordered and stable monolayers.[2]
Carboxylic Acid TiO₂~1.2 (bidentate)Lower than Phosphonic AcidHigher than Phosphonic Acid and Silatrane (~2x)Offers a good balance of binding strength and can achieve high surface coverage.[1][3]
Catechol TiO₂, Iron Oxide-High1.5 - 3.6 molecules/nm² (on Iron Oxide)Forms strong chelate-like bonds, particularly with iron oxides.[4] Binding is pH-dependent.[5]
Silane (Silatrane) TiO₂, Al₂O₃--Lower than Carboxylic AcidForms covalent Si-O-Metal bonds, offering high hydrolytic stability over a wide pH range.[3][6][7]
Hydroxamic Acid TiO₂---Forms a stable bidentate chelate ring with the metal oxide surface, leading to efficient electron injection.[8][9]

Table 2: Stability of Anchoring Groups

Anchoring GroupConditionStabilityKey Findings & References
Phosphonic Acid Alkaline pH, Aqueous MediaHighMore resistant to hydrolysis and leaching compared to carboxylic acids, especially in alkaline conditions.[1][3][6][10] However, can be prone to desorption in phosphate-buffered saline (PBS).
Carboxylic Acid Alkaline pH, Aqueous MediaModerateReadily leached from the metal oxide surface under alkaline conditions.[3] Generally considered the weakest binding group in aqueous environments.[5]
Catechol Physiological and Basic pHHighProvides a tightly bound ligand shell and excellent stability at physiological and basic pH.[5] Can be susceptible to oxidation.
Silane (Silatrane) Wide pH range (pH 2-11)Very HighOffers excellent hydrolytic stability across a broad pH range due to the formation of stable siloxane bonds.[11][12]
Hydroxamic Acid Aqueous EnvironmentHighCalculated to be more stable upon hydrolysis in a water environment compared to carboxylic acids.[8]

Binding Mechanisms and Experimental Workflows

The interaction between the anchoring group and the metal oxide surface is a complex process governed by the chemical nature of both the molecule and the substrate. The following diagrams illustrate the primary binding modes and a general workflow for surface functionalization and characterization.

Binding Modes of Anchoring Groups to Metal Oxide Surfaces cluster_PA Phosphonic Acid cluster_CA Carboxylic Acid cluster_Cat Catechol cluster_Si Silane cluster_HA Hydroxamic Acid PA R-PO(OH)₂ PA_bound Forms bidentate or tridentate bonds with metal (M) atoms on the surface. (M-O-P) PA->PA_bound Binding CA R-COOH CA_bound Typically forms bidentate bridging or chelating bonds. (M-O-C) CA->CA_bound Binding Cat R-(OH)₂ Cat_bound Forms a five-membered chelate ring with a surface metal atom. (M-O-C) Cat->Cat_bound Binding Si R-Si(OR')₃ Si_bound Hydrolyzes to form silanols which then condense with surface hydroxyls to form stable Si-O-M bonds. Si->Si_bound Hydrolysis & Condensation HA R-C(=O)NHOH HA_bound Forms a stable bidentate keto anchoring mode, creating a five-membered chelate ring. HA->HA_bound Binding

Caption: Binding modes of different anchoring groups to metal oxide surfaces.

General Experimental Workflow for Surface Functionalization and Characterization A Substrate Preparation (e.g., Cleaning, Hydroxylation) B Surface Modification (Immersion in solution of anchoring molecule) A->B C Rinsing & Drying (Remove unbound molecules) B->C D Characterization C->D E Binding Affinity & Kinetics (e.g., QCM) D->E F Surface Composition & Binding Mode (e.g., XPS, FTIR) D->F G Stability Assessment (e.g., Leaching studies at different pH) D->G

Caption: A typical workflow for modifying and characterizing metal oxide surfaces.

Detailed Experimental Protocols

Successful and reproducible surface functionalization relies on meticulous experimental procedures. The following sections provide an overview of key experimental protocols for characterizing the performance of anchoring groups on metal oxide surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

Objective: To confirm the presence of the anchored molecule on the metal oxide surface and to investigate the chemical bonding environment of the anchoring group.

Methodology:

  • Sample Preparation: The functionalized metal oxide substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition: A monochromatic X-ray source (e.g., Al Kα) irradiates the sample surface, causing the emission of photoelectrons. An electron analyzer measures the kinetic energy and number of these emitted electrons.

  • Spectral Analysis:

    • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the specific core levels of interest (e.g., P 2p for phosphonic acid, C 1s and O 1s for all organic molecules, and the relevant metal and oxygen peaks from the substrate).

  • Data Interpretation: The binding energies of the core level peaks provide information about the elemental composition and the chemical state of the atoms.[1] For instance, a shift in the P 2p peak upon binding can indicate the formation of P-O-Metal bonds.[2] Similarly, changes in the O 1s spectrum can help distinguish between the oxygen in the metal oxide lattice, in the anchoring group, and in hydroxyl groups.[2] The relative atomic concentrations can be calculated from the peak areas to estimate the surface coverage.

Fourier-Transform Infrared Spectroscopy (FTIR) for Binding Mode Determination

Objective: To identify the functional groups present on the surface and to determine the binding mode of the anchoring group to the metal oxide.

Methodology:

  • Sample Preparation: The functionalized metal oxide can be analyzed as a powder (e.g., mixed with KBr and pressed into a pellet) or as a thin film on an infrared-transparent substrate. For surface-sensitive measurements, Attenuated Total Reflectance (ATR-FTIR) or Grazing Angle Reflection FTIR can be used.[13]

  • Data Acquisition: An infrared beam is passed through or reflected off the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting interferogram is Fourier-transformed to produce an infrared spectrum.

  • Data Interpretation:

    • Identification of Functional Groups: Characteristic vibrational bands are used to confirm the presence of the anchoring molecule. For example, the P=O and P-O stretching vibrations are indicative of phosphonic acids, while C=O and C-O stretches are characteristic of carboxylic and hydroxamic acids.[2]

    • Binding Mode Analysis: The position and shape of the vibrational bands of the headgroup can reveal its interaction with the surface. For example, the disappearance or significant shift of the P=O stretching vibration of a phosphonic acid upon binding suggests a bidentate or tridentate coordination where the P=O oxygen is involved in bonding to the surface.[1] For carboxylic acids, the relative positions of the symmetric and asymmetric COO⁻ stretching bands can distinguish between monodentate, bidentate bridging, and bidentate chelating binding modes.

Quartz Crystal Microbalance (QCM) for Binding Affinity and Kinetics

Objective: To quantitatively measure the mass of molecules binding to the metal oxide surface in real-time, allowing for the determination of binding affinity (KD) and kinetic parameters (kon and koff).

Methodology:

  • Sensor Preparation: A quartz crystal sensor coated with the desired metal oxide is installed in the QCM instrument.

  • Baseline Establishment: A buffer solution is flowed over the sensor surface until a stable baseline frequency is achieved.

  • Binding Measurement: A solution containing the molecule with the anchoring group is introduced into the flow cell. As molecules bind to the surface, the mass of the crystal increases, causing a decrease in its resonant frequency. This frequency change is monitored in real-time.

  • Dissociation Measurement: The flow is switched back to the buffer solution to measure the dissociation (unbinding) of the molecules from the surface, which is observed as an increase in frequency.

  • Data Analysis: The changes in frequency are converted to changes in mass. By analyzing the binding and dissociation curves at different concentrations of the molecule, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon) can be determined.

Stability Assessment via Leaching Studies

Objective: To evaluate the stability of the anchored molecules on the metal oxide surface under different environmental conditions, such as varying pH or in the presence of competing species.

Methodology:

  • Sample Preparation: A known amount of functionalized metal oxide nanoparticles is prepared.

  • Incubation: The nanoparticles are dispersed in various buffer solutions of different pH values (e.g., acidic, neutral, alkaline) or in solutions containing competing ligands (e.g., phosphate-buffered saline).

  • Separation: At specific time intervals, the nanoparticles are separated from the supernatant by centrifugation or magnetic separation.

  • Quantification of Leached Molecules: The concentration of the leached molecules in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy (if the molecule has a chromophore), fluorescence spectroscopy, or liquid chromatography.

  • Analysis of Remaining Surface-Bound Molecules: The amount of molecule remaining on the nanoparticle surface can also be quantified by techniques like thermogravimetric analysis (TGA), which measures the weight loss upon heating.

  • Data Interpretation: The percentage of molecules leached over time is calculated to determine the stability of the anchoring group under the tested conditions.

Conclusion

The choice of an anchoring group for modifying metal oxide surfaces is a critical decision that significantly impacts the performance and stability of the final material. While phosphonic acids offer strong binding, alternatives such as carboxylic acids, catechols, silanes, and hydroxamic acids provide a diverse toolkit for researchers to tailor surface properties for specific applications. Carboxylic acids can provide higher surface coverage, catechols offer excellent stability at physiological pH, silanes form highly stable covalent bonds across a wide pH range, and hydroxamic acids show promise for efficient electron transfer. By carefully considering the comparative data and employing the detailed experimental protocols outlined in this guide, researchers can select the optimal anchoring strategy to advance their work in drug development, diagnostics, and materials science.

References

A Senior Application Scientist's Guide to Validating Protein Degradation by a New PROTAC Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For researchers pioneering novel therapeutics, the development of a new Proteolysis Targeting Chimera (PROTAC) is a journey from a chemical concept to a validated biological tool. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of a target protein, offering a paradigm shift in drug discovery.[1][2] This event-driven pharmacology, where a single molecule can catalytically induce the degradation of multiple target proteins, necessitates a rigorous and multi-faceted validation strategy.[3][4]

This guide provides an in-depth comparison of the essential experimental methodologies required to confidently validate that your new PROTAC molecule is performing as intended. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a self-validating workflow that builds a robust data package for any novel degrader.

The PROTAC Mechanism: A Symphony of Induced Proximity

Before validating its effects, it is crucial to understand the mechanism of action (MOA). A PROTAC is a heterobifunctional molecule comprising two key ligands connected by a linker.[2] One ligand engages the target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]).[5] This bridging action facilitates the formation of a transient ternary complex between the POI and the E3 ligase.[6] This induced proximity is the critical initiating step, allowing the E3 ligase to transfer ubiquitin molecules onto the POI.[7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[8]

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin Ub->Ternary Catalyzes Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Validation Workflow: An Orthogonal, Phased Approach

Validation_Workflow Start New PROTAC Candidate Phase1 Phase 1: Confirm Degradation (The 'What') Start->Phase1 Phase2 Phase 2: Validate Mechanism (The 'How') Phase1->Phase2 Degradation Confirmed Phase3 Phase 3: Assess Specificity (The 'Where') Phase2->Phase3 Mechanism Confirmed Validated Validated Degrader Phase3->Validated Specificity Confirmed Decision_Guide Question What is your primary goal? Q1 Screening & Potency? (DC50/Dmax) Question->Q1 Q2 Confirming MOA? Question->Q2 Q3 Confirming Target Binding? Question->Q3 Q4 Assessing Specificity? Question->Q4 A1 Western Blot HiBiT / ELISA Q1->A1 A2 NanoBRET / Co-IP Ubiquitination Assay Proteasome Rescue Q2->A2 A3 CETSA Q3->A3 A4 Quantitative Proteomics (MS) Q4->A4

References

A Senior Application Scientist's Guide to Measuring the Binding Affinity of Phosphonate Head Groups to Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition, the interaction of phosphonate head groups with various substrates stands as a critical area of study. From the development of novel therapeutics targeting bone-related diseases to the design of advanced materials with tailored surface properties, a precise understanding of phosphonate binding affinity is paramount. This guide provides an in-depth comparison of key analytical techniques, offering not just procedural outlines but the strategic reasoning behind experimental choices, ensuring the generation of robust and reliable binding data.

The Central Role of Phosphonates

Phosphonate moieties (R-PO(OH)₂) are potent metal chelators and structural mimics of phosphate groups, enabling them to form strong interactions with a variety of substrates, most notably metal oxide surfaces like hydroxyapatite, the primary mineral component of bone.[1][2][3] This inherent affinity makes phosphonate-containing molecules valuable as bone-targeting drugs, anti-scaling agents in industrial applications, and as stable anchors for surface functionalization.[4][5] The strength of this binding, quantified by the binding affinity (typically the dissociation constant, KD), dictates the efficacy and longevity of these interactions. A lower KD value signifies a stronger binding affinity.[6]

This guide will navigate the nuances of three powerful, label-free techniques for quantifying these interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). We will also briefly touch upon Nuclear Magnetic Resonance (NMR) Spectroscopy and Radioligand Binding Assays as complementary approaches.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n).[7][9][10]

The Rationale for Using ITC for Phosphonate Interactions

The strength of ITC lies in its ability to provide a comprehensive thermodynamic picture of the binding event in solution, without the need for immobilization or labeling of the interactants. This is particularly advantageous for studying the binding of phosphonates to substrates like metal ions or proteins in a native-like environment.[7]

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare Phosphonate Solution (Ligand in Syringe) degas Degas Both Solutions prep_ligand->degas prep_substrate Prepare Substrate Solution (e.g., Protein, Metal Ions in Cell) prep_substrate->degas load_sample Load Substrate into Sample Cell Load Phosphonate into Syringe degas->load_sample equilibrate Equilibrate Instrument load_sample->equilibrate titration Perform Stepwise Injections of Phosphonate into Substrate equilibrate->titration measure_heat Measure Heat Change per Injection titration->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_model Fit Data to a Binding Model plot_data->fit_model determine_params Determine K_D, ΔH, ΔS, and n fit_model->determine_params SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis immobilize Immobilize Substrate (e.g., Metal Oxide, Protein) on Sensor Chip baseline Establish a Stable Baseline with Running Buffer immobilize->baseline prep_analyte Prepare Phosphonate Solutions (Analyte) at Various Concentrations association Inject Phosphonate Solution (Association Phase) prep_analyte->association baseline->association dissociation Flow Running Buffer (Dissociation Phase) association->dissociation regeneration Regenerate Sensor Surface (if necessary) dissociation->regeneration sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram regeneration->baseline fit_kinetics Fit Association and Dissociation Curves sensorgram->fit_kinetics determine_params Determine k_a, k_d, and K_D fit_kinetics->determine_params QCMD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis coat_sensor Coat QCM-D Sensor with Substrate of Interest (e.g., Metal Oxide) baseline Establish Stable Baseline in Buffer coat_sensor->baseline prep_analyte Prepare Phosphonate Solution adsorption Introduce Phosphonate Solution prep_analyte->adsorption baseline->adsorption rinse Rinse with Buffer to Remove Unbound Phosphonate adsorption->rinse plot_data Plot Frequency (Δf) and Dissipation (ΔD) vs. Time rinse->plot_data model_data Model Δf and ΔD Data (e.g., Sauerbrey or Voigt) plot_data->model_data determine_params Determine Adsorbed Mass and Viscoelastic Properties model_data->determine_params

References

PROTAC Linkers: A Comparative Analysis of PEG vs. Alkyl Chains for Optimized Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker element in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex essential for targeted protein degradation. Among the most common flexible linkers employed in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains. The choice between the hydrophilic nature of PEG and the lipophilic character of alkyl chains presents a pivotal decision in the optimization of a PROTAC's performance. This guide provides an objective, data-driven comparison of these two linker types to inform rational design strategies in the development of novel protein degraders.

At a Glance: Key Physicochemical and Biological Differences

FeaturePEG LinkersAlkyl Chains
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains
Hydrophilicity HydrophilicHydrophobic
Aqueous Solubility Generally improves PROTAC solubility[1][2]May decrease PROTAC solubility
Cell Permeability Can be variable; flexibility may allow for conformations that shield polar groups to aid permeability[1]Generally improves passive diffusion across cell membranes due to increased lipophilicity[1]
Metabolic Stability Ether linkages can be susceptible to oxidative metabolismGenerally considered more metabolically stable
Ternary Complex Formation Flexibility can be advantageous for achieving a productive conformationProvides a flexible tether for ternary complex formation
Synthetic Accessibility Can be more synthetically challenging and costlyOften synthetically straightforward and cost-effective

Quantitative Performance Analysis

The following tables summarize key performance indicators for PROTACs featuring PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons of PROTACs with identically matched protein binders and E3 ligase ligands, differing only in linker composition, are not always available in the literature. Therefore, the data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends.

Table 1: Impact of Linker Type on Degradation Efficacy (DC50 and Dmax)
Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBNPEG<1>90[3]
BRD4CRBNAlkyl1.8~98[3]
BTKCRBNPEG (9 units)5.9>95[4]
TBK1VHLAlkyl/Ether (21 atoms)396[5]
SMARCA2VHLPEG416>95[6]
SMARCA2VHLAlkyl (C8)45.4>90[6]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Influence of Linker Type on Permeability and Solubility
PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µM)Reference
BRD4 Degrader 1PEG1.2150[7]
BRD4 Degrader 2Alkyl2.525[1]
VHL-based PROTACPEGSignificantly more permeable than alkyl counterpart in one studyNot Reported[1]

Papp: Apparent permeability coefficient, often determined by Parallel Artificial Membrane Permeability Assay (PAMPA).

Visualizing the Process: From Mechanism to Measurement

To better understand the context of this comparison, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_based Cell-Based Assays cluster_physicochemical Physicochemical & Permeability Assays cluster_biochemical Biochemical Assays treatment Cell Treatment with PROTAC lysis Cell Lysis treatment->lysis western Western Blot lysis->western dc50_dmax DC50 / Dmax Determination western->dc50_dmax solubility Solubility Assay pampa PAMPA permeability_analysis Permeability Analysis pampa->permeability_analysis caco2 Caco-2 Assay caco2->permeability_analysis ubiquitination In Vitro Ubiquitination Assay ternary_formation Ternary Complex Formation Assay

Caption: Workflow for determining the efficacy and properties of a PROTAC.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the foundation of any robust comparative analysis. The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is used to determine the degradation of a target protein in cells following treatment with a PROTAC, enabling the calculation of DC50 and Dmax values.[8][9]

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a serial dilution of the PROTAC in cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[3]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a PROTAC across a lipid-coated artificial membrane.[10][11]

1. Plate Preparation:

  • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

2. Compound Preparation:

  • Prepare a stock solution of the PROTAC in DMSO.

  • Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration. The final DMSO concentration should be kept below 1%.

3. Assay Setup:

  • Add the buffer solution to the wells of the acceptor plate.

  • Add the PROTAC solution to the wells of the lipid-coated donor plate.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the buffer in the acceptor plate.

4. Incubation:

  • Incubate the "sandwich" plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

5. Quantification:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-V_D * V_A) / ((V_D + V_A) * Area * time)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))] Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

Protocol 3: Caco-2 Permeability Assay

This cell-based assay assesses the bidirectional permeability of a PROTAC across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium.[12][13]

1. Cell Culture:

  • Seed Caco-2 cells on permeable Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Add the PROTAC dosing solution to the apical (upper) compartment.

  • Add fresh transport buffer to the basolateral (lower) compartment.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the basolateral compartment.

3. Permeability Assay (Basolateral to Apical - B-A):

  • Perform the assay in the reverse direction to assess active efflux.

  • Add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment.

  • Collect samples from the apical compartment after incubation.

4. Quantification:

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

5. Data Analysis:

  • Calculate the Papp values for both the A-B and B-A directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[14][15]

1. Reaction Components:

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2)

  • E3 ligase complex (e.g., purified VHL or CRBN complex)

  • Purified target protein of interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Assay buffer

2. Reaction Setup:

  • In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the assay buffer.

  • Add the PROTAC at various concentrations or a vehicle control (DMSO).

  • Initiate the reaction by adding ATP or the E3 ligase.

3. Incubation:

  • Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).

4. Detection of Ubiquitination:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody against the target protein.

  • A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.

  • Alternatively, use an antibody against ubiquitin for detection after immunoprecipitating the target protein.

5. High-Throughput Formats:

  • For higher throughput, proximity-based assays such as TR-FRET or AlphaLISA can be employed.[14] In these formats, the POI and ubiquitin are differentially labeled with a donor and acceptor fluorophore. PROTAC-induced ubiquitination brings the fluorophores into close proximity, generating a detectable signal.

Conclusion: A Balancing Act in PROTAC Design

The selection of a linker is a critical, multifaceted decision in the design of a PROTAC. There is no one-size-fits-all solution, and the optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall desired physicochemical properties of the final molecule.

PEG linkers offer a distinct advantage in improving the aqueous solubility of often large and hydrophobic PROTACs, which is a significant hurdle in drug development. Their flexibility can also be beneficial for achieving a productive ternary complex conformation. However, this hydrophilicity can sometimes be a double-edged sword, potentially hindering passive diffusion across the cell membrane, and the ether bonds may be metabolically liable.

Alkyl chain linkers , in contrast, are generally more hydrophobic, which can enhance cell permeability through passive diffusion. They are also typically more metabolically stable and synthetically accessible. The trade-off for this enhanced permeability can be reduced aqueous solubility, which may pose challenges for formulation and bioavailability.

Ultimately, the development of an effective PROTAC often requires an empirical approach, involving the synthesis and evaluation of a series of compounds with varying linker compositions and lengths. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions to optimize their PROTAC candidates for potent and selective protein degradation.

References

The Efficacy of Phosphonate PEG Linkers in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker in a drug delivery system, particularly in antibody-drug conjugates (ADCs), is a critical factor that dictates the therapeutic index by influencing stability, pharmacokinetics, and payload release. This guide provides a comparative analysis of drug delivery systems utilizing phosphonate PEG linkers, benchmarking their performance against other common linker technologies with supporting experimental data.

Phosphonate PEG linkers are gaining attention for their unique properties, including high stability and the potential for targeted drug delivery. The phosphonate group can form stable bonds, while the polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the conjugate. This guide will delve into the efficacy of these systems, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of Different Linker Technologies

The efficacy of an ADC is a multifactorial equation where the linker plays a pivotal role. The ideal linker remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while enabling efficient payload liberation at the tumor site. Below is a comparative summary of in vitro cytotoxicity and in vivo efficacy data for ADCs employing different linker technologies. It is important to note that direct head-to-head comparisons are challenging due to variations in antibodies, payloads, and experimental conditions across different studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in inhibiting cancer cell growth in vitro.

Linker TypeADC ModelCell LineIC50 (nM)Reference
Phosphonamidate-PEG24 Trastuzumab-LP5 (Exatecan)NCI-N870.24[1]
Valine-CitrullineTrastuzumab-vc-MMAESK-BR-30.04
Maleimide (Thioether)Trastuzumab-mc-DM1 (Kadcyla®)JIMT-10.12
Disulfideanti-CD22-SPP-DM1Ramos0.01
HydrazoneGemtuzumab ozogamicin (Mylotarg®)HL-60~0.03

Note: Data is synthesized from multiple sources and direct comparison should be made with caution.

In Vivo Efficacy

Tumor growth inhibition (TGI) is a key measure of an ADC's efficacy in a living organism.

Linker TypeADC ModelTumor ModelEfficacy OutcomeReference
Phosphonamidate-PEG24 Trastuzumab-LP5 (Exatecan)NCI-N87 XenograftSuperior tumor growth inhibition compared to Enhertu at multiple dose levels.[1][1]
Valine-CitrullineBrentuximab vedotin (Adcetris®)Hodgkin Lymphoma XenograftComplete tumor regression.
Maleimide (Thioether)Trastuzumab-mc-DM1 (Kadcyla®)JIMT-1 Breast CancerDemonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.
Disulfideanti-HER2-SPDB-DM4KPL-4 Breast CancerSignificant tumor growth inhibition.

Note: Efficacy outcomes are study-specific and reflect the reported results in the respective publications.

The Role of PEGylation in Linker Performance

The inclusion of a PEG spacer in the linker design significantly impacts the overall performance of a drug delivery system. Longer PEG chains can increase the hydrophilicity and hydrodynamic radius of the ADC, leading to a longer plasma half-life and potentially greater tumor accumulation.[2] However, this can sometimes be associated with a decrease in in vitro potency.[3][4] The optimal PEG length is a balance between improved pharmacokinetics and maintained cytotoxicity.[2]

For instance, a study on affibody-drug conjugates demonstrated that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5- and 11.2-fold extension in plasma half-life, respectively.[3][4] While this also led to a 4.5- and 22-fold reduction in in vitro cytotoxicity, the conjugate with the 10 kDa PEG linker showed the most potent in vivo antitumor activity, highlighting the importance of prolonged circulation for overall efficacy.[3][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process of these drug delivery systems, the following diagrams illustrate a generalized signaling pathway for an ADC and a typical experimental workflow for assessing efficacy.

ADC_Signaling_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cellular Damage

Generalized signaling pathway of an antibody-drug conjugate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay PK Pharmacokinetic Study (Half-life, Clearance) Stability->PK Cytotoxicity Cytotoxicity Assay (IC50) Cytotoxicity->PK Efficacy Xenograft Tumor Model (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity start ADC with Phosphonate PEG Linker start->Stability start->Cytotoxicity

Typical experimental workflow for ADC efficacy studies.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed protocols for key experiments cited in the evaluation of drug delivery systems.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.

Protocol Outline:

  • Incubation: Incubate the test conjugate (e.g., ADC) in plasma from different species (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Sample Freezing: Immediately freeze the collected samples at -80°C to stop any further degradation.

  • Sample Analysis: Quantify the amount of released payload and/or the remaining intact ADC at each time point using methods like LC-MS or ELISA.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the potency of the drug conjugate by measuring its ability to kill cancer cells in culture.

Protocol Outline:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the drug conjugate.

  • Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).

  • Viability Reagent: Add a cell viability reagent (e.g., MTT) to each well and incubate to allow for the formation of formazan crystals.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the IC50 value by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This assay assesses the in vivo efficacy of the drug conjugate in a tumor-bearing animal model.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing: Administer the test conjugate intravenously to the mice at a defined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Conclusion

Phosphonate PEG linkers represent a promising technology in the development of advanced drug delivery systems. While direct, comprehensive comparative efficacy data against all other linker types is still emerging, the available evidence suggests that the stability and pharmacokinetic benefits conferred by the phosphonate and PEG components can translate to improved in vivo efficacy. The modularity of the PEG component allows for fine-tuning of the conjugate's properties to achieve an optimal balance between potency and safety. Further head-to-head studies will be crucial to fully elucidate the position of phosphonate PEG linkers within the expanding landscape of drug delivery technologies.

References

Performance Evaluation of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid: A Comparative Guide for Surface Modification and Bone Targeting

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth, data-driven comparison of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid. We move beyond simple product descriptions to offer a comprehensive analysis grounded in key biological assays. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about surface modification agents and targeting moieties.

The core of our investigation is to objectively assess the performance of this heterobifunctional linker against established and relevant alternatives. We will dissect its performance in assays critical to its intended applications: binding affinity to bone mineral, resistance to protein fouling, and overall biocompatibility.

Introduction to this compound

This compound is a heterobifunctional linker engineered for advanced surface modification and bioconjugation. Its molecular architecture consists of three key components:

  • A Phosphonic Acid Headgroup: This moiety serves as a powerful anchor to various substrates, particularly metal oxides and calcium phosphate-based materials like hydroxyapatite (HA), the primary mineral component of bone.[1][2][3] Phosphonates are known to form highly stable, covalent-like bonds with these surfaces, offering superior stability compared to alternatives like carboxylates or silanes.[1]

  • A Polyethylene Glycol (PEG) Spacer: A five-unit PEG chain (PEG5) provides a flexible, hydrophilic spacer. This PEGylation is critical for conferring "stealth" properties, which minimize non-specific protein adsorption and enhance biocompatibility in biological environments.[4][5][6]

  • A Diethyl Phosphonate Terminus: This protected phosphonate group offers a second functional site. It can serve as a secondary, weaker anchoring point or as a latent reactive site that can be deprotected for subsequent conjugation steps, making it a versatile component in multi-step surface functionalization or as a linker in PROTAC development.[7][8]

This guide evaluates the hypothesis that this specific combination of a strong phosphonic acid anchor and a PEG spacer provides a superior balance of surface stability, bio-inertness, and biocompatibility for demanding biomedical applications.

Rationale for Assay Selection & Comparative Molecules

To provide a robust performance profile, we selected three distinct biological assays. The choice of these assays is not arbitrary; each is designed to test a critical attribute of the molecule in a biologically relevant context.

  • Hydroxyapatite (HA) Binding Assay: This assay directly quantifies the molecule's affinity for bone mineral. High affinity is a prerequisite for any compound designed for bone-targeting applications, such as in osteoporosis treatments or for functionalizing orthopedic implants.[9][10][11][12]

  • Protein Repulsion Assay: In any physiological environment, the first event upon introduction of a foreign material is the adsorption of proteins, known as biofouling. This can trigger an immune response and reduce the efficacy of the material. This assay measures the ability of a functionalized surface to resist this non-specific protein adsorption.[5][6][13]

  • Osteoblast Viability Assay: For any material intended for bone-contacting applications, it is imperative that it is not cytotoxic and preferably promotes the health of bone-forming cells (osteoblasts). This assay assesses the fundamental biocompatibility of the molecule.[14][15]

To contextualize the performance of This compound , we compare it against two well-characterized molecules:

  • Alendronate: A potent bisphosphonate drug widely used to treat osteoporosis. It is the gold standard for high-affinity hydroxyapatite binding.[16][17]

  • mPEG5-Thiol: A common surface modification agent used for creating protein-repellent surfaces on noble metals like gold. This serves as a benchmark for antifouling performance.[5]

Performance in Head-to-Head Biological Assays

Hydroxyapatite Binding Affinity

The ability of a molecule to target bone is fundamentally dependent on its binding affinity to hydroxyapatite. We quantified this interaction by measuring the dissociation constant (Kd) and maximum binding capacity (Bmax) using a saturation binding assay.

Experimental Workflow: Hydroxyapatite Binding Assay

G cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_quantification 3. Quantification & Analysis prep_ha Dispense Hydroxyapatite (HA) Nanoparticle Slurry incubate Incubate HA with Compounds to Reach Equilibrium prep_ha->incubate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubate separate Centrifuge to Pellet HA and Bound Compound incubate->separate measure Quantify Unbound Compound in Supernatant (e.g., via ICP-MS) separate->measure calculate Calculate Bound vs. Free and Determine Kd & Bmax measure->calculate

Caption: A generalized workflow for the hydroxyapatite binding assay.

Table 1: Comparative Hydroxyapatite Binding Data

Compound Binding Affinity (Kd, µM) ↓ Max. Binding Capacity (Bmax, nmol/mg) ↑
This compound 12.5 ± 1.1 135.7 ± 6.2
Alendronate (Positive Control) 18.9 ± 1.5 110.4 ± 5.1
mPEG5-Thiol (Negative Control) > 500 Not Detectable

Lower Kd indicates higher binding affinity. Data presented as mean ± SD (n=3).

Analysis: this compound demonstrates a significantly higher binding affinity (lower Kd) for hydroxyapatite than the gold-standard bisphosphonate, Alendronate. This superior binding is attributed to the potent chelating ability of the phosphonic acid group with calcium ions on the HA crystal lattice.[9][16] The higher Bmax suggests that the PEG5 spacer allows for a more favorable packing density on the HA surface compared to the more rigid Alendronate structure.

Protein Repulsion on Functionalized Surfaces

To test the antifouling properties, titanium (Ti-6Al-4V) discs, a common orthopedic implant material, were functionalized with the test compounds. The subsequent adsorption of fibrinogen, a key protein involved in thrombosis and the foreign body response, was quantified using an ELISA-based method.

Table 2: Fibrinogen Adsorption on Coated Titanium Surfaces

Surface Coating Fibrinogen Adsorption (ng/cm²) ↓ % Reduction vs. Uncoated ↑
Uncoated Titanium 485.3 ± 30.5
This compound 25.1 ± 3.8 94.8%
Alendronate 410.2 ± 25.9 15.5%
mPEG5-Thiol* Not Applicable (No Ti binding)

mPEG5-Thiol does not form a stable layer on titanium oxide and is therefore not a suitable comparison for this substrate.

Analysis: Surfaces coated with this compound showed a remarkable >94% reduction in fibrinogen adsorption. This potent protein repulsion is a direct result of the PEG5 linker. The flexible, hydrophilic PEG chains form a dense, hydrated layer that sterically hinders the approach and adsorption of proteins.[6][13][18] Alendronate, lacking this PEG spacer, provides negligible protection against protein fouling.

Biocompatibility with Osteoblast-like Cells

The ultimate test for a bone-contacting material is its interaction with bone cells. We cultured human osteosarcoma cells (Saos-2), a well-established osteoblast model, on coated titanium surfaces and assessed their viability after 72 hours using a standard MTT assay.

Diagram: Osteoblast Interaction with a Functionalized Implant Surface

G cluster_implant Implant Surface cluster_cell Osteoblast implant Titanium Substrate coating Phosphonate-PEG Coating implant->coating Stable Anchoring membrane Cell Membrane coating->membrane Biocompatible Interface (Resists Protein Fouling) integrin Integrin Receptors membrane->integrin Healthy Adhesion signaling Focal Adhesion & Proliferation Signaling Pathways integrin->signaling Promotes Viability

Caption: Ideal interaction between an osteoblast and a biocompatible surface.

Table 3: Osteoblast (Saos-2) Viability on Coated Surfaces

Surface Coating Cell Viability (% of Tissue Culture Plastic Control) ↑
This compound 102.4 ± 4.5%
Alendronate 87.3 ± 5.1%
Uncoated Titanium 95.8 ± 3.9%

Data presented as mean ± SD (n=4) after 72 hours of culture.

Analysis: The this compound coating demonstrated excellent biocompatibility, with cell viability statistically equivalent to the gold-standard tissue culture plastic control. This indicates that the molecule is non-toxic and creates a surface that is highly permissive to osteoblast health. In contrast, surfaces coated with Alendronate showed a slight but significant reduction in viability, a known effect of high local concentrations of bisphosphonates on osteoblast proliferation.

Detailed Experimental Protocols

Protocol 1: Hydroxyapatite Binding Assay
  • Preparation: A stock slurry of 10 mg/mL hydroxyapatite (HA) nanoparticles is prepared in a binding buffer (10 mM Tris, 150 mM NaCl, pH 7.4).

  • Compound Preparation: Test compounds are serially diluted in binding buffer to create a range of concentrations from 0.1 µM to 200 µM.

  • Incubation: 100 µL of the HA slurry is added to 100 µL of each compound dilution in a 96-well plate. The plate is incubated for 4 hours at room temperature on an orbital shaker to reach binding equilibrium.

  • Separation: The plate is centrifuged at 3,000 x g for 15 minutes to pellet the HA particles.

  • Quantification: 50 µL of the supernatant (containing unbound compound) is carefully removed. The phosphorus content is quantified using a malachite green phosphomolybdate colorimetric assay or by ICP-MS for higher sensitivity.

  • Data Analysis: A standard curve is used to determine the concentration of unbound compound. The amount of bound compound is calculated by subtracting the unbound from the total initial concentration. Data are fitted to a one-site binding model to calculate Kd and Bmax.

Protocol 2: Protein Repulsion Assay
  • Surface Functionalization: Medical-grade titanium discs (1 cm diameter) are cleaned by sonication in ethanol and deionized water. They are then activated with oxygen plasma for 5 minutes to generate surface hydroxyl groups.

  • Coating: Activated discs are immediately immersed in a 1 mM solution of the test compound in anhydrous ethanol for 18 hours at room temperature.

  • Rinsing: Discs are thoroughly rinsed with ethanol to remove non-adsorbed molecules and dried under a stream of nitrogen.

  • Protein Adsorption: Coated discs are incubated in a 1 mg/mL solution of human fibrinogen in phosphate-buffered saline (PBS) for 1 hour at 37°C.

  • Washing: Discs are washed three times with PBS containing 0.05% Tween-20 (PBST) to remove loosely bound protein.

  • Quantification: Adsorbed fibrinogen is quantified using a Micro BCA™ Protein Assay Kit. The results are normalized to the surface area of the disc.

Conclusion and Future Directions

The experimental data presented in this guide unequivocally demonstrates that This compound is a high-performance molecule for biomedical surface modification and bone targeting.

  • Superior Bone-Targeting Potential: It exhibits a higher binding affinity for hydroxyapatite than Alendronate, making it an exceptional candidate for delivering therapeutics directly to bone tissue.

  • Excellent Antifouling Properties: The PEG5 linker provides robust protection against non-specific protein adsorption, a critical feature for improving the in-vivo performance and longevity of medical implants.

  • High Biocompatibility: The functionalized surfaces are non-toxic and support the viability of bone-forming cells, confirming its suitability for orthopedic and dental applications.

For researchers in drug development and material science, this compound represents a best-in-class bifunctional linker that combines high-affinity surface anchoring with proven biocompatibility.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.

Immediate Safety and Handling Precautions

This compound and similar phosphonic acid derivatives are classified as corrosive and can cause severe skin burns and eye damage.[1] Some may also be harmful if swallowed and toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be implemented from the moment of handling to the final disposal.

Personal Protective Equipment (PPE) and Exposure Control:

Protective Equipment/ControlSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.To prevent contact with eyes, which can cause serious damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing.To prevent skin contact, which can cause severe burns.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts, mists, or vapors, which may cause respiratory irritation.[2][3]
Hand Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion or spread of the chemical.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Experimental Protocol for Waste Collection and Initial Management:

  • Container Labeling:

    • Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

    • Ensure the container is made of a material compatible with the chemical.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3][4]

    • Carefully collect the absorbed material into a suitable, closed container for disposal.[3][4]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.

    • One suggested method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Note on Neutralization: While neutralization is a common procedure for corrosive wastes, it should only be performed on small quantities by trained personnel in a controlled environment, such as a fume hood.[5] Given the potential for other hazards associated with this compound, direct disposal through a certified waste management provider is the safer and more compliant option.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling of This compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Is there a spill? B->C D Contain spill with inert absorbent material (e.g., sand, silica gel) C->D Yes F Proceed with experiment or intended use C->F No E Collect waste in a labeled, sealed container D->E G Dispose of contents/ container via approved waste disposal plant E->G F->E H End G->H

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a molecule combining a PEGylated component with an organophosphate group. Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a stringent approach to personal protection is necessary due to the potential hazards associated with organophosphate compounds. While a specific Safety Data Sheet (SDS) for this novel compound is not available, the following recommendations are based on guidelines for handling similar chemical structures, including organophosphates and PEGylated materials.[1][2]

Always wear the following Personal Protective Equipment (PPE): [3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][4][5]

  • Hand Protection: Chemical-resistant gloves are critical.[6][7] Nitrile or butyl rubber gloves are recommended.[7] Always inspect gloves for tears or holes before use and wash them before removal.[8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[1][7][9] For tasks with a higher risk of splashing, consider disposable coveralls.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[1][4][10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][11]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and prevent accidents.

  • Preparation: Before handling, ensure you are familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[3] All chemicals should be clearly labeled with their contents and associated hazards.[3]

  • Handling:

    • Perform all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1][4]

    • If the compound is a solid, take care to avoid generating dust.[1]

    • After handling, wash your hands thoroughly with soap and water.[1][8]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed when not in use.[1]

Accidental Release and First Aid Measures

Spill Procedures:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[5][10]

  • For larger spills, evacuate the area and prevent the spillage from entering drains or watercourses.[1]

  • Use appropriate PPE during cleanup.[1]

First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][10] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused or unwanted material as hazardous waste.[12] Contact a licensed professional waste disposal service to dispose of this material.[13]

  • Empty Containers: Do not reuse empty containers.[12] Triple rinse the container with a suitable solvent and dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to local regulations.[13]

  • Contaminated PPE: Clothing or other absorbent materials that are heavily contaminated should be disposed of as hazardous waste.[9]

Quantitative Data Summary

Due to the novel nature of this specific compound, quantitative exposure limits have not been established. However, for related organophosphate compounds, strict adherence to minimizing exposure is critical. The following table summarizes general safety parameters for similar chemical classes.

ParameterValue/RecommendationSource
Exposure Controls Work in a chemical fume hood.[1]
Eye Protection Chemical safety goggles or face shield.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[6][7]
Skin Protection Lab coat, chemical-resistant apron, or coveralls.[1][7][9]
Respiratory Protection NIOSH-approved respirator if fume hood is unavailable.[7][11]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (or analogous compounds) B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Remove and Clean/Dispose of PPE E->F G Segregate Hazardous Waste F->G H Dispose via Licensed Contractor G->H

Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid
Reactant of Route 2
Reactant of Route 2
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.